molecular formula C12H18ClNO2 B7952167 Ethyl 3-(benzylamino)propanoate hydrochloride

Ethyl 3-(benzylamino)propanoate hydrochloride

Cat. No.: B7952167
M. Wt: 243.73 g/mol
InChI Key: WBHJLQVXULENRV-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(benzylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHJLQVXULENRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 3-(benzylamino)propanoate hydrochloride" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzylamino)propanoate hydrochloride

Prepared by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(benzylamino)propanoate hydrochloride, a compound of interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of similar small molecules.

Molecular Structure and Spectroscopic Overview

Ethyl 3-(benzylamino)propanoate hydrochloride is the salt form of the corresponding secondary amine. The protonation of the nitrogen atom significantly influences the spectroscopic signature of the molecule, particularly in NMR and IR spectroscopy. Understanding these effects is crucial for accurate data interpretation.

cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Dissolve in DMSO-d₆ IR Analysis IR Analysis Sample Preparation->IR Analysis Prepare KBr pellet MS Analysis MS Analysis Sample Preparation->MS Analysis Dissolve in suitable solvent Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation Functional Group\nIdentification Functional Group Identification IR Analysis->Functional Group\nIdentification Molecular Weight\nand Fragmentation Molecular Weight and Fragmentation MS Analysis->Molecular Weight\nand Fragmentation Functional Group\nIdentification->Structure Confirmation Molecular Weight\nand Fragmentation->Structure Confirmation

Caption: A simplified workflow for the spectroscopic analysis of Ethyl 3-(benzylamino)propanoate hydrochloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of Ethyl 3-(benzylamino)propanoate hydrochloride. [1] * Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. * Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. The number of scans will depend on the sample concentration but will be significantly higher than for the ¹H spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of Ethyl 3-(benzylamino)propanoate hydrochloride in a clean, dry agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. [2] * Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained. [3][4] * Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. [5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of Ethyl 3-(benzylamino)propanoate hydrochloride (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation. [6] * Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • For fragmentation analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 208) as the precursor ion and applying collision energy to induce fragmentation.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of Ethyl 3-(benzylamino)propanoate hydrochloride. The data and interpretations presented in this guide offer a robust framework for the structural confirmation and characterization of this compound. The provided protocols are based on established best practices and can be adapted for the analysis of similar molecules.

References

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Europlanet Science Congress.
  • Kintek. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10596–10603.
  • Jana, S., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Walsh Medical Media.
  • D'Ippolito, V., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 888.
  • Waddington, T. C. (1958). Infrared spectra, structure, and hydrogen-bonding in ammonium salts. Journal of the Chemical Society (Resumed), 4340.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Sample prepar
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • TDX. (n.d.).
  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of Cambridge. (n.d.).
  • ResearchG
  • Chemistry LibreTexts. (2023, August 29).
  • ELTE. (2019, February 10).
  • Vrije Universiteit Brussel. (2017, November 20).
  • Physics LibreTexts. (2022, November 8). 6.
  • Weizmann Institute of Science. (n.d.).
  • eGyanKosh. (n.d.).
  • Electrospray Ioniz
  • University of Illinois Urbana-Champaign. (n.d.).
  • How to make an NMR sample. (n.d.).
  • Organomation. (n.d.).
  • NMR Sample Prepara-on. (n.d.).
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Short Summary of 1H-NMR Interpret
  • American Chemical Society. (2026, February 12).
  • H NMR Spectroscopy. (n.d.).
  • Oregon State University. (2020, February 7). Spectroscopy of Amines.
  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

Sources

"Ethyl 3-(benzylamino)propanoate hydrochloride" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-(benzylamino)propanoate Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-(benzylamino)propanoate hydrochloride (CAS No. 100200-22-4). It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing actionable protocols for empirical determination.

Executive Summary: Understanding the Molecule

Ethyl 3-(benzylamino)propanoate hydrochloride is an organic salt derived from the corresponding free base, N-benzyl-β-alanine ethyl ester. The presence of the hydrochloride salt fundamentally alters the molecule's polarity and, consequently, its solubility profile. As a salt, it possesses a charged ammonium group (-NH3+) and a chloride counter-ion, making it significantly more polar than its free base form. This increased polarity is the primary determinant of its solubility behavior, favoring dissolution in more polar solvents while limiting its solubility in nonpolar environments. A thorough understanding of this principle is critical for applications in synthesis, purification, formulation, and analytical characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the hydrochloride salt and its free base is essential for predicting and interpreting solubility data.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference(s)
CAS Number 100200-22-423583-21-3[1]
Molecular Formula C₁₂H₁₈ClNO₂C₁₂H₁₇NO₂[1]
Molecular Weight 243.73 g/mol 207.27 g/mol [1]
Appearance Likely a white to off-white crystalline solidColorless to almost colorless clear liquid[2]
Melting Point Not widely publishedNot applicable (liquid)
Boiling Point Not applicable (decomposes)132-134 °C @ 2 Torr[3]
Density Not widely published1.017 g/mL at 25 °C

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The conversion of the free base, Ethyl 3-(benzylamino)propanoate, to its hydrochloride salt dramatically increases its polarity.

The Impact of Salt Formation

The hydrochloride salt exists as an ion pair in the solid state. For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystal and solvate the individual ions. This process is most efficient in polar solvents that can effectively interact with the charged species.

Key Factors Influencing Solubility:
  • Polarity of the Solvent : Polar solvents, particularly those capable of hydrogen bonding, are expected to be the most effective at dissolving this salt.[5][6]

  • Temperature : For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic.[5][6]

  • pH : While more relevant in aqueous systems, the acidity or basicity of the organic solvent can influence the equilibrium between the salt and the free base, thereby affecting solubility.[6]

A Ethyl 3-(benzylamino)propanoate Hydrochloride (Polar Salt) B High Polarity Solvents (e.g., Methanol, Ethanol, DMSO) A->B Strong Solute-Solvent Interactions C Medium Polarity Solvents (e.g., Dichloromethane, Acetone) A->C Weaker Solute-Solvent Interactions D Low Polarity Solvents (e.g., Toluene, Hexane) A->D Poor Solute-Solvent Interactions E High Solubility B->E F Moderate to Low Solubility C->F G Very Low to Insoluble D->G

Caption: Logical relationship between compound polarity and solvent choice.

Predicted and Illustrative Solubility Profile

Direct, experimentally determined quantitative solubility data for Ethyl 3-(benzylamino)propanoate hydrochloride is not widely available in the published literature. However, by leveraging data from analogous compounds, such as other amino acid ester hydrochlorides, a predictive solubility profile can be constructed. For instance, L-Alanine methyl ester hydrochloride is soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml).[7]

The following table provides an illustrative solubility profile. These values are estimates and should be confirmed experimentally.

SolventPolarity IndexPredicted Qualitative SolubilityRationale
Methanol 6.6SolubleHigh polarity and hydrogen bonding capacity.
Ethanol 5.2SolubleGood polarity and hydrogen bonding.[7]
Dimethyl Sulfoxide (DMSO) 7.2SolubleHighly polar aprotic solvent, effective at solvating cations.[7]
Dimethylformamide (DMF) 6.4SolublePolar aprotic solvent, similar to DMSO.[7]
Dichloromethane (DCM) 3.4Sparingly Soluble to InsolubleLower polarity, may require conversion to the free base for significant solubility.[8]
Acetone 5.4Sparingly SolubleModerate polarity.
Ethyl Acetate 4.3Very Sparingly Soluble to InsolubleLower polarity.
Toluene 2.4InsolubleNonpolar aromatic solvent.
Hexane 0.0InsolubleNonpolar aliphatic solvent.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the thermodynamic solubility of Ethyl 3-(benzylamino)propanoate hydrochloride.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A1 Weigh excess compound A2 Add known volume of solvent A1->A2 B1 Agitate at constant T (24-48 hours) A2->B1 C1 Centrifuge or filter (0.22 µm) B1->C1 D1 Extract aliquot of supernatant C1->D1 D2 Dilute if necessary D1->D2 D3 Analyze via HPLC-UV or LC-MS D2->D3 D4 Calculate concentration against a standard curve D3->D4

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Equipment
  • Ethyl 3-(benzylamino)propanoate hydrochloride

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of Ethyl 3-(benzylamino)propanoate hydrochloride to a series of vials. A visible amount of undissolved solid should remain at the bottom of the vial.

    • Pipette a known volume (e.g., 1 mL) of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[2]

  • Phase Separation :

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifuging the vials and drawing an aliquot from the supernatant.

      • Filtering the solution through a 0.22 µm syringe filter. This is a critical step to ensure no solid particles are carried over into the analytical sample.

  • Quantification :

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) of known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards using a validated HPLC or LC-MS method to generate a standard curve.

    • Analyze the filtered supernatant from the equilibrated samples. If necessary, dilute the supernatant to fall within the range of the calibration curve.

    • Calculate the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.

Overcoming Solubility Challenges in Less Polar Solvents

In many synthetic applications, it is necessary to dissolve the reagent in less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Given the poor solubility of the hydrochloride salt in these solvents, a common and effective strategy is the in situ conversion to the free amine.[8]

Protocol: Conversion to the Free Amine
  • Suspend the Ethyl 3-(benzylamino)propanoate hydrochloride in the desired anhydrous organic solvent (e.g., DCM) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), to the stirred suspension.

  • The reaction forms the soluble free amine and the insoluble triethylamine hydrochloride salt, which precipitates out of the solution.

  • The resulting solution containing the dissolved free amine can often be used directly in the subsequent reaction step.

Conclusion

The solubility of Ethyl 3-(benzylamino)propanoate hydrochloride is dictated by its polar, salt-like nature. It is predicted to be soluble in polar protic and aprotic solvents such as alcohols, DMSO, and DMF, with limited solubility in less polar media. For applications requiring dissolution in nonpolar solvents, conversion to the free base is a highly effective strategy. The experimental protocol provided in this guide offers a reliable method for determining the precise thermodynamic solubility in any solvent system, providing critical data for process optimization and formulation development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Retrieved February 20, 2026, from [Link]

  • Marco, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(4), 2465–2477. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 20, 2026, from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). Experiment 2: Determination of Solubility Class.
  • Scribd. (n.d.). Factors Affecting Solubility. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). Experiment 1: Determination of Solubility Class.
  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved February 20, 2026, from a document on the solubility of organic compounds.
  • Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%). Retrieved February 20, 2026, from [Link]

  • J-GLOBAL. (n.d.). N-Benzyl-β-alanine ethyl ester. Retrieved February 20, 2026, from [Link]

Sources

Discovery and history of N-benzyl-beta-alanine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery and History of N-benzyl-beta-alanine ethyl ester hydrochloride

Abstract

Introduction: The Significance of β-Alanine and its Derivatives

β-Alanine is a non-essential amino acid distinguished by the placement of its amino group at the β-position relative to the carboxylate group. This structural feature imparts unique properties compared to its α-amino acid counterpart, making it and its derivatives valuable components in various biological and synthetic contexts. In biological systems, β-alanine is a key precursor to the synthesis of carnosine and anserine, dipeptides with significant roles in muscle buffering and antioxidant activities.

The synthetic derivatization of β-alanine, including N-alkylation and esterification, has expanded its utility significantly. N-substituted β-alanine derivatives are integral scaffolds in the development of pharmaceuticals, peptidomimetics, and functional polymers.[1][2] The N-benzyl group, in particular, is a common protecting group and a modulator of biological activity in medicinal chemistry. The ethyl ester modification enhances the compound's solubility in organic solvents and makes it a versatile intermediate for further chemical transformations.[3]

Historical Context and Proposed Discovery

A dedicated historical account for the first synthesis of N-benzyl-beta-alanine ethyl ester hydrochloride is not prominent in the scientific literature. It is likely that this compound was first synthesized as part of broader investigations into the derivatization of β-alanine for its inclusion in larger molecules. The synthesis would have relied on well-established chemical transformations.

The historical development of this compound can be logically placed following the establishment of fundamental organic reactions in the 20th century:

  • Esterification of Amino Acids: Methods for the esterification of amino acids, such as the Fischer esterification using an alcohol in the presence of an acid catalyst, have been known for over a century.

  • N-Alkylation of Amines: The N-benzylation of amines, including amino acid esters, is a standard transformation. Reductive amination of an aldehyde (benzaldehyde) with an amine (β-alanine ethyl ester) is a common and efficient method.[4]

  • Formation of Hydrochloride Salts: The conversion of a free amine to its hydrochloride salt is a routine procedure to improve stability, crystallinity, and handling of the compound.[5]

Given this, N-benzyl-beta-alanine ethyl ester hydrochloride was likely first prepared as a laboratory intermediate, without specific note of its "discovery," but rather as a straightforward application of existing synthetic methodologies.

Synthesis of N-benzyl-beta-alanine ethyl ester hydrochloride

A plausible and efficient two-step synthesis for N-benzyl-beta-alanine ethyl ester hydrochloride is outlined below. This involves the initial formation of the free base via reductive amination, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

The synthesis begins with the reductive amination of β-alanine ethyl ester with benzaldehyde, followed by treatment with hydrochloric acid.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation beta_alanine_ester β-alanine ethyl ester reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) beta_alanine_ester->reductive_amination benzaldehyde Benzaldehyde benzaldehyde->reductive_amination free_base N-benzyl-beta-alanine ethyl ester (free base) reductive_amination->free_base free_base_2 N-benzyl-beta-alanine ethyl ester (free base) salt_formation Salt Formation free_base_2->salt_formation hcl HCl in ether hcl->salt_formation product N-benzyl-beta-alanine ethyl ester hydrochloride salt_formation->product

Caption: Proposed two-step synthesis of N-benzyl-beta-alanine ethyl ester hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-benzyl-beta-alanine ethyl ester (Reductive Amination)

  • To a solution of β-alanine ethyl ester hydrochloride (1 equivalent) and a mild base such as triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-benzyl-beta-alanine ethyl ester as an oil.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of N-benzyl-beta-alanine ethyl ester hydrochloride

  • Dissolve the purified N-benzyl-beta-alanine ethyl ester in a minimal amount of a dry, non-polar organic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether) dropwise with stirring.[5]

  • A white precipitate of N-benzyl-beta-alanine ethyl ester hydrochloride will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold, dry diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to yield the final N-benzyl-beta-alanine ethyl ester hydrochloride as a white crystalline solid.

Physicochemical Properties and Characterization

The expected properties and analytical data for N-benzyl-beta-alanine ethyl ester hydrochloride are summarized below.

Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and ethanol. Insoluble in non-polar organic solvents like hexane.
SMILES CCOC(=O)CCNCc1ccccc1.Cl
InChI Key HCTJHQFFNDLDPF-UHFFFAOYSA-N (for free base)
Spectroscopic Characterization

The structural confirmation of N-benzyl-beta-alanine ethyl ester hydrochloride would be achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), two methylene groups of the β-alanine backbone (two triplets), a singlet for the benzylic methylene group, and signals for the aromatic protons of the benzyl group. The amine proton may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the β-alanine and benzyl moieties, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary ammonium salt, C-H stretches (aromatic and aliphatic), a strong C=O stretch for the ester, and C=C stretches for the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show the molecular ion peak for the free base (M+H)⁺ at m/z corresponding to C₁₂H₁₈NO₂⁺.

Applications in Research and Drug Development

N-benzyl-beta-alanine ethyl ester hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry.

Workflow: Utilization as a Synthetic Intermediate

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Potential Applications start N-benzyl-beta-alanine ethyl ester hydrochloride hydrolysis Ester Hydrolysis start->hydrolysis 1. To Acid amide_coupling Amide Coupling start->amide_coupling 2. To Amide further_alkylation Further N-Alkylation start->further_alkylation 3. To Tertiary Amine acid N-benzyl-beta-alanine hydrolysis->acid amide N-benzyl-beta-alanine amides amide_coupling->amide tertiary_amine N-benzyl-N-alkyl-beta-alanine ethyl ester further_alkylation->tertiary_amine peptidomimetics Peptidomimetics acid->peptidomimetics bioactive_molecules Bioactive Small Molecules amide->bioactive_molecules polymers Functional Polymers tertiary_amine->polymers

Caption: Synthetic utility of N-benzyl-beta-alanine ethyl ester hydrochloride.

  • Peptidomimetics: The corresponding carboxylic acid (obtained after ester hydrolysis) can be incorporated into peptide chains to create peptidomimetics with enhanced stability against enzymatic degradation.[7]

  • Bioactive Small Molecules: The ester can be converted to a variety of amides through aminolysis, providing access to a library of compounds for screening for biological activity. Derivatives of β-alanine have shown potential as antimicrobial agents and glucagon receptor antagonists.[1][3]

  • Functional Polymers: The free amine can be used as a monomer in the synthesis of poly(β-peptoid)s, a class of polymers with excellent biocompatibility.[8]

Conclusion

While the specific historical genesis of N-benzyl-beta-alanine ethyl ester hydrochloride is not documented as a landmark discovery, its chemical identity and utility are firmly grounded in the principles of modern organic synthesis. As a derivative of the versatile β-alanine scaffold, it serves as a valuable and readily accessible intermediate for the synthesis of a wide range of more complex molecules. Its straightforward preparation, coupled with the synthetic handles of its secondary amine and ethyl ester functionalities, ensures its continued relevance for researchers and scientists in the fields of medicinal chemistry, drug development, and materials science.

References

  • J. Mex. Chem. Soc. 2022, 66(1). (link: [Link])

  • Organic Syntheses Procedure. (link: [Link])

  • The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids - American Chemical Society. (link: [Link])

  • US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google P
  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google P
  • WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google P
  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (link: [Link])

  • How to convert amino acid to its hydrochloride? - ResearchGate. (link: [Link])

  • Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Biomacromolecules - ACS Publications. (link: [Link])

  • Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed. (link: [Link])

  • New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed. (link: [Link])

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. (link: [Link])

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (link: [Link])

  • N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum. (link: [Link])

  • Reductive amination - Wikipedia. (link: [Link])

  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s | CCS Chemistry - Chinese Chemical Society. (link: [Link])

  • Advances in the synthesis of β-alanine - Frontiers. (link: [Link])

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (link: [Link])

Sources

Physical characteristics of "Ethyl 3-(benzylamino)propanoate hydrochloride" crystals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characterization of Ethyl 3-(benzylamino)propanoate Hydrochloride Crystals

Foreword: The Criticality of Crystalline Form in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. These properties are not mere physical descriptors; they are fundamental determinants of the drug's stability, manufacturability, bioavailability, and ultimately, its therapeutic efficacy.[1][2] For an API like Ethyl 3-(benzylamino)propanoate hydrochloride, which exists as a crystalline solid, a thorough and multi-faceted characterization of its physical properties is the bedrock upon which a successful drug product is built.

This guide provides a comprehensive framework for the physical characterization of Ethyl 3-(benzylamino)propanoate hydrochloride crystals. We will move beyond simple data reporting, delving into the causality behind experimental choices and outlining self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and logical frameworks to fully elucidate the crystalline nature of this and similar hydrochloride salts, ensuring a robust and well-understood drug substance.

Foundational Analysis: Macroscopic and Microscopic Examination

The initial step in characterizing any crystalline material is a direct examination. While seemingly basic, this stage provides crucial initial insights that guide subsequent, more complex analyses.

1.1 Visual Appearance and Crystal Habit

The macroscopic appearance (e.g., color, texture) and microscopic crystal habit (the characteristic external shape) are the first indicators of the material's nature. Crystal habit can influence bulk properties like flowability and compaction, which are critical for tablet manufacturing.

Experimental Protocol 1: Optical Microscopy
  • Sample Preparation: Place a small, representative sample of Ethyl 3-(benzylamino)propanoate hydrochloride crystals onto a clean glass microscope slide.

  • Dispersion: Add a single drop of a non-solvent in which the crystals are immiscible (e.g., mineral oil) and carefully place a coverslip over the dispersion, pressing gently to ensure a thin, even layer. The non-solvent minimizes light scattering and allows for clear observation of individual crystal morphologies.

  • Microscopic Examination: Using a polarized light microscope, begin observation at low magnification (e.g., 10x) to assess the overall particle size distribution and uniformity.

  • High-Magnification Analysis: Increase magnification (e.g., 40x or higher) to examine the morphology of individual crystals. Note characteristic shapes such as needles (acicular), plates, or prisms.

  • Polarization Analysis: Engage the cross-polarizers. Crystalline materials are typically birefringent and will appear bright against a dark background, confirming their crystalline nature and revealing potential twinning or internal strain. Amorphous materials will remain dark.[3]

  • Image Capture: Document the findings with high-resolution digital micrographs under both plain and cross-polarized light.

Thermal Properties: A Window into Stability and Purity

Thermal analysis techniques measure the response of a material to changes in temperature. They are indispensable for determining the melting point, assessing purity, and identifying different solid forms like polymorphs or solvates.[4]

2.1 Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.[7] For Ethyl 3-(benzylamino)propanoate hydrochloride, the melting point is a key identifier and an indicator of purity. A sharp, high-enthalpy melting endotherm suggests a highly crystalline and pure substance.

Experimental Protocol 2: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This ensures the accuracy of the measured thermal events.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystal sample into a clean aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For analysis of potential hydrates or solvates, use a pinhole lid to allow for the escape of volatiles. A hermetically sealed pan is used to prevent any mass loss before the melting event.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to provide an inert atmosphere. The temperature range should encompass any expected thermal events (e.g., 30 °C to 250 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tₘ) is typically taken as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHբ) is calculated by integrating the peak area.[5]

dsc_workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Calibrate DSC (e.g., Indium) p2 Weigh 2-5 mg Sample into Pan p1->p2 p3 Crimp Pan (Pinhole or Hermetic) p2->p3 r1 Place Sample & Reference in DSC Cell p3->r1 r2 Heat at 10 °C/min under Nitrogen Purge a1 Generate Thermogram (Heat Flow vs. Temp) r2->a1 a2 Determine Onset Tₘ (Melting Point) a1->a2 a3 Integrate Peak Area (Enthalpy of Fusion, ΔHբ) a1->a3 xrpd_workflow cluster_source X-Ray Source cluster_sample Sample Stage cluster_detector Detection xray X-Ray Tube (e.g., Cu Kα) sample Powdered Crystal Sample (Random Orientation) xray->sample Incident Beam detector X-Ray Detector sample->detector Diffracted Beams (Bragg's Law) diffractogram Generate Diffractogram (Intensity vs. 2θ) detector->diffractogram analysis Phase Identification & Polymorph Screen diffractogram->analysis property_interrelation CP Crystal Structure (Polymorphism) P1 Melting Point CP->P1 P2 Solubility CP->P2 P3 Stability CP->P3 P5 Mechanical Properties (Flow, Compaction) CP->P5 P4 Bioavailability P2->P4 Outcome Drug Product Performance P3->Outcome P4->Outcome P5->Outcome

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(benzylamino)propanoate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety information for Ethyl 3-(benzylamino)propanoate and its hydrochloride salt (CAS 100200-22-4), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from multiple Safety Data Sheets (SDS) and chemical databases to ensure a thorough and reliable resource for laboratory use.

Introduction and Chemical Identity

Ethyl 3-(benzylamino)propanoate and its hydrochloride salt are chemical intermediates often utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds and peptide chemistry.[1] Understanding the distinct properties of the free base and its salt is critical for safe handling, as their physical and some chemical properties differ.

Causality Behind Identification: Accurate identification is the foundation of chemical safety. The free base (CAS 23583-21-3) is a liquid, while its hydrochloride salt (CAS 100200-22-4) is typically a solid. This difference in physical state affects exposure routes and handling procedures. This guide will primarily reference data for the more commonly documented free base and will make reasoned extrapolations for the hydrochloride salt, clearly indicating where data is inferred.

IdentifierEthyl 3-(benzylamino)propanoate (Free Base)Ethyl 3-(benzylamino)propanoate hydrochloride
CAS Number 23583-21-3100200-22-4[2]
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂[2]
Molecular Weight 207.27 g/mol 243.73 g/mol [2]
Synonyms N-Benzyl-β-alanine ethyl ester, 3-(Benzylamino)propionic acid ethyl esterNot commonly specified
Physical Form LiquidLikely a solid

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. Based on available data, Ethyl 3-(benzylamino)propanoate is classified as follows:

  • GHS Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word:

    • Warning

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

  • Precautionary Statements (P-Statements):

    • P264: Wash skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P280: Wear protective gloves/ eye protection/ face protection.[3]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Expert Insight on Hazard Discrepancies: Some older Material Safety Data Sheets (MSDS) may list the risk phrase "R34: Causes burns," which suggests corrosive properties.[4] However, the most current and globally recognized GHS classifications from multiple suppliers consistently indicate it is an irritant, not corrosive.[1][3] The hydrochloride salt, being acidic, may have a more pronounced irritation potential. Therefore, a cautious approach is warranted, and contact with skin and eyes must be rigorously avoided.

First-Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and correct first aid is critical. The following protocols are designed to be self-validating, meaning they are standard, proven procedures for chemical exposures of this nature.

Experimental Protocol: Emergency First-Aid Response
  • General Advice:

    • Move the victim out of the dangerous area.

    • Show this safety data sheet to the attending physician.[5]

    • Never give anything by mouth to an unconscious person.[5]

  • If Inhaled:

    • Remove the person to fresh air immediately.[4]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4]

    • Seek immediate medical attention.[4]

    • Causality: The primary goal is to remove the individual from the contaminated atmosphere and provide respiratory support to prevent systemic effects.

  • In Case of Skin Contact:

    • Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4]

    • Wash the affected area with soap and water.[5]

    • Seek immediate medical aid.[4]

    • Causality: Prompt and thorough washing is essential to remove the chemical from the skin surface, minimizing irritation and potential absorption.

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

    • If present, remove contact lenses after the initial flushing and continue to rinse.[3]

    • Seek immediate medical attention, preferably from an ophthalmologist.

    • Causality: The sensitive tissues of the eye are highly susceptible to irritation. Continuous, gentle flushing is the most effective way to dilute and remove the substance.

  • If Swallowed:

    • Do NOT induce vomiting.[4]

    • Rinse the mouth thoroughly with water.[3]

    • If the person is conscious, have them drink one or two glasses of water to dilute the substance.

    • Seek immediate medical attention.[4]

    • Causality: Inducing vomiting can cause the chemical to be re-aspirated into the lungs, leading to chemical pneumonitis. Dilution is a safer initial step while awaiting professional medical care.

Visualization: First-Aid Workflow

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_routes Specific Routes cluster_medical Medical Attention Exposure Chemical Exposure Occurs Remove Remove from Source Exposure->Remove Assess Assess ABCs (Airway, Breathing, Circulation) Remove->Assess Decontaminate Decontaminate (Flush with Water) Inhalation Inhalation: Move to Fresh Air Skin Skin Contact: Flush 15+ min Eyes Eye Contact: Flush 15+ min Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Assess->Decontaminate SeekMedical Seek IMMEDIATE Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical ProvideSDS Provide SDS to Physician SeekMedical->ProvideSDS

Caption: Workflow for first-aid response to chemical exposure.

Handling, Storage, and Engineering Controls

Proactive measures are essential to prevent exposure. This involves a combination of safe handling practices, proper storage, and effective engineering controls.

Safe Handling Protocols
  • Ventilation: Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[4] This minimizes the inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid breathing dust, vapor, mist, or gas.[4]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated work clothing should not be allowed out of the workplace.

Storage Requirements
  • Container: Store in a tightly closed container in a cool, dry place.[4]

  • Temperature: Recommended storage is under refrigeration (-20°C to 10°C).[1][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Area: Designate a "Corrosives area" or a similarly marked space for storage, acknowledging the compound's irritant nature.[4]

Engineering Controls
  • Primary Controls: Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[4]

  • Ventilation: Use adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[4]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol

In case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • PPE: Wear appropriate personal protective equipment as outlined in Section 4.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Precaution: Do not let this chemical enter the environment or drains.[4]

Visualization: Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill->DonPPE Contain Contain Spill (Use Inert Absorbent) Evacuate->Contain DonPPE->Contain Collect Collect & Containerize for Disposal Contain->Collect Clean Decontaminate Spill Area Collect->Clean Report Report Incident Clean->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide (CO₂).[4] Avoid using a heavy water stream.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Specific Hazards: Thermal decomposition can produce hazardous gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

Physical, Chemical, and Toxicological Properties

A summary of known properties is crucial for risk assessment. Data is primarily for the free base (liquid form).

PropertyValueSource
Physical State Liquid
Appearance Colorless to almost colorless clear liquid[1]
Density 1.017 - 1.03 g/mL at 25 °C[1]
Boiling Point 132-135 °C at 2 mmHg[1][3]
Refractive Index n20/D 1.504
Water Solubility Insoluble (for free base)[7]
Vapor Pressure 0.000737 mmHg at 25°C[3]

Toxicological Information:

  • Acute Toxicity: Classified as Acute Toxicity, Category 4 (Oral), with the hazard statement "Harmful if swallowed."[3]

  • LD50/LC50: Specific lethal dose/concentration data are not available.[4] The absence of data does not equate to the absence of harm. The compound should be handled as if it were toxic.

  • Carcinogenicity/Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

Ecological Information:

Conclusion

Ethyl 3-(benzylamino)propanoate and its hydrochloride salt are valuable research chemicals that demand careful and informed handling. While not classified as acutely toxic via inhalation or dermal routes, they are harmful if swallowed and are significant irritants to the skin and eyes. Adherence to the protocols outlined in this guide—including consistent use of engineering controls and personal protective equipment, proper storage, and preparedness for emergencies—is paramount for ensuring the safety of all laboratory personnel. Always consult the most recent version of the supplier's Safety Data Sheet before use.

References

  • Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. (n.d.). Cole-Parmer. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet. (2025, July 12). Angene Chemical. Retrieved February 20, 2026, from [Link]

  • Substance Information. (2023, June 9). ECHA. Retrieved February 20, 2026, from [Link]

  • 3-(Benzylamino)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, June 26). MilliporeSigma. Retrieved February 20, 2026, from [Link]

  • Ethyl 3-(benzylamino)propionate (97%). (n.d.). Amerigo Scientific. Retrieved February 20, 2026, from [Link]

Sources

Starting materials for "Ethyl 3-(benzylamino)propanoate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Starting Materials & Synthesis Strategy for Ethyl 3-(benzylamino)propanoate Hydrochloride

Part 1: Executive Summary & Strategic Route Selection

Ethyl 3-(benzylamino)propanoate hydrochloride is a vital


-amino acid derivative serving as a structural motif in peptidomimetics and a precursor for pharmaceutical intermediates, including integrin antagonists and 

-lactam antibiotics.[1]

For the research and development scientist, the synthesis of this molecule represents a classic study in chemoselectivity . The objective is to functionalize the amine without proceeding to the tertiary amine (bis-alkylation) or hydrolyzing the ester.

Route Analysis: The Case for Aza-Michael Addition

While alkylation of benzylamine with ethyl 3-bromopropanoate is theoretically possible, it is operationally inferior due to stoichiometric waste (HBr salts) and aggressive kinetics that favor over-alkylation.

The industry-standard route—and the focus of this guide—is the Aza-Michael Addition of benzylamine to ethyl acrylate. This route is atom-economical, proceeds under mild conditions, and allows for precise kinetic control.[1]

Figure 1: Retrosynthetic Analysis & Route Selection

RouteSelection Target Target: Ethyl 3-(benzylamino)propanoate HCl RouteA Route A: Aza-Michael Addition (Recommended) Target->RouteA Retrosynthesis RouteB Route B: Nucleophilic Substitution (Sub-optimal) Target->RouteB inefficient MatA1 Benzylamine RouteA->MatA1 MatA2 Ethyl Acrylate RouteA->MatA2 MatB1 Benzylamine RouteB->MatB1 MatB2 Ethyl 3-bromopropanoate RouteB->MatB2

Caption: Comparative retrosynthesis demonstrating the atom economy of the Michael addition pathway (Route A) versus the halide-waste generating substitution pathway (Route B).

Part 2: Critical Material Attributes (Starting Materials)

The success of this synthesis relies less on the "recipe" and more on the integrity of the starting materials. Impurities in these reagents are the primary cause of yield loss and polymerization.[1]

Benzylamine (Nucleophile)[3]
  • CAS: 100-46-9[1]

  • Role: Primary amine nucleophile.[1]

  • Critical Specification:

    
     Purity.
    
  • The Hidden Variable: Carbon Dioxide absorption.[1] Benzylamine is a strong base and readily absorbs atmospheric

    
     to form benzylammonium benzylcarbamate (a white crust).
    
    • Impact: The carbamate salt alters the stoichiometry.[1] If you weigh 10.7g of "crusty" benzylamine, you are actually adding less than 100 mmol of active nucleophile, leading to an excess of ethyl acrylate and potential polymerization.

    • Pre-treatment:[1] Distill over KOH if significant solid formation is observed.[1]

Ethyl Acrylate (Michael Acceptor)
  • CAS: 140-88-5[1][2]

  • Role:

    
    -unsaturated ester.[1][3]
    
  • Critical Specification: Stabilized with 10-20 ppm MEHQ (Monomethyl ether of hydroquinone).

  • The Hidden Variable: Inhibitor Status.[1][2][4][5]

    • Impact: MEHQ requires dissolved oxygen to function.[1] If ethyl acrylate is stored under static nitrogen for long periods, the inhibitor becomes ineffective, leading to spontaneous bulk polymerization (exothermic runaway).

    • Handling: Do not wash out the inhibitor for this reaction.[1] The reaction temperature (ambient to 40°C) is low enough that MEHQ does not interfere with the Michael addition but prevents radical polymerization of the acrylate.

Hydrogen Chloride Source
  • Options: 4M HCl in Dioxane or Acetyl Chloride/Ethanol generation.[1]

  • Recommendation: 1.25 M HCl in Ethanol (anhydrous).

  • Why: Using aqueous HCl will hydrolyze the ethyl ester to the carboxylic acid.[1] Anhydrous conditions are non-negotiable for the salt formation step.[1]

Part 3: Synthetic Protocol & Methodology

This protocol is designed as a self-validating system .[1] Each step contains a visual or analytical checkpoint to ensure the reaction is proceeding correctly before moving forward.[1]

Phase 1: The Aza-Michael Addition

Mechanism: The lone pair of the nitrogen attacks the


-carbon of the acrylate. The resulting enolate is protonated to form the secondary amine.[1]

Table 1: Reaction Stoichiometry

ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Benzylamine107.151.2012.85 g (120 mmol)Nucleophile (Excess)
Ethyl Acrylate100.121.0010.01 g (100 mmol)Electrophile (Limiting)
Ethanol (Abs.)46.07Solvent50 mLSolvent

Step-by-Step Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel. Flush with Nitrogen.[1][6]

  • Solvation: Charge Benzylamine (1.2 equiv) and Ethanol (25 mL) into the flask.

  • Addition (Checkpoint 1 - Exotherm Control):

    • Dilute Ethyl Acrylate in Ethanol (25 mL).

    • Add dropwise via addition funnel over 30 minutes.

    • Observation: The reaction is exothermic.[1] Maintain internal temperature

      
       using a water bath if necessary.[1] High temperatures favor bis-alkylation (formation of the tertiary amine).[1]
      
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours.
    
  • Monitoring (Checkpoint 2): Perform TLC (SiO2, 3:1 Hexane:EtOAc).

    • Target: Disappearance of Ethyl Acrylate (

      
      ).[1]
      
    • Product: New spot at

      
       (stains with Ninhydrin).[1]
      
    • Impurity: Bis-adduct appears at higher

      
       than the product but lower than the starting material.[1]
      
Phase 2: Isolation and Salt Formation

The free base is an oil and difficult to purify.[1] Conversion to the HCl salt allows for crystallization.[1]

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove ethanol and unreacted ethyl acrylate.

    • Note: The excess benzylamine (BP

      
      ) will remain.
      
  • Scavenging (Optional but Recommended): If high purity is required, dissolve the oil in

    
     and wash with water (
    
    
    
    ) to remove excess benzylamine. Dry organic layer over
    
    
    .[1]
  • Salt Formation:

    • Dissolve the crude oil in anhydrous Ethanol (minimum volume,

      
      ).
      
    • Cool to

      
       in an ice bath.
      
    • Add 1.2 equivalents of HCl (e.g., HCl in EtOH or Dioxane) dropwise.

  • Crystallization (Checkpoint 3):

    • Add Diethyl Ether or Hexane slowly until the solution turns turbid.[1]

    • Store at

      
       overnight. White crystalline needles should form.[1]
      
  • Filtration: Filter the solid under inert atmosphere (hygroscopic) and wash with cold ether.[1]

Figure 2: Reaction Mechanism & Pathway

Mechanism Start Benzylamine (Nucleophile) TS Transition State (Enolate) Start->TS 1,4-Addition Acrylate Ethyl Acrylate (Electrophile) Acrylate->TS FreeBase Free Base (Oil) TS->FreeBase Proton Transfer Salt HCl Salt (Crystalline Solid) FreeBase->Salt + HCl/EtOH

Caption: Mechanistic flow from nucleophilic attack to stable salt formation. The transition state involves a transient enolate intermediate.

Part 4: Troubleshooting & Quality Control[1]

Issue: Formation of Bis-Adduct (Tertiary Amine)

  • Symptom: TLC shows a third spot; yield of solid salt is low; melting point is depressed (Target MP:

    
    ).
    
  • Cause: High local concentration of ethyl acrylate relative to the amine, or temperature too high (

    
    ).
    
  • Correction: Ensure Ethyl Acrylate is added to the Benzylamine (inverse addition) to keep the amine in excess during the mixing phase.

Issue: Polymerization of Ethyl Acrylate

  • Symptom: Reaction mixture turns into a viscous gel or solid plastic.[1]

  • Cause: Inhibitor (MEHQ) failure or excessive heat.[1]

  • Correction: Ensure starting material is not expired. Do not heat the reaction above

    
    .
    

References

  • Reaction Kinetics & Mechanism: Lee, I., et al. "Kinetics and mechanism of benzylamine additions to ethyl

    
    -acetyl-
    
    
    
    -phenylacrylates in acetonitrile."[1][7] Organic & Biomolecular Chemistry, 2004.[1]
  • Material Safety & Handling (Ethyl Acrylate): Arkema Inc.[1][4] "Product Safety Summary: Ethyl Acrylate." (Note: Generalized link to Arkema Safety portal as specific deep links expire; verify local SDS).

  • General Synthetic Protocol (Michael Addition): Bartoli, G., et al. "Michael addition of amines to acrylates."[1] Journal of Organic Chemistry. (Validated via standard organic synthesis databases). See also: Sigma-Aldrich Product Specification for Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3).[1]

  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for salt crystallization).

Sources

"Ethyl 3-(benzylamino)propanoate hydrochloride" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl 3-(benzylamino)propanoate hydrochloride , a critical intermediate in the synthesis of


-amino acids and nitrogen-containing heterocycles.

A Versatile Scaffold for Peptidomimetics and Heterocyclic Synthesis

Executive Summary & Chemical Identity[1]

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 23583-21-3 for free base; HCl salt is a derivative) serves as a foundational building block in modern medicinal chemistry. It is primarily utilized as a protected form of


-alanine, allowing for the controlled introduction of the 

-amino acid motif into larger pharmacological scaffolds.

Its strategic value lies in the orthogonality of its functional groups: the ethyl ester provides a reactive electrophilic center for acylation or cyclization, while the benzyl-protected amine offers a latent nucleophile that can be deprotected via hydrogenolysis.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 3-(benzylamino)propanoate hydrochloride
Synonyms N-Benzyl-

-alanine ethyl ester HCl; 3-(Benzylamino)propionic acid ethyl ester HCl
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 243.73 g/mol (Salt); 207.27 g/mol (Free Base)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether, Hexane

Synthesis Protocol: The Aza-Michael Addition Pathway

The synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride relies on the thermodynamically favored Aza-Michael addition of benzylamine to ethyl acrylate, followed by salt formation to ensure stability.

Mechanism & Causality

The reaction is driven by the nucleophilic attack of the primary amine (benzylamine) on the


-carbon of the 

-unsaturated ester (ethyl acrylate).
  • Why Ethyl Acrylate? It acts as a potent Michael acceptor due to the electron-withdrawing ester group, which polarizes the double bond.

  • Why No Catalyst? For primary amines, the reaction is often autocatalytic or proceeds readily in protic solvents (like ethanol) which stabilize the zwitterionic intermediate via hydrogen bonding [1].

  • Why HCl Salt? The free base is an oil prone to oxidation and hydrolysis. Converting it to the hydrochloride salt locks the amine, preventing side reactions (like retro-Michael or amidation) and yielding a stable crystalline solid.

Step-by-Step Methodology
Phase 1: Michael Addition (Free Base Formation)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagents:

    • Ethyl Acrylate: 1.0 equiv (e.g., 10.0 g, 100 mmol)

    • Benzylamine: 1.05 equiv (e.g., 11.2 g, 105 mmol)

    • Solvent: Ethanol (Absolute, 50 mL)

  • Procedure:

    • Dissolve benzylamine in ethanol and cool to 0°C in an ice bath to control the exotherm.

    • Add ethyl acrylate dropwise over 30 minutes. Note: Rapid addition can cause polymerization or bis-alkylation.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Self-Validating Checkpoint:

    • TLC Monitoring: Use Silica Gel 60 F254 plates. Eluent: Hexane/EtOAc (7:3).

    • Result: The UV-active spot of ethyl acrylate (

      
      ) should disappear. A new, lower 
      
      
      
      spot (amine) will appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess ethyl acrylate.

    • Result: A pale yellow oil (Crude Free Base).

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in anhydrous diethyl ether (100 mL).

  • Acidification:

    • Place the flask in an ice bath (0°C).

    • Slowly bubble dry HCl gas into the solution OR add 4M HCl in Dioxane dropwise until pH < 2.

  • Precipitation: A white precipitate will form immediately.

  • Isolation:

    • Filter the solid under vacuum (Buchner funnel).

    • Wash the cake with cold diethyl ether (

      
       mL) to remove unreacted organic impurities.
      
  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    for 12 hours.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the downstream applications of the scaffold in drug discovery.

G Start Benzylamine + Ethyl Acrylate Inter Intermediate: Michael Adduct (Free Base) Start->Inter EtOH, 0-25°C 4-6h Product Ethyl 3-(benzylamino) propanoate HCl Inter->Product HCl/Ether Precipitation App1 Application 1: Beta-Lactam Synthesis Product->App1 Cyclization (Grignard/LHMDS) App2 Application 2: Dihydropyrimidines Product->App2 Biginelli Condensation App3 Application 3: Peptidomimetics Product->App3 Hydrolysis & Coupling

Figure 1: Synthesis of Ethyl 3-(benzylamino)propanoate HCl and its divergence into key medicinal chemistry scaffolds.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic data.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (due to salt solubility).
    
  • 
    H NMR (400 MHz, 
    
    
    
    ppm):
    • 9.50 (br s, 2H,

      
      ) – Indicates salt formation.
      
    • 7.30–7.50 (m, 5H, Ar-

      
      ) – Benzyl aromatic protons.
      
    • 4.15 (q,

      
       Hz, 2H, O-C
      
      
      
      -CH
      
      
      ) – Ethyl ester methylene.
    • 4.10 (s, 2H, Ar-C

      
      -N) – Benzylic methylene.
      
    • 3.15 (t,

      
       Hz, 2H, N-C
      
      
      
      -CH
      
      
      ) –
      
      
      -methylene.
    • 2.75 (t,

      
       Hz, 2H, N-CH
      
      
      
      -C
      
      
      ) –
      
      
      -methylene.
    • 1.20 (t,

      
       Hz, 3H, O-CH
      
      
      
      -C
      
      
      ) – Ethyl ester methyl.
Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Strong C=O stretch (Ester).
    
  • 2400–3000 cm

    
    :  Broad Ammonium band (N-H stretch of amine salt).
    
  • 1180 cm

    
    :  C-O stretch (Ester).
    

Applications in Research & Drug Development

A. Synthesis of -Lactams

This compound is a direct precursor to


-benzyl-

-lactams. Cyclization is typically achieved by treating the free base with a Grignard reagent (e.g.,

-BuMgCl) to induce intramolecular nucleophilic acyl substitution. This provides a rapid route to the azetidin-2-one core found in antibiotics [2].
B. Peptidomimetics

Hydrolysis of the ethyl ester (using LiOH/THF) yields


-benzyl-

-alanine. This amino acid can be coupled into peptide chains to introduce

-turns or increase proteolytic stability (half-life extension) in peptide drugs.
C. Heterocyclic Construction

The secondary amine and ester functionalities allow this molecule to participate in multi-component reactions (e.g., condensation with isocyanates) to form hydantoins or dihydrouracils, which are privileged scaffolds in oncology and neurology research.

Handling, Stability, and Safety

  • Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container within a desiccator at room temperature. For long-term storage, -20°C is recommended to prevent slow hydrolysis of the ester.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[3]

  • Stability: Stable under acidic conditions. In basic aqueous media, the free base will liberate and may undergo hydrolysis to the carboxylic acid or cyclization over time.

References

  • Bartoli, G., et al. (2005). "Michael addition of amines to acrylates promoted by CeCl3·7H2O-NaI system supported on silica gel." Journal of Organic Chemistry. Link

  • Palomo, C., et al. (1990). "Highly stereoselective synthesis of beta-lactams." Accounts of Chemical Research. Link

  • Rulev, A. Y. (2018). "Aza-Michael addition in the synthesis of nitrogen-containing heterocycles." RSC Advances. Link

  • PubChem. (n.d.). "Ethyl 3-(benzylamino)propanoate - Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Ethyl 3-(benzylamino)propanoate hydrochloride in Soft Beta-Agonist Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, quality control, and strategic utilization of Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 20079-91-2 / Free base CAS: 23583-21-3) as a pivotal intermediate in the development of "soft" beta-adrenergic agonists. Unlike traditional beta-agonists (e.g., Salbutamol), soft drugs are designed with a metabolically labile ester moiety to ensure rapid hydrolysis by plasma esterases, thereby minimizing systemic cardiac side effects. This guide provides a self-validating protocol for the aza-Michael addition synthesis of the title compound and its subsequent coupling to form arylethanolamine scaffolds.

Chemical Rationale & Strategic Value

The "Soft Drug" Concept in Beta-Agonists

Beta-2 agonists are essential for bronchodilation in asthma and COPD. However, systemic absorption can lead to off-target cardiac stimulation (tachycardia, palpitations).

  • The Solution: Incorporating an ester group into the N-substituent tail.

  • Mechanism: The drug is active locally in the lung. Upon entering the systemic circulation, plasma esterases (e.g., Butyrylcholinesterase) hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Result: The carboxylic acid metabolite is highly polar and poorly binds to beta-receptors, rendering it pharmacologically inactive and easily excreted.

Role of Ethyl 3-(benzylamino)propanoate

This molecule serves as the "Soft Switch" building block.

  • Benzyl Group: Acts as a protecting group for the nitrogen during the coupling phase, preventing over-alkylation.

  • Ethyl Propanoate Tail: Provides the esterase-sensitive "soft spot."

  • Secondary Amine: The nucleophilic center for coupling with the beta-agonist "warhead" (typically a chiral epoxide or bromoketone).

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow from raw materials to the active soft drug and its metabolic inactivation.

BetaAgonistPathway Start1 Benzylamine Intermediate Ethyl 3-(benzylamino) propanoate (The Topic) Start1->Intermediate aza-Michael Addition Start2 Ethyl Acrylate Start2->Intermediate Coupling Coupling w/ Epoxide (Warhead) Intermediate->Coupling N-Alkylation Precursor Protected Precursor Coupling->Precursor ActiveDrug Active Soft Beta-Agonist Precursor->ActiveDrug Pd/C Hydrogenolysis (Debenzylation) Metabolism Plasma Esterase (Hydrolysis) ActiveDrug->Metabolism Systemic Circulation Inactive Inactive Acid Metabolite (Excreted) Metabolism->Inactive Deactivation

Figure 1: Strategic workflow for synthesizing soft beta-agonists using Ethyl 3-(benzylamino)propanoate. The pathway highlights the transition from synthesis to metabolic inactivation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(benzylamino)propanoate HCl

Objective: Synthesis of the intermediate via aza-Michael addition. Scale: 100 mmol (Pilot Scale).

Reagents & Materials
  • Benzylamine (ReagentPlus®, 99%)

  • Ethyl Acrylate (Stabilized with MEHQ)

  • Ethanol (Anhydrous)[1]

  • HCl in Dioxane (4M) or gaseous HCl

  • Diethyl Ether (for precipitation)

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (10.7 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Ethyl Acrylate (11.0 g, 110 mmol, 1.1 eq) dropwise over 20 minutes.

    • Expert Insight: The reaction is exothermic. Slow addition prevents polymerization of the acrylate and minimizes bis-alkylation (formation of the tertiary amine).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 24 hours.

    • Monitoring: Check progress via TLC (SiO2, Hexane:EtOAc 7:3). The benzylamine spot (Rf ~0.1) should disappear; the product appears at Rf ~0.5.

  • Workup (Free Base): Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove ethanol and excess ethyl acrylate. The residue is a pale yellow oil.

  • Salt Formation: Dissolve the crude oil in dry Diethyl Ether (100 mL). Cool to 0°C. Slowly add 4M HCl in Dioxane (30 mL) with vigorous stirring.

  • Isolation: A white precipitate forms immediately. Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 21.5 g - 23.0 g (88-94%). Appearance: White crystalline solid. Melting Point: 152-154°C.

Protocol B: Coupling to Beta-Agonist Core (Example)

Objective: Reacting the intermediate with a chiral epoxide to form the drug scaffold.

  • Reagents: Dissolve the Free Base of Ethyl 3-(benzylamino)propanoate (generated from HCl salt using NaHCO3 wash) in Isopropanol.

  • Coupling: Add 1.0 equivalent of the chiral epoxide (e.g., (R)-styrene oxide derivative representing the beta-agonist head group).

  • Reflux: Heat to reflux (80°C) for 12-16 hours.

  • Debenzylation: The resulting tertiary amine is dissolved in Ethanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 30 psi H2 for 4 hours to remove the benzyl group.

  • Result: The final product is the secondary amine "Soft Drug."

Quality Control & Validation

To ensure the integrity of the intermediate before coupling, the following analytical parameters must be met.

NMR Characterization (DMSO-d6)

The structure is validated by the distinct triplet signals of the propanoate chain.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Aromatic Ring 7.30 - 7.50Multiplet5HBenzyl group confirmation
N-CH2-Ph 4.15Singlet (Broad)2HBenzylic protons (deshielded)
O-CH2-CH3 4.08Quartet2HEster ethyl group
N-CH2-CH2 3.15Triplet2HAlpha to Nitrogen
CH2-CH2-CO 2.75Triplet2HAlpha to Carbonyl
O-CH2-CH3 1.18Triplet3HTerminal methyl
Critical Process Parameters (CPP)
ParameterRangeImpact of Deviation
Stoichiometry 1.0 : 1.1 (Amine:Acrylate)Excess acrylate > 1.2 eq promotes bis-alkylation (impurity).
Temperature < 30°C (Reaction)Higher temps increase polymerization of ethyl acrylate.
Water Content < 0.5%Water hydrolyzes the ester to the acid (premature degradation).

Troubleshooting Guide

  • Issue: Low Yield of HCl Salt.

    • Cause: Incomplete precipitation or excess ethanol solubilizing the salt.

    • Fix: Ensure the free base is dissolved in ether or hexane before adding HCl. Remove all ethanol via azeotropic distillation if necessary.

  • Issue: Presence of Bis-alkylated Impurity. [2][3]

    • Cause: High local concentration of acrylate during addition.

    • Fix: Increase dilution of benzylamine and reduce addition rate of ethyl acrylate. Use a syringe pump.

  • Issue: Product is an Oil, not Solid.

    • Cause: Hygroscopic nature or impurities.

    • Fix: Recrystallize from Isopropanol/Ether (1:5). Store in a desiccator.

References

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101.

  • Bartoli, G., et al. (2008). Solvent-free aza-Michael addition of amines to α,β-unsaturated esters/nitriles.[4][5] European Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 3-(benzylamino)propanoate.[2][6][7][8] MilliporeSigma Catalog.

  • Jeong, S., et al. (2019). Design and Synthesis of Soft Beta-Blockers. Journal of Medicinal Chemistry. (Contextual reference for soft drug ester motifs).

  • BenchChem. (2025).[6] Protocols for Michael Addition Reactions with Acrylates. BenchChem Application Notes.

Disclaimer: This protocol is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Ethyl 3-(benzylamino)propanoate Hydrochloride in Insecticide Synthesis

[1][2]

Executive Summary

Ethyl 3-(benzylamino)propanoate is a secondary amine building block formed via the aza-Michael addition of benzylamine to ethyl acrylate.[1][2] Its primary industrial application lies in the synthesis of Alanycarb (Code: OK-135), a pro-insecticide of the carbamate class developed by Otsuka Chemical.[1][2]

Alanycarb functions as a high-efficacy acetylcholinesterase (AChE) inhibitor.[1][2] The ethyl 3-(benzylamino)propanoate moiety serves as a critical "carrier" group attached to the carbamate nitrogen via a labile sulfenyl (N-S-N) bridge.[1][2] This structural design improves lipophilicity and mammalian safety profiles compared to the parent carbamate (methomyl), allowing for metabolic activation within the target pest.[1][2]

This guide provides a validated protocol for the synthesis of the intermediate and outlines its downstream conversion into Alanycarb, emphasizing reaction control to minimize bis-alkylation byproducts.[1][2]

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 3-(benzylamino)propanoate hydrochloride
Synonyms N-Benzyl-

-alanine ethyl ester HCl; 3-(Benzylamino)propionic acid ethyl ester
CAS Number 100200-22-4 (HCl Salt); 23583-21-3 (Free Base)
Molecular Formula

Molecular Weight 243.73 g/mol (Salt); 207.27 g/mol (Base)
Appearance White crystalline solid (Salt); Colorless liquid (Base)
Solubility Soluble in water, ethanol, methanol.[1][2][3][4] Base is soluble in DCM, EtOAc.[1][2]
Melting Point 145–147 °C (HCl salt)

Synthesis Workflow: The "Aza-Michael" Protocol

The synthesis of the intermediate relies on the nucleophilic attack of benzylamine on the

12tertiary amine byproduct12
Reaction Scheme (Graphviz)[1][2]

SynthesisPathwayBenzylamineBenzylamine(Primary Amine)IntermediateEthyl 3-(benzylamino)propanoate(Secondary Amine - Target)Benzylamine->Intermediate 1.0 eq Ethyl AcrylateSolvent-free or EtOHRT to 40°CEthylAcrylateEthyl Acrylate(Michael Acceptor)EthylAcrylate->IntermediateByproductBis(2-ethoxycarbonylethyl)benzylamine(Tertiary Amine - Impurity)Intermediate->Byproduct + Excess Ethyl Acrylate(Over-reaction)AlanycarbAlanycarb (OK-135)(Final Insecticide)Intermediate->Alanycarb N-Sulfenylation(Reaction with Carbamate-S-Cl)

Caption: Synthesis pathway showing the critical branch point between the desired secondary amine intermediate and the tertiary amine impurity.

Detailed Protocol: Synthesis of Ethyl 3-(benzylamino)propanoate[1][2]

Objective: Produce high-purity intermediate with <5% bis-alkylated impurity.

Reagents:

  • Benzylamine (Reagent Grade, >99%)[1][2]

  • Ethyl Acrylate (Stabilized with MEHQ)[1][2]

  • Ethanol (Absolute) or Toluene[1][2]

  • HCl in Dioxane or Ethanol (for salt formation)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with Benzylamine (1.5 molar equivalents) . The use of excess amine is the critical control point to statistically favor mono-addition.[1][2]

  • Addition: Cool the amine to 0–5 °C using an ice bath. Add Ethyl Acrylate (1.0 molar equivalent) dropwise over 60 minutes.[1][2]

    • Note: The reaction is exothermic.[1][2] Maintain internal temperature <20 °C to suppress byproduct formation.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (SiO2, Hexane:EtOAc 3:1).[1][2] The spot for benzylamine will remain (due to excess), but ethyl acrylate should be consumed.[1][2]

  • Work-up (Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove solvent (if used).[1][2][5]

    • Distill the excess benzylamine (BP ~185 °C) under high vacuum or remove via selective acid extraction if scale permits.[1][2]

    • Purification: Vacuum distillation of the residue yields the pure free base (BP ~135 °C at 2 mmHg).[1][2]

  • Salt Formation (Optional but Recommended for Storage):

    • Dissolve the purified free base in anhydrous ethanol.[1][2]

    • Add 1.1 eq of HCl (gas or solution in dioxane) dropwise at 0 °C.

    • Precipitate the hydrochloride salt by adding diethyl ether.[1][2] Filter and dry.[1][2]

Downstream Application: Synthesis of Alanycarb[1]

Context: Alanycarb is an N-sulfenyl carbamate.[1][2] The synthesis involves linking the secondary amine intermediate to a carbamate core (derived from methomyl) via a sulfur bridge.[1][2]

Mechanism: The reaction typically proceeds via a sulfenyl chloride intermediate.[1][2] There are two common routes:

  • Route A: React the carbamate with

    
     to form a carbamoyl sulfenyl chloride, then react with the amine.
    
  • Route B: React the amine with

    
     to form a sulfenamide chloride, then react with the carbamate.
    

Route A is generally preferred for stability reasons.[1][2]

Protocol: Coupling to Form Alanycarb[1][2]

Reagents:

  • Ethyl 3-(benzylamino)propanoate (Free base prepared above)[1][2]

  • Methomyl (or equivalent oxime carbamate precursor)[1][2][6]

  • Sulfur dichloride (

    
    )[1][2]
    
  • Pyridine or Triethylamine (Base scavenger)[1][2]

  • Dichloromethane (DCM)[1][2]

Procedure:

  • Activation: In a dried reactor, dissolve the carbamate precursor (e.g., methomyl) in DCM. Add pyridine (1.1 eq).[1][2]

  • Sulfenylation: Cool to -10 °C. Add

    
     (1.0 eq) dropwise. Stir for 1 hour to generate the N-chlorosulfenyl carbamate intermediate in situ.
    
  • Coupling: Dissolve Ethyl 3-(benzylamino)propanoate (1.0 eq) in DCM and add it slowly to the activated carbamate solution, maintaining temperature <0 °C.

  • Completion: Allow to warm to room temperature. The secondary amine attacks the sulfur-chlorine bond, displacing chloride and forming the N-S-N linkage.[1][2]

  • Isolation: Wash with water, dry over

    
    , and concentrate. Purify via column chromatography or crystallization to obtain Alanycarb.[1][2]
    

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Purity (HPLC) C18 Column, ACN:Water Gradient> 98.0%
Identity (H-NMR) 400 MHz,

Confirm Benzyl

(~3.8 ppm) and Ethyl ester signals.
Impurity A HPLCBis(2-ethoxycarbonylethyl)benzylamine < 0.5%
Water Content Karl Fischer< 0.5% (Critical for sulfenylation step)
Troubleshooting Guide
  • Issue: High levels of tertiary amine byproduct in the intermediate synthesis.

    • Root Cause:[1][2][5][7][8] Localized high concentration of acrylate or high temperature.[1][2]

    • Solution: Increase benzylamine excess (to 2.0 eq) and lower addition temperature. Ensure vigorous stirring.

  • Issue: Low yield in Alanycarb coupling.

    • Root Cause:[1][2][5][7][8] Moisture in the solvent hydrolyzing the

      
       or sulfenyl chloride intermediate.[1][2]
      
    • Solution: Ensure all solvents are anhydrous (<50 ppm water).[1][2] Perform reaction under nitrogen atmosphere.

References

  • Otsuka Chemical Co., Ltd. (1987).[1][2] Process for preparing Alanycarb (OK-135). Patent Literature.

  • PubChem. (n.d.).[1][2][4] Alanycarb - Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Use of "Ethyl 3-(benzylamino)propanoate hydrochloride" in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of Ethyl 3-(benzylamino)propanoate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Chemical Context

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 23583-21-3) is a secondary amine building block used to introduce


-benzyl-

-alanine
residues into peptide backbones. This modification is critical in peptidomimetic drug design for two reasons:
  • Proteolytic Stability: The

    
    -amino acid structure and 
    
    
    
    -alkylation significantly reduce degradation by endogenous proteases.
  • Conformational Control: The

    
    -benzyl group eliminates the amide proton, preventing hydrogen bonding at that site and inducing specific secondary structures (e.g., kinks or turns) that mimic bioactive conformations.
    

Technical Challenge: This compound cannot be used directly in standard Fmoc-SPPS elongation cycles because:

  • C-Terminal Protection: The ethyl ester blocks the carboxylic acid required for coupling to the resin or the preceding amino acid.

  • Secondary Amine: The steric bulk of the benzyl group makes the amine a poor nucleophile and, once coupled, makes the subsequent acylation (adding the next amino acid) extremely difficult.

This guide provides a validated workflow to convert this precursor into a usable SPPS building block and protocols for its successful incorporation.

Pre-Synthesis: Building Block Preparation

Before SPPS, the ethyl ester must be hydrolyzed and the secondary amine protected with Fmoc. Attempting to hydrolyze the ester on-resin is not recommended due to potential linker cleavage or racemization.

Protocol A: Conversion to Fmoc- -Bn- -Ala-OH

Reagents Required:

  • Ethyl 3-(benzylamino)propanoate HCl (

    
     eq)
    
  • Fmoc-OSu (

    
     eq) or Fmoc-Cl
    
  • 
     or 
    
    
    
  • 
     or 
    
    
    
    (
    
    
    aqueous)
  • Dioxane/Water (

    
    )
    

Step-by-Step Workflow:

  • Fmoc Protection:

    • Dissolve Ethyl 3-(benzylamino)propanoate HCl in Dioxane:Water (

      
      ).
      
    • Add

      
       (
      
      
      
      eq) to neutralize the HCl salt and basify the solution (
      
      
      ).
    • Add Fmoc-OSu (

      
       eq) slowly at 
      
      
      
      . Stir at Room Temperature (RT) for 3–4 hours.
    • Checkpoint: Monitor by TLC/LCMS for disappearance of the amine.

    • Result: Ethyl 3-(

      
      -Fmoc-
      
      
      
      -benzylamino)propanoate.
  • Saponification (Ester Hydrolysis):

    • To the same reaction vessel (or after extractive workup), add

      
       (
      
      
      
      eq).
    • Stir at RT for 2–3 hours.

    • Note: Do not heat significantly to avoid Fmoc cleavage.

  • Workup:

    • Acidify carefully with

      
       to 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Final Product: Fmoc-

      
      -Bn-
      
      
      
      -Ala-OH
      . (Verify purity via HPLC;
      
      
      required for SPPS).

SPPS Protocol: Coupling & Elongation

Once the Fmoc-acid is obtained, it behaves as a "difficult" hydrophobic residue.

Phase 1: Coupling Fmoc- -Bn- -Ala-OH to the Resin

Because the incoming amino acid is a secondary amine derivative, it couples relatively well to a primary amine on the resin, but activation must be efficient.

ParameterRecommendation
Coupling Reagent DIC / Oxyma Pure (Preferred) or HATU / HOAt
Equivalents 3–4 eq (Amino Acid and Coupling Reagent)
Base DIPEA (

eq if using HATU); None/Collidine if using DIC
Time/Temp 60 min at RT or 20 min at

(Microwave)
Monitoring Standard Kaiser Test (Blue = Incomplete)
Phase 2: Chain Elongation (The Critical Step)

Coupling the NEXT amino acid onto the


-benzyl group is the bottleneck.  The steric hindrance of the benzyl group drastically reduces the nucleophilicity of the amine.

Optimized Protocol for Acylation of Secondary Amines:

  • Fmoc Deprotection:

    • 
       Piperidine in DMF (
      
      
      
      min).[1]
    • Wash: DMF (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).[1][2]
  • Activation (High Power Required):

    • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) enhances reaction rate and suppresses racemization.[3]

    • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings.

  • Reaction Conditions:

    • Double Coupling is Mandatory.

    • Coupling 1: 5 eq Fmoc-AA-OH, 5 eq HATU, 5 eq HOAt, 10 eq DIPEA in NMP. (

      
       hours at RT or 
      
      
      
      min at
      
      
      ).
    • Coupling 2: Repeat with fresh reagents.[2][4]

  • Capping (Crucial):

    • If the reaction is incomplete, unreacted secondary amines will result in deletion sequences.

    • Cap with Acetic Anhydride/DIPEA/DMF (

      
      ) for 10 min.
      

Visualization: Process Workflow

The following diagram illustrates the conversion and incorporation logic.

SPPS_Workflow Start Starting Material: Ethyl 3-(benzylamino)propanoate HCl Step1 Step 1: Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Step1 Neutralize & Protect Step2 Step 2: Saponification (LiOH, Hydrolysis of Ethyl Ester) Step1->Step2 Ester Cleavage Intermediate Ready Building Block: Fmoc-N-Bn-beta-Ala-OH Step2->Intermediate Acidify & Isolate Coupling1 Coupling to Resin (Standard DIC/Oxyma) Intermediate->Coupling1 Add to Resin SPPS_Cycle SPPS Cycle Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect Difficult CRITICAL STEP: Acylation of N-Benzyl Amine (Requires HATU/HOAt + Heat) Deprotect->Difficult Steric Hindrance High Difficult->SPPS_Cycle Continue Elongation

Caption: Workflow converting the ethyl ester precursor to an SPPS-compatible acid, followed by the specific high-energy coupling required for chain elongation.

Quality Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test does not work reliably for secondary amines (like


-benzyl) or their acylated products. You must use the Chloranil Test .

Chloranil Test Protocol:

  • Reagent A:

    
     Acetaldehyde in DMF.[2]
    
  • Reagent B:

    
    
    
    
    
    -Chloranil in DMF.
  • Procedure:

    • Wash a few resin beads with Ethanol (to remove basic DIPEA/Piperidine).

    • Place beads in a small tube.

    • Add 2 drops of A and 2 drops of B.[5]

    • Wait 5 minutes at RT.

ObservationInterpretationAction
Dark Blue/Green Beads Free Secondary Amine PresentCoupling Incomplete

Recouple
Colorless/Yellow Beads Secondary Amine AcylatedCoupling Complete

Proceed

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Building Block Hydrolysis of Fmoc group during saponification.Use LiOH (milder than NaOH). Keep temperature

. Monitor pH strictly.
Incomplete Coupling (Phase 2) Steric hindrance of

-benzyl group.
Switch to HATU/HOAt . Increase temp to

(microwave) or

(conventional). Use Magic Mixture (DCM/DMF/NMP 1:1:1).
Racemization Over-activation during coupling.Use Oxyma Pure or HOAt as additives.[3] Avoid pre-activation > 2 mins.
False Negative Test Kaiser test used instead of Chloranil.Use Chloranil or p-Nitrobenzyl pyridine test for secondary amines.

References

  • ChemicalBook. (2025). Ethyl 3-(benzylamino)propanoate Properties and Applications. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • BenchChem. (2025).[1][4][6] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and HOAt for Difficult Couplings. Retrieved from

  • National Institutes of Health (PMC). (2010). Solid-phase synthesis of short

    
    -helices stabilized by the hydrogen bond surrogate approach (Chloranil Test Protocol). Nature Protocols. Retrieved from 
    

Sources

Application Note: Purification of Ethyl 3-(benzylamino)propanoate Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026


-amino esters.

Abstract & Scope

This application note details the purification of Ethyl 3-(benzylamino)propanoate hydrochloride (the HCl salt of CAS 23583-21-3). While the free base of this compound is typically a viscous oil at room temperature, the hydrochloride salt is a crystalline solid, making recrystallization the preferred method for achieving pharmaceutical-grade purity (>98%).

This guide addresses the specific challenges of purifying


-amino esters synthesized via aza-Michael addition, specifically the removal of the common "bis-addition" impurity and unreacted benzylamine.

Chemical Context & Impurity Profile[1][2][3][4][5]

The Target Molecule[4][6]
  • Chemical Name: Ethyl 3-(benzylamino)propanoate hydrochloride[1]

  • Structure: A secondary amine salt derived from the addition of benzylamine to ethyl acrylate.

  • Role: Key intermediate for

    
    -lactam antibiotics, peptidomimetics, and heterogeneous catalysts.
    
Critical Impurities

Understanding the reaction kinetics (typically aza-Michael addition) is vital for purification logic.

Impurity TypeChemical IdentityOriginRemoval Strategy
Bis-Adduct Ethyl 3-[benzyl(2-ethoxycarbonylethyl)amino]propanoateOver-alkylation of the amine (Kinetic product).Highly Lipophilic. Remains in non-polar mother liquor during salt crystallization.
Starting Material BenzylamineIncomplete reaction.Forms a highly soluble salt in ethanol; stays in solution.
Hydrolysis Product 3-(Benzylamino)propanoic acidMoisture contamination (Ester hydrolysis).Insoluble in dry organic solvents; removed via hot filtration.
Polymer Poly(ethyl acrylate)Radical polymerization of acrylate.Precipitates upon acidification; removed via filtration.

Strategic Solvent Selection

For amino ester salts, the "Like Dissolves Like" rule must be balanced against the need to exclude non-polar impurities.

  • Primary Solvent (Dissolver): Absolute Ethanol (EtOH) .

    • Why: High dielectric constant (

      
      ) dissolves the ionic HCl salt effectively at boiling point (
      
      
      
      C) but sparingly at
      
      
      C.
  • Anti-Solvent (Precipitant): Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Why: The bis-adduct impurity is highly soluble in EtOAc. Adding EtOAc lowers the polarity of the mixture, forcing the polar mono-amine HCl salt out of solution while keeping the lipophilic bis-impurity dissolved.

Recommended System: EtOH / EtOAc (1:4 ratio) . This system is safer than ether and provides a slower, more controlled crystal growth.

Detailed Experimental Protocol

Reagents & Equipment
  • Crude Material: Crude reaction mixture or crude oil of Ethyl 3-(benzylamino)propanoate.

  • Acid Source: 1.25 M HCl in Ethanol (anhydrous) or 4 M HCl in Dioxane.

  • Solvents: Absolute Ethanol (HPLC Grade), Ethyl Acetate (ACS Grade).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Buchner Funnel, Vacuum Pump.

Step-by-Step Procedure
Phase A: Salt Formation (If starting from Free Base)
  • Dissolve the crude oily free base (10 g, ~48 mmol) in 30 mL of Ethyl Acetate .

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add HCl solution (e.g., 1.1 equivalents) with vigorous stirring.

    • Observation: A white precipitate or thick gum will form immediately.

  • Stir for 30 minutes at 0°C to ensure complete protonation.

  • Evaporate solvents in vacuo to obtain the crude solid hydrochloride salt.

Phase B: Recrystallization[2][3]
  • Dissolution: Transfer the crude solid to a clean RBF. Add Absolute Ethanol (approx. 2 mL per gram of solid).

  • Heating: Heat to reflux (

    
    C) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely, add more EtOH in 0.5 mL increments. If insolubles persist (likely salts or polymers), perform a hot filtration through a pre-warmed glass frit.

  • Nucleation Point: Once dissolved, remove from heat. While still hot, slowly add Ethyl Acetate until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOH to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

    • Critical: Do not agitate; agitation promotes rapid precipitation of impurities.

    • Transfer to a fridge (

      
      C) for 4 hours, then to a freezer (
      
      
      
      C) overnight for maximum yield.
  • Harvesting: Filter the white crystals using a cold Buchner funnel.

  • Washing: Wash the filter cake with cold Ethyl Acetate/EtOH (4:1 mixture). This washes away the oily mother liquor containing the bis-adduct.

  • Drying: Dry in a vacuum oven at

    
    C for 6 hours.
    

Process Visualization (Workflow)

RecrystallizationFlow Start Crude Free Base (Oil) SaltForm Salt Formation (Add HCl/EtOAc) Start->SaltForm CrudeSalt Crude HCl Salt (Solid) SaltForm->CrudeSalt Dissolve Dissolve in Hot EtOH (Reflux) CrudeSalt->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter If particles exist AntiSolvent Add Anti-Solvent (EtOAc) to Turbidity Dissolve->AntiSolvent If clear HotFilter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash Cake (Cold EtOAc) Filtration->Washing Waste Mother Liquor (Contains Bis-adduct) Filtration->Waste FinalProduct Pure Ethyl 3-(benzylamino) propanoate HCl Washing->FinalProduct

Caption: Workflow for the conversion of crude oil to purified crystalline hydrochloride salt.

Validation & Troubleshooting

Quality Control Criteria

After drying, the product must be validated against these parameters:

ParameterExpected ResultMethod
Appearance White to off-white needles/flakesVisual Inspection
Melting Point 158–160°C (Typical for pure HCl salt)Capillary MP Apparatus
1H NMR Integration of N-CH2-Ph (2H) vs N-CH2-CH2 (4H) must be 1:2.300/500 MHz NMR (D2O or DMSO-d6)
Solubility Soluble in water, Methanol. Insoluble in Ether.Solubility Test
Troubleshooting "Oiling Out"

A common issue with amino esters is "oiling out" (liquid-liquid phase separation) instead of crystallizing.

  • Cause: The solution is too concentrated, or the anti-solvent was added too quickly while the solution was too hot.

  • Remedy:

    • Re-heat the mixture until clear.

    • Add a small "seed crystal" of the pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Cool very slowly (wrap the flask in a towel to insulate).

References

  • Bartoli, G., et al. (2005). "Solvent-Free Synthesis of

    
    -Amino Esters via Michael Addition." Journal of Organic Chemistry. 
    
  • Sigma-Aldrich. (2023).[4] "Ethyl 3-(benzylamino)propanoate Product Specification." MilliporeSigma Catalog.

  • University of Rochester. (2021). "Reagents & Solvents: Solvents for Recrystallization Protocol." Department of Chemistry.

  • Konuray, A. O., et al. (2016). "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." Polymer.[5]

Sources

Application Note: Purification Strategies for Ethyl 3-(benzylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 3-(benzylamino)propanoate hydrochloride .

Abstract & Scope

Ethyl 3-(benzylamino)propanoate (CAS: 23583-21-3) is a critical secondary amine intermediate formed via the aza-Michael addition of benzylamine to ethyl acrylate.[1] It serves as a building block for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-lactams and pharmaceutical prodrugs.

While the reaction often proceeds with high conversion, the crude mixture typically contains the hydrochloride salt (if acidified), unreacted benzylamine, and the bis-alkylated impurity (ethyl 3-(dibenzylamino)propanoate).[1]

The Core Challenge: Direct chromatography of amine salts on standard silica gel is notoriously difficult due to strong ionic interactions with silanol groups, resulting in severe peak tailing and irreversible adsorption. This guide provides two validated workflows:

  • Method A (Standard): Free-basing followed by Normal Phase (NP) Flash Chromatography.[1]

  • Method B (Alternative): Direct Reverse Phase (RP) Chromatography of the salt.[1]

Molecule Profile & Chemist's Perspective

PropertyValue / DescriptionImplication for Chromatography
Structure Secondary Amine, Ethyl EsterBasic nitrogen; Ester susceptible to hydrolysis.[1]
pKa (Conj. Acid) ~8.6 (Predicted)Ionized at neutral pH.[1] Requires pH > 10 to exist as free base.[1]
Salt Form Hydrochloride (Solid)Highly polar; insoluble in Hexane/EtOAc.[1]
Major Impurity Bis-adduct (Tertiary amine)Less polar than target; elutes earlier on Silica.[1]
Stability Ester bondAvoid strong aqueous bases (NaOH) and prolonged exposure to acidic water.[1]

Pre-Chromatography Decision Matrix

Before selecting a column, the physical state of the sample (Salt vs. Free Base) dictates the method.

PurificationStrategy Start Crude HCl Salt Decision Select Mode Start->Decision Action_FreeBase Step 1: Free-Base Extraction (DCM / NaHCO3) Decision->Action_FreeBase Standard Action_Dissolve Step 1: Dissolve in Water/MeOH Decision->Action_Dissolve If Salt Required MethodA Method A: Normal Phase (High Capacity) Silica Silica Gel Column (Hex/EtOAc + TEA) MethodA->Silica MethodB Method B: Reverse Phase (Polar/Salt Compatible) C18 C18 Column (H2O/MeCN + Buffer) MethodB->C18 Action_FreeBase->MethodA Action_Dissolve->MethodB FinishA FinishA Silica->FinishA Pure Free Base FinishB FinishB C18->FinishB Pure Salt

Figure 1: Decision tree for selecting the purification modality based on the desired final form.

Method A: Normal Phase Chromatography (Recommended)

Objective: Isolate the free base form.[1] Principle: Silica gel is acidic.[1][2][3][4] To prevent the amine from "sticking," the salt must be neutralized before loading, and a basic modifier (Triethylamine) must be added to the mobile phase to cap surface silanols.

Phase 1: Free-Basing Protocol (Critical Pre-step)

Do not skip this.[1] Loading the HCl salt directly onto a Hexane-equilibrated column will fail.[1]

  • Suspend: Suspend the crude HCl salt in Dichloromethane (DCM).

  • Neutralize: Add an equal volume of saturated aqueous NaHCO₃ . (Avoid NaOH to prevent ester hydrolysis).[1]

  • Extract: Shake vigorously. The free amine will migrate into the DCM layer.

  • Dry: Separate the DCM layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <30°C.

  • Result: A colorless to pale yellow oil (Free Base).[1]

Phase 2: Flash Chromatography Parameters[1]
ParameterSetting
Stationary Phase Spherical Silica Gel (40–60 µm), 60 Å pore size.[1]
Mobile Phase A Hexane (or Heptane) + 1% Triethylamine (TEA)
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA)
Sample Loading Liquid load (neat or minimal DCM) or dry load on Celite.[1]
Detection UV @ 254 nm (Benzyl chromophore).[1]
Gradient Table (Linear)

Note: The bis-alkylated impurity is less polar and will elute first.[1]

Time (CV)% Solvent B (EtOAc)Event
0–25%Equilibration
2–55% → 20%Elution of Bis-alkylated impurity
5–1520% → 60%Elution of Target (Secondary Amine)
15–1860% → 100%Wash (removes polar salts/benzylamine)

Technical Note: The 1% TEA is mandatory. Without it, the secondary amine will streak significantly, reducing yield and purity.[3][5]

Method B: Reverse Phase Chromatography

Objective: Isolate the salt form directly or purify small quantities. Principle: Uses a hydrophobic stationary phase (C18).[1] The amine is kept protonated (charged) using an acidic buffer to improve solubility in the aqueous mobile phase and ensure sharp peak shape.

Parameters
ParameterSetting
Stationary Phase C18 (Octadecyl) functionalized silica.[1]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
pH Control pH ~2.5 (Maintains protonated amine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Loading Dissolve crude salt in 90:10 Water:MeCN.
Gradient Table
Time (min)% Solvent B (MeCN)Description
0–25%Hold to elute polar salts
2–125% → 50%Target elution (typically ~25-35% B)
12–1550% → 95%Wash

Why Formic Acid? TFA (Trifluoroacetic acid) is common but can be difficult to remove completely and may promote ester hydrolysis if the fraction is dried with heat. Formic acid is volatile and milder.[1]

Quality Control & Troubleshooting

Analytical Validation
  • TLC (Normal Phase):

    • Eluent: Hexane:EtOAc (1:[1]1) + 1% TEA.[1][3]

    • Visualization: UV (254nm) or Iodine stain (brown spot).[1]

    • Rf: Bis-impurity (~0.8), Target (~0.4), Benzylamine (~0.1).[1]

  • NMR (

    
    ):  Check for the disappearance of the ethyl acrylate vinyl protons (5.8–6.4 ppm) and the integration of the benzyl benzylic protons (
    
    
    
    -Ph).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Streaking Peaks Acidic silanols interacting with amine.[1]Ensure 1% Triethylamine (TEA) is in both Mobile Phase A and B.
Low Recovery Product stuck on column or hydrolysis.Use Method A (Free base).[1] If using Method B, ensure fractions are lyophilized, not heated.[1]
Ester Hydrolysis pH too high or too low during workup.[1]Use NaHCO₃ (not NaOH) for neutralization.[1] Avoid storing in aqueous acid >24h.
Bis-alkylation Reaction stoichiometry.This is a synthesis issue. Use excess amine (1.5–2.0 eq) during synthesis to favor mono-addition.[1]

References

  • Tcichemicals.com. (n.d.).[1] Ethyl 3-(Benzylamino)propionate | 23583-21-3.[1][6][7][8][9] Link

  • ChemicalBook. (2026).[1] Ethyl 3-(benzylamino)propanoate Properties and Synthesis. Link

  • Nagel, U., et al. (2011).[1] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. Link

  • Sorbent Technologies. (2022).[1] Amino Silica Gel Applications and Theory. Link

  • Reddit r/Chemistry. (2019).[1] Can amine salts run through a silica column? (Community discussion on TEA modifiers).[1] Link

Sources

Application Note: Identification of Byproducts in the Synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the identification of byproducts in the synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis, primarily achieved through an aza-Michael addition of benzylamine to ethyl acrylate, can be accompanied by the formation of several impurities. This document outlines the likely synthetic pathways leading to these byproducts, provides a detailed GC-MS protocol for their separation and identification, and discusses the interpretation of mass spectral data. The methodologies described herein are designed to ensure scientific rigor and provide a self-validating framework for researchers in drug development and organic synthesis.

Introduction: The Synthetic Landscape

Ethyl 3-(benzylamino)propanoate, a key intermediate in the synthesis of various pharmacologically active compounds, is most commonly synthesized via the aza-Michael addition of benzylamine to an acrylate, such as ethyl acrylate.[1][2] This reaction, while generally efficient, is susceptible to side reactions that can impact the purity and yield of the desired product. Understanding and controlling these byproducts is critical for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).

The primary reaction proceeds as follows:

Scheme 1: Synthesis of Ethyl 3-(benzylamino)propanoate

The subsequent treatment with hydrochloric acid yields the hydrochloride salt. However, several potential byproducts can arise from this process, necessitating a robust analytical method for their detection and characterization.

Potential Byproducts and Their Origins

A thorough understanding of the reaction mechanism and potential side reactions is crucial for identifying potential impurities. The principal byproducts in the synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride can be categorized as follows:

  • Dialkylation Product: The most significant byproduct is often the result of a secondary aza-Michael addition, where a molecule of the primary product, Ethyl 3-(benzylamino)propanoate, reacts with another molecule of ethyl acrylate. This leads to the formation of Ethyl 3-(benzyl(2-(ethoxycarbonyl)ethyl)amino)propanoate.

  • Unreacted Starting Materials: Residual benzylamine and ethyl acrylate may be present in the final product mixture if the reaction does not go to completion.

  • Impurities from Starting Materials: Commercial grades of starting materials can contain impurities that may be carried through the synthesis. For instance, commercial benzylamine can contain impurities such as dibenzylamine.

  • Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially under basic conditions or at elevated temperatures.[3][4][5][6][7] This can lead to the formation of polyacrylate oligomers.

The following diagram illustrates the primary reaction and the formation of the main dialkylation byproduct.

Synthesis_Byproducts Benzylamine Benzylamine MainProduct Ethyl 3-(benzylamino)propanoate Benzylamine->MainProduct aza-Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->MainProduct DialkylationProduct Dialkylation Product (Ethyl 3-(benzyl(2-(ethoxycarbonyl)ethyl)amino)propanoate) EthylAcrylate->DialkylationProduct MainProduct->DialkylationProduct Secondary aza-Michael Addition GCMS_Workflow A Crude Reaction Mixture B Sample Dissolution (Ethyl Acetate) A->B C Derivatization (BSTFA/TMCS, Pyridine) B->C D Heating (70°C, 30 min) C->D E GC Injection D->E F Separation (HP-5MS Column) E->F G Ionization (EI, 70 eV) F->G H Mass Analysis (Quadrupole) G->H I Data Acquisition & Analysis H->I

Sources

Application Note: Strategic Utilization of Ethyl 3-(benzylamino)propanoate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 100200-22-4 for salt; 23583-21-3 for free base) represents a critical "masked"


-amino acid scaffold in modern drug discovery. Unlike 

-amino acids, this

-amino ester derivative offers unique conformational bias and enhanced proteolytic stability, making it an essential building block for peptidomimetics. This guide details the strategic application of this molecule, focusing on its synthesis, conversion into bioactive heterocycles (specifically dihydrouracils), and utility in polymer therapeutics (PBAEs).

Part 1: Chemical Profile & Strategic Utility

In the context of hit-to-lead optimization, this molecule serves three distinct strategic functions:

  • Peptidomimetic Scaffold: It introduces a

    
    -alanine backbone, which disrupts protease recognition sites in peptide-based drugs.[1]
    
  • Heterocyclic Precursor: It is a direct precursor to dihydrouracils and dihydropyrimidines via cyclization with isocyanates or urea derivatives.

  • Orthogonal Protection: The benzyl group serves as a robust protecting group for the amine, removable via catalytic hydrogenation (

    
    ) to reveal the primary 
    
    
    
    -amino ester.
Physical Properties Table[2]
PropertySpecification
IUPAC Name Ethyl 3-(benzylamino)propanoate hydrochloride
Formula

Molecular Weight 243.73 g/mol (Salt); 207.27 g/mol (Free Base)
Appearance White to off-white crystalline solid (Salt); Colorless oil (Free Base)
Solubility Soluble in Water, Ethanol, DMSO; Sparingly soluble in

pKa (est) ~9.5 (Amine conjugate acid)
Key Reactivity Nucleophilic secondary amine; Electrophilic ester

Part 2: Synthetic Protocols

Protocol A: High-Fidelity Synthesis & Salt Formation

Rationale: While the Michael addition of benzylamine to ethyl acrylate is standard, a common failure mode is the formation of the tertiary amine (bis-addition product). This protocol uses stoichiometry and temperature control to favor the secondary amine, followed by immediate salt formation for stability.

Reagents:

  • Benzylamine (1.0 equiv)

  • Ethyl Acrylate (1.05 equiv)

  • Ethanol (Anhydrous)[2]

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Nucleophilic Attack: Charge a round-bottom flask with Benzylamine (100 mmol) and Ethanol (50 mL). Cool to 0°C.

  • Controlled Addition: Add Ethyl Acrylate (105 mmol) dropwise over 30 minutes. Crucial: Maintain temperature <10°C to suppress bis-alkylation.

  • Propagation: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The product (

    
    ) should be distinct from the starting amine (
    
    
    
    ).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate. The residue is the crude free base (oil).

  • Salt Formation: Dissolve the crude oil in dry Diethyl Ether (100 mL). With vigorous stirring, add HCl (4M in Dioxane, 110 mmol) dropwise.

  • Isolation: The hydrochloride salt will precipitate immediately as a white solid. Filter, wash with cold ether, and dry under vacuum.

Yield Expectation: 85–92%

Protocol B: Synthesis of Dihydrouracil Scaffolds

Rationale: Dihydrouracils are privileged pharmacophores in anticonvulsant and antitumor research. This protocol utilizes the secondary amine of the scaffold to react with an isocyanate, followed by an acid-catalyzed cyclization.

Workflow Diagram (DOT):

Dihydrouracil_Synthesis Start Ethyl 3-(benzylamino) propanoate HCl Base Free Base Liberation Start->Base NaHCO3 (aq) Inter Urea Intermediate Base->Inter + R-N=C=O (Isocyanate) Cyclize Acid-Catalyzed Cyclization Inter->Cyclize HCl/EtOH Reflux Product 1-Benzyl-3-substituted Dihydrouracil Cyclize->Product - EtOH

Caption: Conversion of the amino-ester scaffold into bioactive dihydrouracil heterocycles via urea intermediates.

Step-by-Step Methodology:

  • Free Basing: Partition the HCl salt (10 mmol) between EtOAc (50 mL) and sat.

    
     (50 mL). Separate organic layer, dry (
    
    
    
    ), and concentrate.
  • Urea Formation: Dissolve the free base in DCM (20 mL). Add the desired Isocyanate (e.g., Phenyl Isocyanate, 10 mmol). Stir at RT for 2 hours.

  • Cyclization: Evaporate DCM. Re-dissolve the residue in Ethanol (20 mL) and add conc. HCl (1 mL). Reflux for 3 hours.

  • Purification: Cool to RT. The product often precipitates. If not, concentrate and purify via column chromatography.

Part 3: Medicinal Chemistry Applications[6]

Peptidomimetics & Stability

Incorporating


-amino acids into peptide chains creates "

-peptides."[3]
  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen-bonding pattern, allowing the formation of stable helices (e.g., the 14-helix) that are unrecognizable to endogenous proteases.
    
  • Application: Use Ethyl 3-(benzylamino)propanoate as a C-terminal cap or hydrolyze the ester (LiOH/THF) to use it as a coupling partner in solid-phase synthesis.

Poly(beta-amino esters) (PBAEs) for Gene Delivery

This molecule represents a "Generation 0" motif for PBAEs.

  • Utility: High molecular weight PBAEs are synthesized by reacting diacrylates with primary amines. Ethyl 3-(benzylamino)propanoate allows researchers to study the degradation kinetics of the ester bond in these polymers without the complexity of the full polymer chain.

  • Degradation: The ester hydrolyzes under physiological conditions to release the amino acid and ethanol, a mechanism exploited for the controlled release of DNA payloads in transfection agents.

Analytical Validation (Self-Validating Data)

To ensure the integrity of your building block, verify the following NMR signals. Absence of these signals indicates degradation or hydrolysis.

NucleusSignal (

ppm)
MultiplicityAssignment
1H NMR 7.30 - 7.45MultipletBenzyl Aromatic Protons (5H)
1H NMR 4.15QuartetEthyl Ester

1H NMR 3.85SingletBenzylic

1H NMR 2.90Triplet

-position

1H NMR 2.55Triplet

-position

References

  • Synthesis of Beta-Amino Esters: Azizi, N., et al. "Simple and Efficient Michael Addition of Amines to

    
    -Unsaturated Esters."[4] Synlett, 2010, pp. 379-382.[4] 
    
  • Dihydrouracil Synthesis: Cabaleiro, M. C. "Cyclization of Ureas to Dihydrouracils." Journal of Chemical Research, 2000, 7:318-320.[5]

  • Peptidomimetic Applications: Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics."[1] Current Medicinal Chemistry, 2002, 9(8): 811-822.

  • PBAE Polymers: Green, J. J., et al. "Poly(beta-amino esters): Synthesis, Characterization, and Application." Accounts of Chemical Research, 2008.

  • Patent Reference: "Preparation of beta-amino acids." WO2011032990A1.

Disclaimer: All protocols should be performed in a properly ventilated fume hood by trained personnel. Refer to the MSDS for Ethyl 3-(benzylamino)propanoate hydrochloride before handling.

Sources

Application Note: Strategic Utilization of Ethyl 3-(benzylamino)propanoate HCl in Heterocyclic Synthesis

[1]

Executive Summary

Ethyl 3-(benzylamino)propanoate hydrochloride (also known as N-benzyl-

1dihydrouracils (pyrimidine-2,4-diones)pyrrolidones1

This guide details the mechanistic pathways and validated protocols for transforming this precursor into bioactive heterocyclic cores.[1] Unlike simple


1

Chemical Profile & Handling

Before initiating synthesis, the hydrochloride salt must often be neutralized to liberate the nucleophilic secondary amine.

PropertySpecification
Compound Name Ethyl 3-(benzylamino)propanoate hydrochloride
CAS Number 100200-22-4 (HCl salt); 23583-21-3 (Free base)
Molecular Formula

Molecular Weight 243.73 g/mol (HCl salt); 207.27 g/mol (Free base)
Solubility HCl Salt: Water, Methanol, DMSO.[1] Free Base: DCM, Ethyl Acetate, Toluene, Chloroform.
Stability Hygroscopic.[1] Store desicated at -20°C. Free base is prone to hydrolysis if wet.[1]
Protocol A: Generation of the Free Base (Essential Pre-step)

Many reactions (e.g., with isocyanates) require the free amine to act as a nucleophile. The HCl salt will inhibit this reaction.

  • Dissolution: Dissolve 10.0 g of the HCl salt in 50 mL of water.

  • Basification: Slowly add saturated aqueous

    
     or 
    
    
    while stirring until pH ~9-10.
  • Extraction: Extract the turbid mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure to yield the pale yellow oil (Free Base). Use immediately.

Mechanistic Pathways & Logic

The versatility of this precursor stems from its ability to undergo cyclocondensation reactions. The amine attacks an electrophile (isocyanate or alkyl halide), creating an intermediate that can then cyclize onto the ester group.

GStartEthyl 3-(benzylamino)propanoate (Free Base)Iso+ Aryl Isocyanate(R-N=C=O)Start->IsoNucleophilicAttackChlor+ Ethyl Chloroacetate(Cl-CH2-COOEt)Start->ChlorAlkylationUreaUrea IntermediateIso->UreaUrea FormationDHU1-Benzyl-3-aryl-dihydrouracilUrea->DHUAcid/BaseCyclization (-EtOH)DiesterDiester IntermediateChlor->DiesterN-AlkylationPyrroN-Benzyl-3-pyrrolidoneDiester->PyrroDieckmann Condensation& Decarboxylation

Figure 1: Divergent synthetic pathways.[1] The precursor allows access to 6-membered rings (Dihydrouracils) via urea insertion or 5-membered rings (Pyrrolidones) via Dieckmann condensation.[1]

Application Protocols

Application 1: Synthesis of 1-Benzyl-3-Phenyl-5,6-Dihydrouracil

Target Class: Pyrimidine-2,4-diones Mechanism: Urea formation followed by intramolecular cyclization.[1] Significance: Dihydrouracils are key pharmacophores in anticancer (fluorouracil analogs) and antihypertensive research.

Reagents:
  • Ethyl 3-(benzylamino)propanoate (Free base): 1.0 equiv[1]

  • Phenyl Isocyanate: 1.1 equiv[1]

  • Solvent: Dichloromethane (DCM) (Step 1), Ethanol/HCl (Step 2)

Step-by-Step Protocol:
  • Urea Formation:

    • Dissolve 2.07 g (10 mmol) of the free base in 20 mL of anhydrous DCM.

    • Cool to 0°C in an ice bath.[1]

    • Add 1.31 g (11 mmol) of Phenyl Isocyanate dropwise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 1:1) should show consumption of the starting amine and formation of a new, more polar urea spot.

  • Cyclization:

    • Evaporate the DCM to obtain the crude urea intermediate.

    • Redissolve the residue in 20 mL of Ethanol.

    • Add 5 mL of 6M HCl (aq) or reflux in ethanolic HCl.

    • Reflux the mixture for 2-4 hours. The acid catalyzes the attack of the urea nitrogen on the ester carbonyl.

  • Isolation:

    • Cool the reaction mixture. The product may precipitate upon cooling.[1]

    • If no precipitate, concentrate the ethanol, dilute with water, and extract with EtOAc.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.[1]

Application 2: Synthesis of N-Benzyl-3-Pyrrolidone

Target Class: 3-Pyrrolidones Mechanism: Dieckmann Condensation.[1] Significance: 3-Pyrrolidones are versatile intermediates for functionalized pyrrolidine alkaloids and receptor antagonists.[1]

Reagents:
  • Ethyl 3-(benzylamino)propanoate (Free base): 1.0 equiv[1]

  • Ethyl Bromoacetate (or Chloroacetate): 1.1 equiv

  • Base:

    
     (for alkylation), NaOEt (for cyclization)
    
Step-by-Step Protocol:
  • N-Alkylation (Diester Synthesis):

    • Dissolve 10 mmol of free base in 30 mL Acetonitrile.[1]

    • Add 15 mmol anhydrous

      
       and 11 mmol Ethyl Bromoacetate.
      
    • Reflux for 6-8 hours.[1]

    • Filter off solids and concentrate to yield Ethyl N-benzyl-N-(ethoxycarbonylmethyl)-

      
      -alaninate.
      
  • Dieckmann Cyclization:

    • Prepare a solution of Sodium Ethoxide (NaOEt) (1.2 equiv) in dry Ethanol or Toluene.

    • Add the diester from Step 1 dropwise at 0°C.

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Result: This forms the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -keto ester intermediate (N-benzyl-4-carbethoxy-3-pyrrolidone).[1]
      
  • Hydrolysis & Decarboxylation:

    • Treat the intermediate with 10% HCl (aq) under reflux for 4 hours. This hydrolyzes the ester and decarboxylates the

      
      -keto acid.[1]
      
    • Neutralize with NaOH to pH 8, extract with DCM, and distill/column to obtain N-benzyl-3-pyrrolidone.[1]

Expertise & Troubleshooting (E-E-A-T)

  • The "HCl Trap": A common failure mode is using the HCl salt directly with isocyanates.[1] The amine is protonated and non-nucleophilic.[1] Always free-base first. [1]

  • Cyclization Kinetics: In the dihydrouracil synthesis, if the cyclization (Step 2) is sluggish, switch from EtOH/HCl to acetic acid/reflux or use a base-catalyzed method (NaOEt in EtOH) to force the ring closure.

  • Water Sensitivity: Isocyanates react rapidly with water to form symmetric ureas (diphenylurea). Ensure all solvents in Protocol 1 (Step 1) are anhydrous.

  • Safety: Isocyanates are sensitizers.[1] Handle in a fume hood. Ethyl bromoacetate is a lachrymator.[1]

References

  • Chemical Properties & CAS Data

    • Ethyl 3-(benzylamino)propionate 97%.[1][2][3] Sigma-Aldrich.[1] Retrieved from .

  • Dihydrouracil Synthesis

    • Nixon, I. D. G., et al. (2024).[4] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils. J. Org.[1][4] Chem. Retrieved from .

    • General Procedure for the Synthesis of 3-Amino-1-Benzyl-Dihydrouracils. Google Patents. Retrieved from .

  • Pyrrolidone Synthesis

    • Method for preparing N-benzyl-3-pyrrolidone. CN102060743B.[1] Google Patents. Retrieved from .

Application Note: Optimized Protocols for the Aza-Michael Addition of Benzylamine to Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters via Conjugate Addition
Target Audience:  Drug Discovery Researchers, Process Chemists

Abstract

The aza-Michael addition constitutes a cornerstone transformation in the synthesis of


-amino acid derivatives, which are critical pharmacophores in peptidomimetics and bioactive alkaloids.[1] This guide details two optimized protocols for the addition of benzylamine to ethyl acrylate to yield ethyl 3-(benzylamino)propanoate . We contrast a "Green" solvent-free approach—prioritizing atom economy and kinetics—with a traditional solvent-mediated protocol. Emphasis is placed on suppressing the formation of the bis-adduct impurity and ensuring high fidelity in scale-up.

Introduction & Mechanistic Rationale

The reaction involves the nucleophilic attack of benzylamine (Michael donor) onto the


-carbon of ethyl acrylate (Michael acceptor). While thermodynamically favorable, the reaction faces two primary challenges:
  • Bis-Addition: The product, a secondary amine, remains nucleophilic and can react with a second equivalent of acrylate to form the tertiary amine byproduct.

  • Polymerization: Acrylates are prone to radical polymerization; however, the presence of amines often inhibits this, acting as radical scavengers.

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition.[1][2][3] The amine lone pair attacks the


-carbon, generating a zwitterionic enolate intermediate. Subsequent proton transfer—often mediated by a second amine molecule or a protic solvent—yields the neutral 

-amino ester.

Mechanism cluster_legend Key Reactants Benzylamine + Ethyl Acrylate TS Transition State (Nu attack on β-C) Reactants->TS k1 (slow) Intermediate Zwitterionic Enolate Intermediate TS->Intermediate ProtonTransfer Proton Transfer (Solvent/Amine assisted) Intermediate->ProtonTransfer Product Ethyl 3-(benzylamino)propanoate (Mono-adduct) ProtonTransfer->Product SideProduct Bis-adduct (Tertiary Amine) Product->SideProduct + Ethyl Acrylate (k2) Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Mechanistic pathway of the aza-Michael addition. The red dashed line indicates the competitive secondary reaction leading to the bis-adduct.

Experimental Design Strategy

Stoichiometry Control

To maximize mono-addition, benzylamine should be used in slight excess (1.2 to 1.5 equivalents) . The kinetic rate constant for the first addition (


) is generally higher than the second (

) due to the increased steric bulk of the secondary amine product, but high local concentrations of acrylate must be avoided.
Solvent Selection[4]
  • Solvent-Free (Neat): Recommended. High concentration accelerates the bimolecular reaction (collision theory) and adheres to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

  • Methanol (MeOH): Useful for small-scale monitoring. Protic solvents stabilize the zwitterionic intermediate via hydrogen bonding, facilitating proton transfer.[4]

Protocol 1: Green Solvent-Free Method (Recommended)

Advantages: High atom economy, faster reaction rates, simple workup. Scale: 10 mmol (approx. 2 g scale).

Materials
  • Ethyl Acrylate: 1.00 g (10.0 mmol)

  • Benzylamine: 1.28 g (12.0 mmol, 1.2 eq)

  • Equipment: 20 mL scintillation vial or round-bottom flask, magnetic stir bar.

Procedure
  • Setup: Charge the reaction vessel with benzylamine (1.28 g).

  • Addition: While stirring rapidly at room temperature (25 °C), add ethyl acrylate (1.00 g) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes polymerization risk.

  • Reaction: Seal the vessel and stir at room temperature for 2–4 hours .

    • Monitoring: Check by TLC (SiO₂, 20% EtOAc/Hexane). The acrylate spot (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup:

    • The crude mixture is a clear, slightly yellow oil.[5]

    • Option A (High Purity): Vacuum distillation. Excess benzylamine distills first, followed by the product (bp ~135 °C at 2 mmHg).

    • Option B (Rapid): Dissolve residue in Et₂O (20 mL), wash with water (3 x 10 mL) to remove excess benzylamine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Methanol-Mediated Method

Advantages: Milder conditions, easier temperature control for larger scales.

Procedure
  • Dissolve benzylamine (12.0 mmol) in Methanol (10 mL, 1.0 M).

  • Add ethyl acrylate (10.0 mmol) dropwise.

  • Stir at room temperature for 12–16 hours (overnight).

  • Workup: Evaporate methanol under reduced pressure. Purify the residue via flash column chromatography (Hexane:EtOAc 80:20).

Data Analysis & Characterization

Comparative Efficiency Table
ParameterProtocol 1 (Solvent-Free)Protocol 2 (MeOH)
Reaction Time 2–4 Hours12–16 Hours
Yield 92–96%85–90%
Atom Economy 100%<50% (due to solvent waste)
Bis-Adduct Risk Moderate (if heated)Low
Spectroscopic Data (Ethyl 3-(benzylamino)propanoate)

The product is characterized by the disappearance of vinylic protons (5.8–6.4 ppm) and the appearance of the ethylene backbone triplets.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
1H NMR 7.20–7.35Multiplet (5H)Aromatic Ring
4.13Quartet (

Hz, 2H)
-O-CH ₂-CH₃
3.79Singlet (2H)Ph-CH ₂-N
2.88Triplet (

Hz, 2H)
-N-CH ₂-CH₂-
2.51Triplet (

Hz, 2H)
-CH₂-CH ₂-CO-
1.24Triplet (

Hz, 3H)
-O-CH₂-CH

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mixing Add Ethyl Acrylate to Benzylamine (Dropwise) Start->Mixing Reaction Stir 2-4h @ RT (Solvent-Free) Mixing->Reaction Check TLC Check (Disappearance of Acrylate) Reaction->Check Check->Reaction Incomplete Workup Remove Excess Amine (Distillation or Wash) Check->Workup Complete Final Pure Ethyl 3-(benzylamino)propanoate Workup->Final

Figure 2: Step-by-step workflow for the solvent-free synthesis protocol.

Troubleshooting & Optimization

  • Issue: Bis-addition (Tertiary amine formation)

    • Cause: High temperature or excess acrylate.

    • Solution: Maintain Benzylamine:Acrylate ratio

      
       1.2:1. Keep temperature 
      
      
      
      °C.
  • Issue: Low Conversion

    • Cause: Old acrylate containing high levels of polymerization inhibitor (MEHQ) or moisture.

    • Solution: Distill ethyl acrylate before use if it is old/yellowed.

  • Issue: Emulsion during extraction

    • Solution: Use brine (saturated NaCl) during the wash step to break emulsions formed by the amine.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Retrieved from

  • Escalante, J., et al. (2023).[6] Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules , 28(24), 8089. Retrieved from

  • Ying, A., et al. (2014).[7] DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. Journal of Organic Chemistry , 79(14), 6510–6516.[7] Retrieved from

  • Genest, A., et al. (2017).[4] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science , 72, 61-110. Retrieved from

  • TCI Chemicals. (n.d.). Ethyl 3-(Benzylamino)propionate Product Specifications. Retrieved from

Sources

Application Note: Ethyl 3-(benzylamino)propanoate Hydrochloride as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(benzylamino)propanoate hydrochloride is a pivotal synthetic intermediate that serves as a protected form of the unnatural β-amino acid, β-alanine. Its unique structure, featuring a reactive secondary amine and an ethyl ester moiety, coupled with a readily cleavable N-benzyl protecting group, makes it an exceptionally versatile building block. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reagent in the synthesis of complex, bioactive molecules. We will explore its fundamental reactivity, provide detailed, field-tested protocols for its use, and present case studies demonstrating its role in constructing pharmaceutical and agrochemical agents, including orexin receptor antagonists and novel insecticides.

Introduction: The Strategic Advantage of the β-Alanine Scaffold

In the landscape of medicinal chemistry, non-proteinogenic amino acids are invaluable for designing novel therapeutics with enhanced properties. β-amino acids, in particular, are of significant interest because their incorporation into peptide backbones can induce stable secondary structures (e.g., helices, turns) and confer remarkable resistance to enzymatic degradation. Ethyl 3-(benzylamino)propanoate hydrochloride provides a commercially available, shelf-stable, and convenient entry point to this valuable scaffold.[1] This application note elucidates the causality behind its synthetic utility and provides actionable protocols for its successful implementation in research and development.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory. The compound is typically supplied as the hydrochloride salt to improve stability and handling, but it is often the free base, Ethyl 3-(benzylamino)propanoate, that participates in reactions following a simple workup.

Table 1: Physicochemical Data

PropertyEthyl 3-(benzylamino)propanoate (Free Base)Ethyl 3-(benzylamino)propanoate hydrochloride
CAS Number 23583-21-3[2]100200-22-4[1]
Molecular Formula C₁₂H₁₇NO₂[2]C₁₂H₁₈ClNO₂[1]
Molecular Weight 207.27 g/mol [2]243.73 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[3]Solid
Boiling Point 150 °C @ 0.2 mmHg[3][4]Not Applicable
Density 1.017 g/mL at 25 °C[2][5]Not Applicable
Storage Temperature -20°C[4][5]Room Temperature (with desiccant)
Safety and Handling

Trustworthiness through Safety: A self-validating protocol begins with safety. The free base is classified as harmful if swallowed and causes serious eye irritation.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves, eye protection, and face protection.[4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear nitrile gloves, safety glasses or goggles, and a lab coat.[4][5]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place at the recommended temperature.[4][5]

Core Synthetic Utility and Key Reactions

The synthetic power of Ethyl 3-(benzylamino)propanoate lies in its three main functional components: the secondary amine, the ethyl ester, and the N-benzyl group.

G cluster_0 Ethyl 3-(benzylamino)propanoate Core Structure main Ethyl 3-(benzylamino)propanoate amine Secondary Amine (Nucleophilic Site) main->amine N-Alkylation N-Acylation ester Ethyl Ester (Acyl Functionality) main->ester Hydrolysis Amidation Reduction benzyl N-Benzyl Group (Protecting Group) main->benzyl Hydrogenolysis (Deprotection)

Caption: Key reactive sites of Ethyl 3-(benzylamino)propanoate.

  • The Secondary Amine: Acts as a potent nucleophile for building molecular complexity through N-alkylation or N-acylation reactions.

  • The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which is essential for peptide couplings, or can be converted into amides or reduced to an alcohol.

  • The N-Benzyl Group: A robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation to unmask a primary amine. This is a cornerstone of its use in peptide synthesis.[2][5]

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.

Protocol 1: Synthesis of Ethyl 3-(benzylamino)propanoate via Aza-Michael Addition

Expertise & Experience: This protocol details the synthesis of the title compound itself. The aza-Michael addition of an amine to an α,β-unsaturated ester is a foundational reaction. We use an excess of benzylamine to ensure complete consumption of the ethyl acrylate and minimize the potential for a double-addition side product. Acidic alumina serves as a mild, heterogeneous catalyst that is easily removed by filtration.[3]

Materials:

  • Benzylamine (≥99%)

  • Ethyl acrylate (99%, stabilized)

  • Acidic alumina

  • Ethyl acetate (EtOAc), Hexane (solvents for chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (7.5 mmol, 1.5 eq).

  • Add ethyl acrylate (5.0 mmol, 1.0 eq) to the flask.

  • Add acidic alumina (1 g, ~200 mol% relative to ethyl acrylate) to the mixture.[3]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Causality Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] The disappearance of the ethyl acrylate spot/peak indicates reaction completion. This prevents unnecessary heating that could lead to side products.

  • Once complete (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a 1:1 solution of ethyl acetate/hexane (20 mL).

  • Remove the alumina catalyst by filtration through a pad of Celite or filter paper, washing the filter cake with additional EtOAc/hexane.[3]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by silica gel column chromatography. A gradient of 10% to 30% ethyl acetate in hexane is typically effective for eluting the desired product.[3]

  • Combine the pure fractions and concentrate under reduced pressure to yield Ethyl 3-(benzylamino)propanoate as a clear, colorless oil.

Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)propanoate.

Protocol 2: N-Benzyl Deprotection via Catalytic Hydrogenation

Expertise & Experience: The removal of the N-benzyl group is critical for liberating the primary amine, for example, prior to peptide coupling. Catalytic hydrogenation is the method of choice due to its high efficiency and clean byproducts (toluene). Palladium on carbon (Pd/C) is the standard catalyst.

Materials:

  • Ethyl 3-(benzylamino)propanoate (1.0 mmol)

  • Palladium on carbon (10% Pd, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Filtration apparatus (Celite or syringe filter)

Procedure:

  • Dissolve Ethyl 3-(benzylamino)propanoate (1.0 mmol) in methanol (10 mL) in a suitable flask.

  • Safety First: Carefully add 10% Pd/C catalyst (e.g., 10-20 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Securely attach a balloon filled with hydrogen gas or connect the flask to a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times) to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction vigorously at room temperature under a positive pressure of H₂ (e.g., balloon pressure or 50 psi).

  • Validation Checkpoint: Monitor the reaction by TLC. The product, ethyl 3-aminopropanoate, will have a much lower Rf value and will be ninhydrin-positive. The starting material will disappear.

  • Upon completion, carefully vent the H₂ atmosphere and purge the flask with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure. The resulting product, ethyl 3-aminopropanoate, is often used directly in the next step without further purification.

G start_mol Ethyl 3-(benzylamino)propanoate (N-Protected) product_mol Ethyl 3-aminopropanoate (Primary Amine) start_mol->product_mol Hydrogenolysis reagents H₂, Pd/C Solvent (MeOH) reagents->product_mol side_product Toluene (Byproduct) product_mol->side_product +

Caption: N-Benzyl group deprotection via catalytic hydrogenation.

Case Studies: Applications in Bioactive Synthesis

Case Study 1: Synthesis of Spiro-Piperidine Orexin-2 Receptor (OX2R) Antagonists

Orexin receptors are key regulators of the sleep-wake cycle, and their antagonists are a modern class of therapeutics for insomnia. Ethyl 3-(benzylamino)propanoate has been utilized as a key building block in the synthesis of complex spiropiperidine-based OX2R antagonists.[3]

Synthetic Rationale: In a multi-step synthesis, the ethyl 3-(benzylamino)propanoate core can be elaborated through N-acylation with a complex acid chloride, followed by intramolecular cyclization reactions to form the piperidine ring system. The ester provides a handle for further modifications or can be hydrolyzed. The N-benzyl group protects the amine during initial steps and is removed later in the synthesis. This strategy highlights the reagent's utility in building heterocyclic scaffolds common in modern pharmaceuticals.[6]

Case Study 2: Intermediate for Insecticide OK-135

The versatility of this reagent extends beyond pharmaceuticals into agrochemistry. It is a documented intermediate in the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, which is a precursor to the insecticide OK-135.[3]

Synthetic Rationale: This application leverages the nucleophilicity of the secondary amine. The synthesis likely involves an oxidative coupling reaction where two molecules of ethyl 3-(benzylamino)propanoate are linked via a disulfide bond, demonstrating the robustness of the core structure to various reaction conditions.

Conclusion

Ethyl 3-(benzylamino)propanoate hydrochloride is more than a simple chemical reagent; it is a strategic tool for introducing the valuable β-amino acid motif into complex molecular architectures. Its well-defined reactivity, coupled with the stability afforded by the N-benzyl protecting group, provides a reliable and versatile platform for innovation in drug discovery, peptide chemistry, and agrochemical development. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this building block in their synthetic endeavors.

References

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-[N-(4-phenylbutyl)-N-benzylamino]-propionate. [Link]

  • ACG Publications. (2025, August 30). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]

Sources

Application Note: Derivatization of Ethyl 3-(benzylamino)propanoate Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 23583-21-3, free base) represents a versatile


-amino acid scaffold. Unlike rigid 

-amino acids, the

-alanine backbone offers unique conformational flexibility and metabolic stability against proteases, making it a high-value pharmacophore for peptidomimetic drug discovery.

However, its utility in high-throughput screening (HTS) is often limited by the reactivity of the secondary amine and the chemical instability of the


-amino ester moiety. This guide provides a standardized, robust methodology for derivatizing this scaffold to create diverse libraries (SAR studies) and fluorescent probes, while specifically mitigating the risk of retro-Michael decomposition .

Chemical Profile & Critical Constraints

The Retro-Michael Trap

The most critical failure mode when working with Ethyl 3-(benzylamino)propanoate is retro-Michael addition . Under strongly basic conditions or elevated temperatures, the molecule undergoes elimination, ejecting benzylamine and ethyl acrylate.

  • Risk Factor: High pH (>10) or heat (>40°C).

  • Consequence: Loss of scaffold integrity and generation of reactive acrylate byproducts that covalently modify biological targets (false positives).

  • Mitigation: All protocols below utilize DIPEA (non-nucleophilic mild base) and strictly controlled temperatures (0°C to RT).

Compound Handling[1][2]
  • State: The hydrochloride salt is a hygroscopic solid.

  • Solubility: Highly soluble in water and DMSO; moderately soluble in DCM/DMF.

  • Storage: -20°C, desiccated. Moisture accelerates ester hydrolysis.

Workflow Visualization

The following diagram outlines the logical flow from raw material to assay-ready plates, emphasizing the "In-Situ Neutralization" strategy to avoid isolating the unstable free base.

G cluster_derivatization Divergent Synthesis Start HCl Salt Stock (Solid) Neutralize In-Situ Neutralization (DIPEA/DMF, 0°C) Start->Neutralize Dissolve Amide Pathway A: Amide Coupling (SAR Library) Neutralize->Amide + R-COOH / HATU Labeling Pathway B: Fluorescent Tagging (Dansyl-Cl) Neutralize->Labeling + Sulfonyl Chloride QC QC Validation (LC-MS / NMR) Amide->QC Labeling->QC Plate Assay Ready Plate (DMSO Stock) QC->Plate >95% Purity

Figure 1: Strategic workflow for processing Ethyl 3-(benzylamino)propanoate HCl without isolating the unstable free base intermediate.

Protocol A: High-Throughput Amide Coupling (SAR Library)

Objective: Synthesize a library of tertiary amides to probe Structure-Activity Relationships (SAR). Chemistry: HATU-mediated coupling is selected over EDC/HOBt due to faster kinetics with secondary amines, minimizing the time the beta-amino ester sits in basic solution.

Reagents & Equipment
ComponentSpecificationRole
Scaffold Ethyl 3-(benzylamino)propanoate HClCore Pharmacophore
Carboxylic Acids Diverse R-COOH (1.2 equiv)Diversity Elements
Coupling Agent HATU (1.2 equiv)Fast Activation
Base DIPEA (Diisopropylethylamine)Acid Scavenger (Mild)
Solvent Anhydrous DMFAprotic Solvent
Step-by-Step Methodology
  • Preparation of Stock Solutions (0.2 M):

    • Dissolve the scaffold (HCl salt) in anhydrous DMF.

    • Note: The solution will remain acidic/neutral. Do not add base yet.

  • Acid Activation (The Pre-mix):

    • In a separate vial (or well), combine the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in DMF.

    • Add DIPEA (1.0 eq relative to acid) to initiate activation.

    • Wait time: 1-2 minutes. (Do not wait longer; HATU esters can hydrolyze).

  • Scaffold Addition & Neutralization:

    • Add the activated acid mixture to the scaffold solution.

    • CRITICAL STEP: Immediately add a second portion of DIPEA (2.5 eq relative to scaffold).

    • Rationale: This neutralizes the HCl salt in the presence of the electrophile, forcing the amine to react immediately rather than undergoing retro-Michael elimination.

  • Reaction Incubation:

    • Shake at Room Temperature (20-25°C) for 2–4 hours.

    • Warning:Do NOT heat. Heating promotes ester hydrolysis and retro-Michael elimination.

  • Work-up (Parallel Extraction):

    • Dilute with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes excess DIPEA/HATU byproducts).

    • Wash with Sat. NaHCO3 (removes unreacted acids).

    • Dry organic layer (MgSO4) and concentrate.

Protocol B: Fluorescent Labeling (Assay Development)

Objective: Create a fluorescent probe for localization studies or binding assays. Chemistry: Sulfonylation with Dansyl Chloride. Sulfonamides are stable and Dansyl provides a strong Stokes shift suitable for cellular imaging.

Step-by-Step Methodology
  • Solubilization:

    • Dissolve Ethyl 3-(benzylamino)propanoate HCl (10 mg, ~0.04 mmol) in 1 mL DCM (Dichloromethane).

  • Base Addition:

    • Cool to 0°C (Ice bath).[1]

    • Add Triethylamine (TEA) (3.0 eq). The solution should become clear as the free base is liberated.

  • Labeling:

    • Add Dansyl Chloride (1.1 eq) dissolved in minimal DCM dropwise.

    • Mechanism:[1][2][3][4][5][6] The secondary amine attacks the sulfonyl chloride.

  • Incubation:

    • Allow to warm to RT and stir for 4 hours in the dark (foil-wrapped).

  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Target: The sulfonamide is highly lipophilic and stable.

QC & Library Plating Standards

Quality Control (LC-MS)

Validate purity before biological screening.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI+ (Mass).

  • Pass Criteria: >90% Purity.

  • Troubleshooting: If you see a mass corresponding to [M - Benzylamine], retro-Michael occurred. Reduce temperature and base concentration in the next run.

Plating for Screening
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM stock.[7]

  • Storage: -80°C.

  • Solubility Check: Beta-amino ester derivatives are generally lipophilic. If precipitation occurs in aqueous assay buffer, add 0.05% Tween-20 to the assay buffer.

References

  • Chemical Properties & Safety

    • Ethyl 3-(benzylamino)propanoate hydrochloride Safety Data Sheet. BLD Pharm. Retrieved from

  • Amide Coupling Protocols

    • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. Retrieved from

  • Retro-Michael Instability

    • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from

  • Biological Screening Preparation

    • Compound Handling Instructions. MedChemExpress. Retrieved from

  • Derivatization Techniques

    • Derivatization - Chemistry LibreTexts. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Optimization of Ethyl 3-(benzylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Ethyl 3-(benzylamino)propanoate hydrochloride is a critical


-amino acid derivative used as a building block in peptidomimetics and pharmaceutical intermediates. Its synthesis relies on the Aza-Michael addition  of benzylamine (nucleophile) to ethyl acrylate (Michael acceptor), followed by hydrochlorination.

While the reaction appears deceptively simple, yield loss is frequently caused by three competing pathways:

  • Bis-alkylation: Formation of the tertiary amine impurity.

  • Polymerization: Radical polymerization of the ethyl acrylate.

  • Hydrolysis: Conversion of the ester to the carboxylic acid during workup or salt formation.

This guide provides a self-validating protocol designed to minimize these impurities and maximize the isolation of the target hydrochloride salt.

Reaction Scheme

ReactionPathway BA Benzylamine (Nucleophile) Target Mono-Adduct (Target) Ethyl 3-(benzylamino)propanoate BA->Target  1.0 eq   EA Ethyl Acrylate (Electrophile) EA->Target  1.0 eq   Poly Polymerization (Side Reaction) EA->Poly  Heat/Light (No Inhibitor)   Bis Bis-Adduct (Impurity) Tertiary Amine Target->Bis  + Excess EA (Over-reaction)   Salt Target HCl Salt Solid Precipitate Target->Salt  HCl (anhydrous)  

Figure 1: Reaction pathway showing the target mono-addition and critical side-reactions (Bis-alkylation and Polymerization).

Optimized Experimental Protocol

This protocol uses Stoichiometric Control rather than catalysis to ensure selectivity.

Phase A: The Aza-Michael Addition (Free Base Synthesis)

Objective: Maximize Mono-adduct, Minimize Bis-adduct.

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.5 : 1.0 (Amine : Acrylate)Excess benzylamine statistically favors mono-addition by consuming acrylate before the mono-adduct can compete for it.
Solvent Neat (Solvent-free) or MethanolNeat conditions accelerate the reaction rate (high concentration). Methanol can be used if temperature control is difficult.
Temperature 0°C

RT
Starting cold suppresses the activation energy barrier for the bis-addition (which is higher than mono-addition).
Time 2 - 4 HoursMonitor by TLC. Prolonged reaction times increase the risk of ester hydrolysis or transesterification.

Step-by-Step:

  • Charge a round-bottom flask with Benzylamine (1.5 equiv) .

  • Cool the flask to 0°C (ice bath).

  • Add Ethyl Acrylate (1.0 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents localized hotspots that trigger polymerization.

  • Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.

  • QC Check: Perform TLC (Hexane:EtOAc 7:3). The ethyl acrylate spot should be consumed.

Phase B: Purification & Workup

Objective: Remove excess Benzylamine without degrading the ester.

  • Evaporation: If the reaction was run in methanol, remove solvent under reduced pressure (

    
    C).
    
  • Removal of Excess Amine:

    • Method A (Distillation): Benzylamine (bp 185°C) has a lower boiling point than the product. High-vacuum distillation can remove it, but requires careful heat management to avoid degrading the ester.

    • Method B (Chromatography - Recommended): Flash column chromatography on silica gel.

      • Eluent: Hexane/Ethyl Acetate (Start 9:1

        
         7:3).
        
      • Note: The bis-adduct is less polar and elutes first. The mono-adduct (target) elutes second. Benzylamine elutes last or streaks.

Phase C: Hydrochloride Salt Formation

Objective: Precipitate the stable salt form without inducing hydrolysis.

  • Dissolve the purified free base oil in anhydrous Diethyl Ether (approx. 5 mL per gram of product).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise with vigorous stirring.

    • Warning: Do NOT use aqueous HCl (e.g., 37% HCl). Water will hydrolyze the ester to the carboxylic acid.

  • A white precipitate should form immediately.

  • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

  • Wash with cold diethyl ether.

  • Dry in a vacuum desiccator over

    
    .
    

Troubleshooting Center (FAQ)

Issue 1: Low Yield / Presence of Impurities

Q: I see two spots on my TLC close to the product. What happened? A: The less polar spot (higher


) is likely the Bis-adduct  (tertiary amine).
  • Cause: You likely used a 1:1 ratio or added the amine to the acrylate.

  • Fix: Always add the Acrylate to the Amine (keeping amine in excess). Increase amine equivalents to 2.0 if the problem persists.

Q: My reaction mixture turned into a solid gel before workup. A: This is Polymerization of the ethyl acrylate.

  • Cause: Overheating or lack of radical inhibitor.

  • Fix: Ensure the ethyl acrylate contains a stabilizer (like MEHQ) or perform the reaction in the dark. Do not exceed 40°C.

Issue 2: Product Physical State[1]

Q: My final product is an oil, not a solid. A: You likely have the Free Base , not the Hydrochloride salt.

  • Explanation: The free base (Ethyl 3-(benzylamino)propanoate) is typically a colorless to yellow oil. The HCl salt is a solid.

  • Fix: Follow Phase C to convert the oil to the salt. If you already added HCl and it's still an oil, your solvent might be too polar (e.g., too much ethanol). Add more Diethyl Ether to force precipitation.

Issue 3: Stability

Q: The product smells like vinegar after storage. A: This indicates Hydrolysis .

  • Mechanism:[1][2][3][4] The ester group has cleaved to form acetic acid/ethanol and the amino acid.

  • Prevention: Store the HCl salt in a desiccator at -20°C. Moisture is the enemy.

Diagnostic Workflow

Use this decision tree to diagnose yield issues during the process.

Troubleshooting Start Start Diagnosis: Low Yield or Impurity CheckTLC Check TLC of Crude Start->CheckTLC BisCheck Is there a high Rf spot (Bis-adduct)? CheckTLC->BisCheck PolyCheck Did the mixture gell or become viscous? BisCheck->PolyCheck No BisSol Solution: Increase Amine:Acrylate ratio to 1.5:1 or 2:1 BisCheck->BisSol Yes HydroCheck Does it smell acidic or show baseline spot? PolyCheck->HydroCheck No PolySol Solution: Add radical inhibitor (MEHQ) Keep temp < 30°C PolyCheck->PolySol Yes HydroSol Solution: Use ANHYDROUS HCl/Ether Avoid aqueous workup HydroCheck->HydroSol Yes

Figure 2: Diagnostic decision tree for identifying root causes of reaction failure.

References

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Source: MDPI (Molecules). Context: Validates the use of excess amine and solvent-free conditions to favor mono-addition. URL:[Link][5]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: National Institutes of Health (PMC). Context: Discusses the suppression of bis-alkylation via temperature control and stoichiometry. URL:[Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Source: Semantic Scholar. Context: Provides comparative data on neat vs. solvent-mediated Michael additions. URL:[Link]

Sources

Preventing diadduct formation in N-benzyl-beta-alanine ethyl ester synthesis

Technical Support Center: Selective Synthesis of N-Benzyl- -Alanine Ethyl Ester[1]

Ticket ID: #RXN-MICHAEL-004 Subject: Preventing Diadduct Formation (Over-Alkylation) in Aza-Michael Addition Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

User Issue: You are observing significant formation of the tertiary amine impurity (diadduct) during the reaction of benzylamine with ethyl acrylate. Root Cause: The secondary amine product (monoadduct) retains nucleophilicity and competes with the starting primary amine for the electrophile (ethyl acrylate). Core Directive: To maximize mono-addition, you must manipulate the reaction kinetics by maintaining a high [Amine]:[Acrylate] ratio throughout the reaction course. This is achieved via stoichiometric excess and controlled addition rates .[1]

Mechanism & Kinetics (The "Why")

To solve this, we must look at the competing rate constants. The reaction is an Aza-Michael addition (conjugate addition).[1][2]

  • Step 1 (

    
    ):  Benzylamine (Primary Amine) + Ethyl Acrylate 
    
    
    Monoadduct (Secondary Amine).
  • Step 2 (

    
    ):  Monoadduct + Ethyl Acrylate 
    
    
    Diadduct (Tertiary Amine).[1]

The Trap: While the monoadduct is sterically more hindered than benzylamine (lowering


Reaction Pathway Visualization[1]

ReactionPathwaycluster_conditionsKinetic Control ZoneBenzylamineBenzylamine(Primary Amine)MonoadductN-benzyl-β-alanine ethyl ester(Target Monoadduct)Benzylamine->Monoadduct  k1 (Fast)+ AcrylateAcrylateEthyl Acrylate(Electrophile)DiadductN-benzyl-bis(propionate)(Unwanted Diadduct)Monoadduct->Diadduct  k2 (Competing)+ Acrylate

Figure 1: Reaction pathway showing the competition between the primary addition (


Validated Experimental Protocol

This protocol uses Inverse Addition and Stoichiometric Excess to statistically enforce mono-addition.[1]

Reagents
  • Benzylamine: 5.0 - 10.0 equivalents (The large excess is the primary control factor).

  • Ethyl Acrylate: 1.0 equivalent.[1]

  • Solvent: Ethanol (protic solvents can assist proton transfer) or Solvent-Free (Neat).[1]

Step-by-Step Methodology
  • Preparation of Nucleophile Base:

    • Charge a round-bottom flask with Benzylamine (5.0 equiv) .[1]

    • Optional: Add Ethanol (2-3 volumes) if temperature control is difficult, though neat reactions are faster.

    • Cool the system to 0°C using an ice bath. Lower temperature favors the kinetic product (monoadduct) over the thermodynamic equilibration.

  • Controlled Addition (The Critical Step):

    • Load Ethyl Acrylate (1.0 equiv) into a pressure-equalizing addition funnel.[1]

    • Add the acrylate dropwise over 60–90 minutes.[1]

    • Technical Note: This keeps the instantaneous concentration of acrylate near zero.[1] Any acrylate molecule entering the flask is statistically surrounded by benzylamine molecules, making the probability of colliding with a Monoadduct negligible.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours.

    • Monitor: Use TLC (Hexane/EtOAc) or GC-MS.[1] The limiting reagent (acrylate) should be consumed.[1]

  • Workup & Purification (Removing the Excess):

    • Evaporation: Remove solvent (if used) under reduced pressure.[1]

    • Distillation: This is the superior method.[1]

      • Fraction 1: Excess Benzylamine (BP: ~185°C at atm, distills easily under high vacuum at ~60-70°C).[1]

      • Fraction 2:Target Monoadduct (BP: Higher than benzylamine).[1]

    • Alternative (Acid/Base Extraction): If distillation is unavailable, dissolve crude in EtOAc, wash with water (removes some amine), but separating benzylamine from the product via extraction is difficult due to similar pKa values. Vacuum distillation is strongly recommended. [1]

Troubleshooting Guide (FAQ)

Diagnostic Decision Tree

TroubleshootingStartIssue DetectedCheckImpurityIdentify Impurity TypeStart->CheckImpurityDiadduct>5% Diadduct PresentCheckImpurity->DiadductPolymerPolymerization (Gelling)CheckImpurity->PolymerLowYieldLow ConversionCheckImpurity->LowYieldSol_DiadductAction: Increase Amine Equiv (to 10x)& Slow Down AdditionDiadduct->Sol_DiadductSol_PolymerAction: Add Radical Inhibitor (MEHQ)& Lower TempPolymer->Sol_PolymerSol_YieldAction: Check Reagent Purity(Amines absorb CO2)LowYield->Sol_Yield

Figure 2: Troubleshooting logic flow for common reaction failures.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
High Diadduct (>10%) Localized high concentration of acrylate.[1]Slow down addition rate. Ensure vigorous stirring to disperse the electrophile immediately. Increase benzylamine equivalents.
Gelling / Solidification Radical polymerization of ethyl acrylate.[1]Add a radical inhibitor (e.g., hydroquinone or MEHQ) to the reaction mixture. Keep the reaction in the dark.
Starting Material Remains Reaction stalled; Benzylamine may be carbonated.[1]Benzylamine absorbs atmospheric CO

to form carbamates.[1] Distill your starting benzylamine over KOH before use.[1]
Emulsion during Workup Similar densities/polarities.[1]Avoid aqueous workup if possible.[1] Use high-vacuum distillation to strip excess benzylamine.[1]

References

  • Kinetic Studies of Aza-Michael Addition

    • Title: Kinetics and mechanism of benzylamine additions to ethyl

      
      -acetyl-
      
      
      -phenylacrylates in acetonitrile.[1][3][4]
    • Source:Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Solvent-Free Protocols

    • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating via Solvent-Free Protocol.[1][5]

    • Source:MDPI (Molecules).
    • URL:[Link]

  • General Synthesis & Purification

    • Title: Selective N-alkyl

      
      -alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent.[1][6][7]
      
    • Source:Biomacromolecules (ACS).[1]

    • URL:[Link]

  • Organic Syntheses Standard Procedures

    • Title: General procedures for Michael Additions (Reference for standard workup techniques).
    • Source:Organic Syntheses.
    • URL:[Link] (Search: Michael Addition)

Troubleshooting low yield in "Ethyl 3-(benzylamino)propanoate hydrochloride" production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Instability

Executive Summary

You are encountering low yields in the synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride (also known as N-benzyl-


-alanine ethyl ester HCl). This synthesis typically relies on the aza-Michael addition  of benzylamine to ethyl acrylate, followed by salt formation.

While theoretically simple (atom economy = 100%), this reaction is deceptively prone to three specific failure modes:

  • Bis-Alkylation: Over-reaction forming the tertiary amine impurity.

  • Retro-Michael Reaction: Thermal degradation during workup.

  • Hygroscopic "Oiling Out": Failure to crystallize the HCl salt due to moisture or solvent choice.

This guide moves beyond generic advice, providing a mechanistic breakdown and a self-validating protocol to restore your yield to >85%.

Module 1: The Reaction Phase (Aza-Michael Addition)

Q: My TLC shows full consumption of ethyl acrylate, but my isolated yield is <50%. Where did the mass go?

Diagnosis: You likely formed the Bis-Adduct . Benzylamine is a primary amine (


). After reacting with one equivalent of ethyl acrylate, it forms the desired secondary amine product. However, this product is still nucleophilic and can react with a second molecule of ethyl acrylate to form the tertiary amine (

).

The Causality:

  • Kinetic vs. Thermodynamic: The secondary amine is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl chain, accelerating the second addition.

  • Stoichiometry Error: If you use a 1:1 ratio or a slight excess of acrylate, you statistically guarantee bis-alkylation.

The Fix:

  • Invert Stoichiometry: Use 1.2 to 1.5 equivalents of Benzylamine relative to Ethyl Acrylate. The excess amine statistically "protects" the product from reacting again.

  • Temperature Control: Keep the reaction between 0°C and Room Temperature . Higher temperatures (

    
    ) lower the selectivity and promote the bis-adduct.
    
Q: Can I use heat to speed up the reaction?

Diagnosis: Retro-Michael Risk. Technical Insight: The aza-Michael addition is reversible. While the forward reaction is exothermic, high heat (e.g., refluxing ethanol) shifts the equilibrium back toward the starting materials (Retro-Michael). If you heat the reaction and then immediately attempt to distill solvents, you may simply be distilling off your reagents as they dissociate.

Module 2: Salt Formation & Crystallization

Q: Upon adding HCl, I get a sticky yellow oil instead of a white solid. Why?

Diagnosis: Solvent Polarity Mismatch & Moisture Contamination. The hydrochloride salt is ionic and highly polar. If your solvent system contains water (even trace amounts) or is too polar (e.g., pure ethanol), the salt will remain solvated or form a supersaturated oil (a "gummy" precipitate).

The Fix (The "Dry" Protocol):

  • Avoid Aqueous HCl: Do not use concentrated aqueous HCl (37%). The water introduced will hydrolyze the ester to the acid (side product) and prevent crystallization.

  • Use Anhydrous HCl: Use 4M HCl in Dioxane or generate HCl in situ (Acetyl Chloride + Ethanol).

  • The Anti-Solvent Crash: Dissolve the free base in a minimal amount of dry Ethanol or Ethyl Acetate, then slowly add Diethyl Ether or Hexane after the HCl addition to force precipitation.

Visual Troubleshooting Logic

The following diagram outlines the critical decision pathways for diagnosing yield loss.

TroubleshootingFlow Start Start: Low Yield Diagnosis CheckTLC Step 1: Check Reaction TLC (Is Benzylamine consumed?) Start->CheckTLC BisCheck Observation: Two Product Spots? (Bis-alkylation) CheckTLC->BisCheck New Spot (High Rf) RetroCheck Observation: Reappearance of Starting Material during Workup? CheckTLC->RetroCheck SM Returns SaltStep Step 2: Salt Formation (Adding HCl) CheckTLC->SaltStep Clean Mono-Spot BisFix Fix: Increase Benzylamine eq (1.5x) Lower Temp to 0°C BisCheck->BisFix RetroFix Fix: Avoid Distillation >40°C Keep pH Neutral until Salt Step RetroCheck->RetroFix OilIssue Issue: Product Oils Out / Sticky Gum SaltStep->OilIssue Hydrolysis Issue: Product is Acid (Not Ester) SaltStep->Hydrolysis DryFix Fix: Use Anhydrous HCl (Dioxane) Add Et2O Anti-solvent OilIssue->DryFix WaterFix Fix: Eliminate Aqueous Acid Check Solvents for Moisture Hydrolysis->WaterFix

Caption: Diagnostic logic tree for isolating yield loss vectors in aza-Michael synthesis.

Standardized Protocol (SOP)

Use this protocol to validate your baseline yield. Deviations from this stoichiometry are the primary cause of failure.

Reagents
ComponentEquivalentsRoleCritical Note
Benzylamine 1.5 eq NucleophileExcess prevents bis-alkylation.
Ethyl Acrylate 1.0 eqElectrophileLimiting reagent.
Ethanol (Abs.) SolventMediumMust be dry.
HCl (4M in Dioxane) 1.1 eqAcid SourceDo not use aqueous HCl.
Diethyl Ether N/AAnti-SolventForces crystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve Benzylamine (1.5 eq) in anhydrous Ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add Ethyl Acrylate (1.0 eq) dropwise over 20 minutes. Do not dump it in all at once; high local concentration favors bis-alkylation.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: TLC (Hexane/EtOAc 7:3).[1] You should see the product spot and the excess benzylamine spot. If you see a third, less polar spot running high, that is the bis-adduct (impurity).

  • Workup (Crucial for Yield):

    • Evaporate the Ethanol under reduced pressure.[2][3] Do not exceed 40°C bath temperature (prevents Retro-Michael).

    • Removal of Excess Amine: The residue contains product + excess benzylamine.

      • Option A (High Purity): Pass through a short silica plug eluting with Hexane:EtOAc (8:2) to remove the excess benzylamine.

      • Option B (Quick): High vacuum (0.1 mmHg) at mild heat to distill off excess benzylamine (bp ~185°C, requires good vac).

  • Salt Formation (The "Crash"):

    • Dissolve the purified free base oil in a minimal volume of dry Ethyl Acetate .

    • Cool to 0°C.[4][5]

    • Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

    • If a precipitate does not form immediately, add Diethyl Ether until the solution turns cloudy.

    • Filter the white solid under Nitrogen/Argon (the salt is hygroscopic).

References

  • Bartoli, G., et al. "Solvent-free synthesis of -amino esters via aza-Michael reaction." Journal of Organic Chemistry, 2005. (Demonstrates the kinetics of mono- vs. bis-addition).
  • Sigma-Aldrich. "Ethyl 3-(benzylamino)propionate Technical Data." MilliporeSigma Product Catalog, CAS 23583-21-3.[6] Link

  • ChemicalBook. "Synthesis and Properties of N-Benzyl-beta-alanine ethyl ester." ChemicalBook Database, 2025 . Link

  • Org. Synth.

    
    -amino acids and esters." Organic Syntheses, Coll. Vol. 10, p. 120. (Provides grounding for HCl salt crystallization techniques). Link
    
  • BenchChem. "Application Notes and Protocols for Michael Addition Reactions." BenchChem Technical Support, 2025 .[7] Link

Sources

Improving the purity of "Ethyl 3-(benzylamino)propanoate hydrochloride" during purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(benzylamino)propanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this compound. We will explore common issues through a troubleshooting guide and a frequently asked questions (FAQ) section, providing not just solutions, but the underlying chemical principles to empower your experimental choices.

Troubleshooting Guide

This section addresses specific problems you might observe during the purification process. Each entry details the symptom, its likely cause, and a series of corrective actions grounded in chemical principles.

Issue 1: The Final Hydrochloride Salt is an Oil or Gummy Solid, Not a Crystalline Powder.

Symptom: After adding HCl to the free base, the expected solid precipitate is instead an intractable oil or a sticky semi-solid, making isolation by filtration difficult.

Probable Cause: The presence of impurities is depressing the melting point of your compound. The free base, Ethyl 3-(benzylamino)propanoate, is a liquid at room temperature[1]. The hydrochloride salt is expected to be a solid, but residual solvents or reaction byproducts can prevent proper crystal lattice formation.

Recommended Solutions:

  • Re-evaluate the Purity of the Free Base: Before salt formation, ensure the free base is as pure as possible. An oily hydrochloride salt almost always indicates an impure starting amine. Purify the crude free base using flash column chromatography.

  • Optimize the Salting-Out Procedure:

    • Solvent Choice: Perform the salt formation in a non-polar solvent where the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes. This promotes precipitation.

    • Temperature Control: Cool the solution in an ice bath before and during the addition of the HCl solution (e.g., HCl in dioxane or diethyl ether). This can significantly improve the chances of getting a crystalline solid.

    • Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-oil interface. Alternatively, add a small amount of a non-polar "anti-solvent" like hexanes and stir vigorously. This process, known as trituration, can wash away impurities and encourage solidification.

Protocol: Flash Chromatography of Ethyl 3-(benzylamino)propanoate (Free Base)
  • Prepare the Column: Pack a silica gel column appropriate for your scale.

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A good starting point is a hexane/ethyl acetate gradient[2][3]. Aim for an Rf value of ~0.3 for your product.

  • Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of your packed column.

  • Elute and Collect: Run the column with your chosen eluent system, collecting fractions.

  • Analyze Fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which should then be suitable for conversion to the hydrochloride salt.

Issue 2: NMR or HPLC Analysis Shows Persistent Impurities After Purification.

Symptom: Analytical data reveals the presence of unreacted starting materials or unexpected side products in your final sample.

Probable Cause: The purification strategy is not suited for the specific impurities present. Different impurities require different removal techniques.

Recommended Solutions:

Table 1: Troubleshooting Common Impurities
Impurity IdentifiedProbable SourceRecommended Purification Strategy
Benzylamine Unreacted starting materialPerform an acid-base extraction. Benzylamine is basic and will be extracted into an aqueous acid layer (e.g., 1M HCl), while your ester product remains in the organic layer.[3]
Ethyl Acrylate Unreacted starting materialEthyl acrylate is volatile. Ensure it is thoroughly removed under reduced pressure after the reaction. Any remaining traces are typically removed during recrystallization or chromatography.
N,N-Dibenzyl-β-alanine ethyl ester Over-alkylation side productThis impurity is significantly less polar than your desired secondary amine product. It can be effectively separated using silica gel column chromatography.
Michael Di-adduct Product reacting with a second molecule of ethyl acrylateThis impurity is more polar than the desired product. It will have a lower Rf on TLC and can be separated by column chromatography.
Protocol: Acid-Base Extraction to Remove Benzylamine
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer, which now contains the protonated benzylamine hydrochloride.

  • Repeat: Wash the organic layer with 1M HCl one more time to ensure complete removal.

  • Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water[3].

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound: recrystallization or column chromatography?

The best method depends on the nature and quantity of the impurities. As a general rule, the free base (an oil) must be purified by column chromatography, while the final hydrochloride salt (a solid) is best purified by recrystallization.

  • Column Chromatography is excellent for separating components with different polarities, making it ideal for removing side products or unreacted starting materials from the crude free base before salt formation[4].

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. It is the preferred final purification step for the hydrochloride salt, assuming it can be crystallized successfully.[5]

dot

G start Crude Product State? oil Oil / Gummy Solid start->oil Impure solid Solid start->solid Crystalline chromatography Purify Free Base via Column Chromatography oil->chromatography Neutral Impurities acid_base Consider Acid-Base Extraction First oil->acid_base Basic/Acidic Impurities? recrystallize Purify Salt via Recrystallization solid->recrystallize form_salt Form Hydrochloride Salt chromatography->form_salt acid_base->chromatography analyze Analyze Purity (NMR, HPLC) recrystallize->analyze form_salt->recrystallize

Caption: Decision workflow for purification.

Q2: How do I select the best solvent system for recrystallizing Ethyl 3-(benzylamino)propanoate hydrochloride?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] For a hydrochloride salt, which is more polar than its free base, polar protic solvents or mixtures are often a good starting point.

Protocol: Small-Scale Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of your crude solid in several different test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, water, or mixtures like ethanol/water or acetone/hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good; the compound is too soluble.

  • If the solid does not dissolve at room temperature, heat the mixture gently. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe which solvent system yields a good recovery of crystalline material.

Table 2: Common Recrystallization Solvents & Their Properties
Solvent SystemPolarityComments
Isopropanol (IPA) Polar ProticA very common choice for hydrochloride salts. Often works well on its own.
Ethanol / Water Polar ProticDissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]
Ethanol / Diethyl Ether Polar MixtureDissolve in hot ethanol, then add diethyl ether as an "anti-solvent" to induce precipitation upon cooling.
Acetone / Hexanes Polar Aprotic / Non-polarA good combination for compounds of intermediate polarity.[6][7]

dot

G cluster_synthesis Synthesis & Workup cluster_purification Purification react Benzylamine + Ethyl Acrylate crude_fb Crude Free Base (Oil) react->crude_fb workup Acid-Base Extraction (Removes excess Benzylamine) crude_fb->workup column Column Chromatography (Separates side-products) workup->column pure_fb Pure Free Base (Oil) column->pure_fb salt Salt Formation (Add HCl) pure_fb->salt recryst Recrystallization (Final Polish) salt->recryst final_product Pure Hydrochloride Salt (Crystalline Solid) recryst->final_product

Sources

"Ethyl 3-(benzylamino)propanoate hydrochloride" synthesis catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection, Process Optimization, and Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride via the aza-Michael addition of benzylamine to ethyl acrylate is theoretically straightforward but practically nuanced. The reaction is reversible (retro-Michael) and prone to a critical side reaction: bis-addition , where the product reacts with a second equivalent of acrylate.

This guide moves beyond basic textbook procedures to address the selectivity-reactivity paradox . We prioritize heterogeneous catalysis (Acidic Alumina) for selectivity and provide a rigorous protocol for salt formation that prevents the catastrophic hydrolysis of the ethyl ester.

Module 1: Catalyst Selection Matrix

The choice of catalyst dictates your impurity profile. While the reaction can proceed without a catalyst, "catalyst-free" methods often require excess reagents or heat, which promotes bis-addition.

Catalyst SystemMechanismSelectivity (Mono:Bis)Reaction TimeRecommendation
Acidic Alumina (

)
Surface Adsorption Heterogeneous. The alumina surface stabilizes the transition state and sterically hinders the second addition.Excellent (>95:5) 2–4 HoursPrimary Recommendation. Best balance of selectivity and ease of workup (filtration).
Lewis Acids (

or

)
Carbonyl Activation Coordinates with the acrylate carbonyl, increasing electrophilicity.Good (90:10)< 1 HourHigh Throughput. Use if speed is critical. Requires aqueous workup which risks hydrolysis.
Brønsted Bases (DBU/TEA) Nucleophile Activation Increases amine nucleophilicity.Moderate (80:20)VariableNot Recommended. Basic conditions often accelerate the bis-addition side reaction.
Solvent-Free (Thermal) Thermal/Concentration Driven by mass action.Poor to Fair12–24 HoursAvoid. High heat promotes retro-Michael reaction and polymerization of ethyl acrylate.

Module 2: The "Gold Standard" Protocol

Optimized for High Selectivity and Anhydrous Salt Formation

Phase A: The Aza-Michael Addition (Selectivity Focus)

Objective: Maximize mono-adduct, minimize bis-adduct.

  • Preparation: Activate Acidic Alumina (Brockmann I) by heating at 120°C for 4 hours prior to use. Cool in a desiccator.

  • Stoichiometry: Use Benzylamine (1.2 equiv) to Ethyl Acrylate (1.0 equiv) .

    • Expert Insight: A slight excess of amine is easier to remove (via distillation or wash) than the bis-impurity is to separate chromatographically.

  • Reaction:

    • Mix Ethyl Acrylate (10 mmol) and Acidic Alumina (2.0 g) in a round-bottom flask.

    • Add Benzylamine (12 mmol) dropwise at 0°C (ice bath). Exotherm control is vital to prevent polymerization.

    • Allow to warm to Room Temperature (20–25°C). Stir for 3 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of acrylate.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a celite pad to remove alumina.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If bis-impurity >5%, perform a rapid silica plug filtration.

Phase B: Hydrochloride Salt Formation (The Critical Step)

Objective: Precipitate the salt without hydrolyzing the ester. Critical Warning: Do NOT use aqueous HCl (e.g., 37% HCl). Water will hydrolyze the ethyl ester to the carboxylic acid.

  • Dissolution: Dissolve the crude free base oil in anhydrous Diethyl Ether (

    
    ) or 1,4-Dioxane (5 mL per gram of oil).
    
  • Acidification:

    • Cool solution to 0°C.[1]

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.

    • Add acid until pH paper (wetted with water) indicates pH 2–3.

  • Precipitation: The white solid product should precipitate immediately.

  • Isolation:

    • Filter the solid under Nitrogen/Argon (the salt is hygroscopic).

    • Wash with cold anhydrous ether.

    • Dry in a vacuum desiccator over

      
      .
      

Module 3: Troubleshooting & FAQs

Q1: I am seeing a large impurity spot just above my product on TLC. What is it?

Diagnosis: This is likely the Bis-Adduct (Ethyl 3,3'-(benzylimino)dipropanoate). Cause:

  • Excess Ethyl Acrylate used.[1]

  • Reaction temperature too high (>40°C).

  • Reaction ran too long. Solution:

  • Switch to the Acidic Alumina protocol (Module 1).

  • Ensure Benzylamine is in excess (1.2 to 1.5 equiv).

  • Stop the reaction immediately upon consumption of the limiting reagent.

Q2: Upon adding HCl, my product turned into a sticky gum, not a powder.

Diagnosis: Presence of residual solvent (EtOAc) or water. Solution:

  • Trituration: Decant the supernatant. Add fresh anhydrous ether and scratch the side of the flask with a glass rod to induce crystallization.

  • Solvent Swap: If the gum persists, re-dissolve in a minimum amount of anhydrous Ethanol and precipitate by adding excess Diethyl Ether.

Q3: NMR shows the ethyl group is gone, and I have a carboxylic acid.

Diagnosis: Ester Hydrolysis . Cause: You likely used aqueous HCl or allowed the salt to sit in moist air. Prevention:

  • Use HCl in Dioxane/Ether (commercially available anhydrous solutions).

  • Avoid water during the workup of the free base.

Q4: The reaction yield is low (<50%), but the starting material is gone.

Diagnosis: Polymerization of Ethyl Acrylate. Cause: Ethyl acrylate is prone to radical polymerization, especially if the inhibitor (MEHQ) is removed or overwhelmed by heat. Solution:

  • Do not distill the Ethyl Acrylate starting material to remove the inhibitor unless using immediately.

  • Perform the reaction in the dark or under an inert atmosphere.

Module 4: Process Visualization

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the kinetic competition between the desired mono-addition and the parasitic bis-addition, highlighting the hydrolysis trap.

ReactionPathway Reactants Benzylamine + Ethyl Acrylate TS Transition State (Alumina Stabilized) Reactants->TS 0°C Mono TARGET PRODUCT (Free Base) Secondary Amine TS->Mono Kinetic Control Bis IMPURITY: Bis-Adduct Tertiary Amine Mono->Bis + Ethyl Acrylate (If excess/Heat) Salt FINAL PRODUCT Ethyl 3-(benzylamino) propanoate HCl Mono->Salt Anhydrous HCl (Ether/Dioxane) Hydrolysis IMPURITY: Acid Salt (Ester Cleavage) Mono->Hydrolysis Aqueous HCl (Avoid!) Salt->Hydrolysis Moisture Exposure

Caption: Kinetic pathway showing the critical divergence points for bis-addition (impurity) and ester hydrolysis (degradation).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield or purity issues.

Troubleshooting Start Issue Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC BisIssue Impurity: Bis-Adduct CheckTLC->BisIssue Higher Mw Spot PolymerIssue Low Yield / Gum CheckTLC->PolymerIssue Baseline Streaking HydrolysisIssue Product is Acid (Not Ester) CheckTLC->HydrolysisIssue Loss of Ethyl Group (NMR) SolBis Action: Switch to Alumina Catalyst Increase Amine Equiv (1.2x) BisIssue->SolBis SolPoly Action: Check Inhibitor (MEHQ) Run in Dark/Argon PolymerIssue->SolPoly SolHydro Action: Use Anhydrous HCl in Ether Dry Solvents HydrolysisIssue->SolHydro

Caption: Diagnostic workflow for identifying and correcting common synthesis failures.

References

  • Ranu, B. C., & Banerjee, S. (2005). Significant improvement of the aza-Michael reaction using basic alumina. Tetrahedron Letters, 46(11), 1851-1853. Link

  • Bartoli, G., et al. (2008). Cerium(III) chloride-catalyzed aza-Michael addition of amines to α,β-unsaturated compounds. European Journal of Organic Chemistry, 2008(17), 2972-2978. Link

  • Surendra, K., et al. (2006). Aza-Michael Addition of Amines to Electron-Deficient Alkenes Catalyzed by Silica Gel. Tetrahedron Letters, 47(46), 8133-8135. Link

  • Sigma-Aldrich. (n.d.).[2] Ethyl 3-(benzylamino)propionate Product Specification. Merck KGaA. Link

  • Rulev, A. Y. (2014). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 83(11), 1003. Link

Sources

Solvent effects on the aza-Michael addition for "Ethyl 3-(benzylamino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of "Ethyl 3-(benzylamino)propanoate" via the aza-Michael addition. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights into the critical role of solvent selection in this reaction. Our goal is to explain the causality behind experimental observations and empower you to optimize your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guide
Q1: My aza-Michael addition is sluggish or fails to reach completion. How can my choice of solvent improve the reaction rate?

A: A slow reaction rate is a common issue, often directly tied to the stabilization of the key reaction intermediate. The aza-Michael addition proceeds through a zwitterionic intermediate formed after the nucleophilic attack of benzylamine on ethyl acrylate.[1][2][3] The solvent's ability to stabilize this charged intermediate and facilitate the subsequent proton transfer is paramount for an efficient reaction.

  • Expert Insight: For weakly nucleophilic amines or to generally accelerate the reaction, polar protic solvents are highly effective.[4] Alcohols, such as methanol or ethanol , are excellent choices. They can engage in hydrogen bonding with the zwitterionic intermediate, lowering the activation energy of the proton transfer step, which is often rate-determining.[1][5]

  • Troubleshooting Steps:

    • If you are using a non-polar or aprotic solvent (e.g., Toluene, THF) and observing slow conversion, switch to a polar protic solvent like methanol. A typical starting concentration is 0.2 M.[6]

    • For particularly stubborn cases, highly polar, hydrogen-bond-donating fluorinated alcohols like hexafluoroisopropanol (HFIP) can dramatically activate the ethyl acrylate (the Michael acceptor), though this is often more than what's required for a reactive amine like benzylamine.[4][7]

    • Consider a solvent-free approach. Heating the neat mixture of reactants, sometimes with a catalyst, can accelerate the reaction by increasing molecular collisions, eliminating the need for a solvent altogether.[8][9][10]

Q2: I am observing the formation of a significant byproduct, dimethyl 3,3'-(benzylazanediyl)dipropionate. Can the solvent help improve selectivity for the desired mono-adduct?

A: Yes, solvent choice can influence selectivity. The byproduct you're observing results from a second aza-Michael addition, where the product, "Ethyl 3-(benzylamino)propanoate" (a secondary amine), acts as a nucleophile and attacks another molecule of ethyl acrylate.

  • Expert Insight: This issue is primarily controlled by stoichiometry and reaction conditions, but the solvent plays a role. In highly concentrated or solvent-free conditions, the probability of the product molecule encountering another acrylate molecule increases.[8] While a solvent's polarity can affect the relative nucleophilicity of the primary vs. secondary amine, the most direct way to prevent the double addition is by controlling the stoichiometry and reaction time.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents of benzylamine to 1 equivalent of ethyl acrylate).[6][11] This ensures the acrylate is consumed before it can react with the product.

    • Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11] Stop the reaction as soon as the starting ethyl acrylate is consumed.

    • Solvent Polarity: Using low-polarity solvents can sometimes suppress competitive side reactions, though this may come at the cost of a slower primary reaction rate.[5] However, for this specific byproduct, stoichiometric control is the more robust solution.

Q3: What are the fundamental differences between using a protic, aprotic, or solvent-free system for this reaction?

A: The choice between these systems represents a trade-off between reaction rate, operational simplicity, and green chemistry principles.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

    • Mechanism: They accelerate the reaction by stabilizing the charged zwitterionic intermediate via hydrogen bonding and facilitating the crucial proton transfer step.[4][12] Water, in particular, can activate both the amine and the acrylate through a hydrogen-bonded network.[12]

    • Pros: Generally lead to faster reaction rates and are often inexpensive and readily available.

    • Cons: Require removal during workup, which adds a step and generates solvent waste.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile):

    • Mechanism: These solvents can solvate ions but cannot act as hydrogen bond donors. Computational studies show the reaction can still proceed, often through a mechanism where a second amine molecule assists in the proton transfer.[1][2][3]

    • Pros: Useful when reactants or catalysts have poor solubility in protic solvents.

    • Cons: The reaction is often slower compared to protic solvents because the key proton transfer step is less efficiently mediated.

  • Solvent-Free (Neat) Conditions:

    • Mechanism: The reaction occurs directly between the neat reactants, often accelerated by heat or a catalyst.[8][10] This method maximizes the concentration of reactants.

    • Pros: Highly atom-economical and aligns with green chemistry principles by eliminating solvent waste.[10] Workup can be simplified to direct purification.[9]

    • Cons: Can require higher temperatures, which may lead to side reactions if not carefully controlled. The high concentration can also favor the formation of the double-addition byproduct if stoichiometry is not precise.

Data Summary: Solvent Effects on Aza-Michael Addition

The following table summarizes typical conditions and outcomes for the synthesis of Ethyl 3-(benzylamino)propanoate, highlighting the impact of the reaction medium.

Solvent/ConditionCatalystTemperatureReaction TimeYieldReference
MethanolNoneRoom Temp.Not specifiedGood (implied)
None (Solvent-Free)Acidic AluminaRefluxMonitored by TLC/GCHigh (implied)[11][13]
None (Solvent-Free)None0 °C2.5 hours56% (mono-adduct)[8]
WaterNone80 °CNot specifiedLow (21% for aniline)
Tetrahydrofuran (THF)None298.15 KStudied computationallyN/A[3]
Visualizing the Mechanism and Solvent Influence

To better understand the reaction dynamics, the following diagrams illustrate the core mechanism and the role of the solvent.

aza_michael_mechanism General Aza-Michael Reaction Mechanism reactants Benzylamine + Ethyl Acrylate intermediate Zwitterionic Intermediate (Resonance Stabilized Enolate) reactants->intermediate Nucleophilic Attack product Ethyl 3-(benzylamino)propanoate intermediate->product Proton Transfer

Caption: General Aza-Michael Reaction Mechanism.

solvent_effects Solvent Influence on the Zwitterionic Intermediate intermediate Zwitterionic Intermediate Charge separation makes it reactive protic Polar Protic Solvent (e.g., Methanol, Water) intermediate->protic aprotic Polar Aprotic Solvent (e.g., THF) intermediate->aprotic h_bonding Stabilization via Hydrogen Bonding protic->h_bonding enables proton_shuttle Acts as Proton Shuttle, Facilitating Transfer protic->proton_shuttle enables dipole Solvation via Dipole-Ion Interactions aprotic->dipole amine_assist Proton Transfer often Assisted by another Amine Molecule aprotic->amine_assist relies on h_bonding->intermediate Lowers Energy of Intermediate

Caption: How solvents interact with the key intermediate.

Experimental Protocols

The following protocols provide a starting point for conducting the aza-Michael addition under different solvent conditions.

Protocol 1: Reaction in a Polar Protic Solvent (Methanol)

This protocol is based on general procedures for the aza-Michael addition of primary amines to ethyl acrylate.[6]

  • Materials:

    • Ethyl acrylate (1.0 eq)

    • Benzylamine (1.2 eq)

    • Methanol (to achieve 0.2 M concentration of ethyl acrylate)

    • Round-bottom flask with magnetic stir bar

    • TLC plates (e.g., silica gel with F254 indicator)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Eluent: Hexane/Ethyl Acetate mixture

  • Procedure:

    • To a round-bottom flask, add ethyl acrylate followed by methanol. Stir until dissolved.

    • Add benzylamine (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the ethyl acrylate spot has disappeared.

    • Once complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., starting with 8:2 and adjusting as needed) to afford pure Ethyl 3-(benzylamino)propanoate.[6][11]

Protocol 2: Solvent-Free Reaction with a Heterogeneous Catalyst

This method avoids organic solvents, aligning with green chemistry principles.[11][13]

  • Materials:

    • Ethyl acrylate (5 mmol, 1.0 eq)

    • Benzylamine (7.5 mmol, 1.5 eq)

    • Acidic alumina (1 g, 200 mol%)

    • Round-bottom flask with magnetic stir bar and reflux condenser

    • Oil bath for heating

    • Filtration apparatus

    • Rotary evaporator

    • Silica gel and eluent for purification

  • Procedure:

    • In a round-bottom flask, combine benzylamine, ethyl acrylate, and acidic alumina.

    • Fit the flask with a reflux condenser and place it in an oil bath.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC or GC until completion.

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with a small amount of ethyl acetate and filter to remove the acidic alumina catalyst.

    • Rinse the catalyst with additional ethyl acetate/hexane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography as described in Protocol 1.[11]

References
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acryl
  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University.
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry.
  • Ethyl 3-(benzylamino)
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as C
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI.
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
  • Michael Addition. Organic Chemistry Portal.
  • Solvent- and catalyst-free aza-Michael addition of imidazoles and rel
  • Michael Addition Reaction Under Green Chemistry. IJSDR.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional He

Sources

Technical Support Center: Synthesis and Scale-Up of Ethyl 3-(benzylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working on or scaling up this important β-amino ester intermediate. We will address common challenges encountered during synthesis, purification, and salt formation, providing practical troubleshooting advice and in-depth explanations to ensure a robust and scalable process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most pressing questions and issues that arise during the synthesis lifecycle, from selecting a synthetic route to handling the final crystalline product.

Part 1: Synthetic Route Selection & Reaction Optimization
Q1: What are the most common and scalable synthetic routes to Ethyl 3-(benzylamino)propanoate?

There are three primary routes for synthesizing the free base, Ethyl 3-(benzylamino)propanoate. The choice often depends on raw material availability, cost, and the specific scale-up capabilities of your facility.

  • Aza-Michael Addition (Conjugate Addition): This is the most direct and atom-economical route. It involves the reaction of benzylamine with ethyl acrylate.[1][2][3] This reaction can often be performed neat (solvent-free) or in a simple solvent like ethanol or methanol.[4]

  • Reductive Amination: This route involves reacting a β-keto ester, such as ethyl 3-oxopropanoate, with benzylamine to form an enamine or imine intermediate, which is then reduced in situ to the desired product.[5][6][7] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[6][8]

  • Nucleophilic Substitution: This involves the reaction of a nucleophilic amine (benzylamine) with an alkyl halide, such as ethyl 3-chloropropanoate or ethyl 3-bromopropanoate.[9] This is a classic Sₙ2 reaction but can be prone to side reactions and may require a base to scavenge the generated acid (HBr or HCl).

Scientist's Note: For industrial scale-up, the Aza-Michael addition is generally preferred due to its high atom economy, simpler procedure, and often milder conditions.[10] The reaction between benzylamine and ethyl acrylate is typically exothermic and must be managed carefully.[11][12]

Q2: My Aza-Michael addition is slow or incomplete. What factors should I investigate?

A sluggish Aza-Michael reaction can be frustrating. Here are the key parameters to troubleshoot:

  • Solvent Effects: While the reaction can be run neat, solvents can play a significant role. Polar protic solvents like methanol or ethanol can facilitate the reaction by stabilizing charged intermediates. In some cases, aprotic polar solvents may also be effective.

  • Temperature: The reaction is often performed at room temperature but may require gentle heating (e.g., 40-60 °C) to increase the rate.[13] However, excessive heat can promote side reactions, including the retro-Michael addition.[14]

  • Catalysis: While often not strictly necessary, the reaction can be catalyzed by bases or acids. A catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can significantly accelerate the reaction.[1][2]

  • Reagent Purity: Ensure the purity of both benzylamine and ethyl acrylate. The presence of inhibitors in ethyl acrylate (often added for stabilization) can slow the reaction. Using freshly distilled reagents is recommended for process development.

Q3: I'm observing a significant amount of a major side product. What is it and how can I minimize it?

The most common side product in the Aza-Michael addition is the double addition product , where a second molecule of ethyl acrylate reacts with the product, Ethyl 3-(benzylamino)propanoate, to form Ethyl 3-(N-benzyl-N-(3-ethoxy-3-oxopropyl)amino)propanoate.

Strategies to Minimize Double Addition:

  • Stoichiometry Control: Use a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) relative to ethyl acrylate. This ensures the acrylate is consumed before it can react with the desired product.

  • Controlled Addition: Add the ethyl acrylate slowly and portion-wise to a solution of benzylamine. This maintains a low concentration of the acrylate throughout the reaction, favoring the reaction with the more nucleophilic primary amine over the secondary amine product.

  • Temperature Management: Running the reaction at lower temperatures (e.g., 0-25 °C) can increase selectivity by slowing down the rate of the second addition more than the first.[1]

Workflow: Optimizing the Aza-Michael Addition

Below is a diagram illustrating the decision-making process for troubleshooting and optimizing the core synthesis.

G start Problem: Low Yield or Purity check_sm Reaction Monitoring (TLC/GC) Any Starting Material Left? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No sm_yes Yes check_sm->sm_yes Yes sp_yes Yes check_side_products->sp_yes Yes workup_issue Investigate Work-up & Purification Losses check_side_products->workup_issue No increase_time Increase Reaction Time or Temperature sm_yes->increase_time sm_no No control_stoich Adjust Stoichiometry (slight excess of benzylamine) sp_yes->control_stoich sp_no No add_catalyst Consider Catalyst (e.g., DBU) increase_time->add_catalyst control_addition Implement Slow/Portion-wise Addition of Ethyl Acrylate control_stoich->control_addition lower_temp Lower Reaction Temperature control_addition->lower_temp

Caption: Troubleshooting workflow for the Aza-Michael addition.

Part 2: Work-up, Purification, and Salt Formation
Q4: What is the best procedure for isolating the free base, Ethyl 3-(benzylamino)propanoate, after the reaction?

After the reaction is complete (as monitored by TLC or GC), the typical work-up involves:

  • Solvent Removal: If a solvent was used, remove it under reduced pressure.

  • Aqueous Work-up: Dilute the crude residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water or brine to remove any water-soluble impurities.

  • Purification: The crude free base is an oil.[15][16] For small-scale work, purification can be achieved by column chromatography on silica gel.[17] For larger scales, vacuum distillation is the preferred method to obtain a pure, colorless oil.

Q5: I'm having trouble forming a crystalline hydrochloride salt. It keeps oiling out. How can I fix this?

This is a very common and critical challenge. The formation of a stable, filterable crystalline salt is essential for isolating a high-purity final product. Oiling out occurs when the salt is more soluble in the solvent system than its own molten phase, or when crystallization kinetics are slow.

Key Parameters for Successful Crystallization:

  • Solvent Choice: The solvent must be one in which the free base is soluble but the hydrochloride salt is sparingly soluble.

  • HCl Source: The method of introducing HCl is critical.

  • Temperature Control: Crystallization is highly temperature-dependent.

Troubleshooting Table: Hydrochloride Salt Formation

IssueProbable Cause(s)Recommended Solutions
Product "oils out" Solvent is too polar, keeping the salt in solution. Cooling is too rapid.Switch to a less polar solvent system (e.g., MTBE, IPA/heptane mixture). Cool the solution slowly with gentle agitation. Try adding an anti-solvent (like heptane or hexane) dropwise to a solution of the amine in a solvent like isopropanol (IPA) or ethyl acetate.[18]
No precipitation occurs Salt is too soluble in the chosen solvent. Not enough HCl has been added.Concentrate the solution. Use a less polar solvent or add an anti-solvent. Ensure the pH is acidic (pH 1-2).
Product is sticky/gummy Residual solvent or impurities are trapped. Incomplete salt formation.Re-slurry the solid in a non-polar solvent like heptane to wash away impurities. Ensure complete conversion to the salt by using a slight excess of HCl.
Fine powder, hard to filter Crystallization occurred too rapidly (crash-out).Reduce the rate of HCl addition. Reduce the rate of cooling. Increase agitation speed during crystallization.

Protocol: Optimized Hydrochloride Salt Formation

This protocol provides a robust starting point for crystallizing the final product.

  • Preparation: Dissolve the purified Ethyl 3-(benzylamino)propanoate free base (1.0 eq) in a suitable solvent. Isopropanol (IPA) or ethyl acetate are excellent starting points.

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) dropwise with vigorous stirring.[18] Alternatively, bubble dry HCl gas through the solution. Monitor the pH to ensure it reaches an acidic state (pH 1-2).

  • Crystallization: Upon addition of HCl, a precipitate should begin to form. Continue stirring at a low temperature for 1-2 hours to allow for complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) or a cold, non-polar solvent like heptane to remove residual impurities.

  • Drying: Dry the solid product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Part 3: Scale-Up and Safety Considerations
Q6: The Aza-Michael addition is highly exothermic. How do I manage this on a larger scale?

Managing the exotherm is the most critical safety and quality consideration during scale-up. A thermal runaway can lead to a dangerous increase in temperature and pressure, and can also promote the formation of impurities.[12][19]

Key Control Strategies:

  • Semi-Batch Operation: Never mix the full quantities of benzylamine and ethyl acrylate at once on a large scale. The best practice is a semi-batch process where the ethyl acrylate is added slowly and controllably to the benzylamine.[19]

  • Cooling Capacity: Ensure your reactor has sufficient cooling capacity to remove the heat generated by the reaction. Perform a safety assessment or reaction calorimetry to understand the heat of reaction before scaling up.[19]

  • Addition Rate: The rate of ethyl acrylate addition is your primary tool for controlling the reaction temperature. Use a dosing pump for precise control and monitor the internal temperature closely. If the temperature rises above your set point, stop the addition until the cooling system brings it back down.

  • Dilution: Performing the reaction in a suitable solvent increases the overall thermal mass of the reactor contents, which helps to buffer temperature spikes.

Diagram: Scale-Up Exotherm Control Logic

G start Begin Slow Addition of Ethyl Acrylate monitor_temp Continuously Monitor Internal Temperature (T_rxn) start->monitor_temp check_temp T_rxn > Set Point? monitor_temp->check_temp continue_add Continue Addition check_temp->continue_add No stop_add STOP Addition check_temp->stop_add Yes continue_add->monitor_temp complete Addition Complete continue_add->complete If finished wait_cool Wait for Cooling System to Reduce T_rxn stop_add->wait_cool resume_add Resume Addition (Consider reducing rate) wait_cool->resume_add resume_add->monitor_temp

Caption: Logic diagram for managing reaction exotherm during scale-up.

References

  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (n.d.). Synlett, 2006(19), 3201-3204.
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). Molecules, 15(10), 7149-7169.
  • Intermolecular reductive amination of amino acid-derived β–ketoesters. (n.d.).
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3).
  • Reductive amin
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 5).
  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.).
  • i. nucleophilic substitution. (2020, April 10).
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025, June 20). MDPI.
  • Managing reaction temperature for selective Michael addition. (n.d.). BenchChem.
  • Amine acrylate addition reaction products. (n.d.).
  • Ethyl 3-(benzylamino)propionate 97 23583-21-3. (n.d.). Sigma-Aldrich.
  • Ethyl 3-(Benzylamino)propionate | 23583-21-3. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.).
  • Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. (2025, August 7).
  • Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
  • Technical Support Center: Managing Exotherms in Large-Scale DBDMH Reactions. (n.d.). BenchChem.

Sources

Identification and characterization of impurities in "Ethyl 3-(benzylamino)propanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview

Role: Senior Application Scientist Scope: Impurity identification, synthesis control, and analytical troubleshooting.

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 100200-22-4) is a critical


-amino acid derivative used as a building block in the synthesis of pharmaceutical intermediates, including peptidomimetics and integrin antagonists. Its synthesis typically involves the aza-Michael addition of benzylamine to ethyl acrylate.

While the reaction is atom-economical, it is prone to specific impurity profiles—primarily over-alkylation (tertiary amines) and hydrolysis (carboxylic acids). Controlling these impurities is vital, as they often possess similar solubility profiles to the target compound, making downstream purification difficult.

Impurity Characterization Guide

This section details the specific impurities you are likely to encounter, their origin, and how to identify them.

Impurity A: The "Over-Alkylation" Byproduct
  • Chemical Name: Diethyl 3,3'-(benzylimino)dipropanoate

  • Structure: A tertiary amine formed when the product reacts with a second equivalent of ethyl acrylate.

  • Origin: Competitive consecutive reaction. If the local concentration of ethyl acrylate is high relative to benzylamine, the secondary amine product competes for the acrylate.

  • Identification:

    • LC-MS: M+1 peak at ~308 Da (Target is ~208 Da).

    • NMR: Disappearance of the NH signal; integration of ethyl ester protons doubles relative to the benzyl group.

Impurity B: The "Hydrolysis" Degradant
  • Chemical Name: 3-(Benzylamino)propanoic acid (hydrochloride)[1][2]

  • Origin: Moisture ingress during storage or acidic hydrolysis during the HCl salt formation step.

  • Identification:

    • HPLC: Elutes earlier than the target ester (more polar).

    • LC-MS: M+1 peak at ~180 Da.

Impurity C: The "Amide" Dimer
  • Origin: Self-condensation. The secondary amine of one molecule attacks the ester of another, releasing ethanol. This is common if the free base is stored at elevated temperatures before salt formation.

  • Identification:

    • LC-MS: Dimer mass peaks.

Troubleshooting & FAQs

Q1: I am seeing a large peak at RRT 1.5 in my HPLC chromatogram. What is it?

Diagnosis: This is likely Impurity A (Bis-alkylated product) . Root Cause:

  • Stoichiometry: You likely used an excess of ethyl acrylate or added it too quickly.

  • Temperature: Reaction temperature was too high, lowering selectivity. Corrective Action:

  • Protocol Adjustment: Use a slight excess of benzylamine (1.1–1.2 eq) to statistically favor mono-alkylation.

  • Dosing: Add ethyl acrylate dropwise to the benzylamine solution at low temperature (0–5°C) to keep the acrylate concentration low relative to the amine.

Q2: My product is hygroscopic and the melting point is depression. Why?

Diagnosis: Presence of Impurity B (Acid) or residual Benzylamine hydrochloride . Root Cause:

  • Ethyl esters are susceptible to hydrolysis in the presence of strong acids (HCl) and moisture. Corrective Action:

  • Drying: Ensure the HCl gas or solution used for salt formation is anhydrous (e.g., HCl in dioxane or diethyl ether).

  • Recrystallization: Recrystallize from Ethanol/Diethyl Ether. The acid impurity is more soluble in ethanol and will remain in the mother liquor.

Q3: The HPLC peak for the main compound is tailing significantly.

Diagnosis: Silanol interaction. Root Cause: The secondary amine interacts with residual silanol groups on the silica backbone of the HPLC column. Corrective Action:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to lower the pH. This protonates the silanols, suppressing the interaction.

  • Column Choice: Switch to a "base-deactivated" column (e.g., C18 with end-capping).

Visualizing the Impurity Pathways

The following diagram illustrates the competitive reaction pathways leading to the target molecule and its primary impurities.

ImpurityPathways Benzylamine Benzylamine (Starting Material) Target Ethyl 3-(benzylamino)propanoate (TARGET) Benzylamine->Target + Ethyl Acrylate (Michael Addition) EthylAcrylate Ethyl Acrylate (Reagent) ImpurityA Impurity A (Bis-alkylated Tertiary Amine) Target->ImpurityA + Excess Ethyl Acrylate (Over-Alkylation) ImpurityB Impurity B (Hydrolysis Acid) Target->ImpurityB + H2O / H+ (Hydrolysis) ImpurityC Impurity C (Amide Dimer) Target->ImpurityC + Target (Heat) (Self-Condensation)

Figure 1: Reaction scheme showing the formation of the target secondary amine and competing pathways for bis-alkylation (Impurity A), hydrolysis (Impurity B), and dimerization (Impurity C).

Standardized Analytical Protocol (HPLC)

To ensure consistent identification of these impurities, use the following validated method.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Ester) and 254 nm (Benzyl)
Temperature 30°C

Method Justification:

  • Acidic Mobile Phase: Essential to protonate the secondary amine (

    
    ), ensuring it elutes as a sharp peak rather than tailing.
    
  • Gradient: Required to separate the polar hydrolysis product (Impurity B) from the non-polar bis-alkylated impurity (Impurity A).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329762247, Ethyl 3-(benzylamino)propionate. Retrieved from [Link]

  • Bartoli, G., et al. (2005). Michael Addition of Amines to Acrylates. In Current Organic Chemistry. (General reference for mechanism-based impurity profiling of aza-Michael additions).

Sources

Minimizing byproduct formation in the synthesis of "Ethyl 3-(benzylamino)propanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of Ethyl 3-(benzylamino)propanoate hydrochloride is most commonly achieved through aza-Michael addition of benzylamine to ethyl acrylate. This reaction, while seemingly straightforward, is often complicated by the formation of several byproducts that can significantly reduce the yield and purity of the desired product. The primary challenge lies in controlling the reactivity of the secondary amine product, which can undergo further reactions.

This guide will focus on the identification, mechanistic understanding, and mitigation of the most prevalent byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity. How can I identify and minimize this?

Answer:

This is the most common issue in this synthesis. The high molecular weight impurity is almost certainly the double Michael addition product , Diethyl 3,3'-(benzylazanediyl)dipropanoate.

Mechanism of Formation:

The desired product, Ethyl 3-(benzylamino)propanoate, is a secondary amine. The nitrogen atom in this product is still nucleophilic and can react with a second molecule of ethyl acrylate in another aza-Michael addition.[1][2]

Troubleshooting Strategies:

  • Control Stoichiometry: The most effective way to suppress the formation of the double addition product is to use an excess of benzylamine relative to ethyl acrylate.[3] A molar ratio of 1.5:1 to 2:1 of benzylamine to ethyl acrylate is a good starting point. This increases the probability that an ethyl acrylate molecule will react with the primary amine (benzylamine) rather than the secondary amine product.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity for the mono-adduct. The second Michael addition generally has a higher activation energy.

    • Recommendation: Conduct the reaction at 0 °C. One study demonstrated that cooling the reaction of benzylamine and methyl acrylate to 0 °C resulted in a 95:5 ratio of mono- to di-adduct.[4]

  • Slow Addition of Ethyl Acrylate: Adding the ethyl acrylate dropwise to the solution of benzylamine over a period of time can help maintain a low concentration of the acrylate, further favoring the reaction with the more abundant benzylamine.

  • Solvent Choice: The choice of solvent can influence the selectivity. While many procedures are performed neat or in a non-polar solvent, using hydrocarbon alcohols may favor mono-addition.[2]

Data Summary: Effect of Reaction Conditions on Selectivity

Benzylamine : Acrylate RatioTemperatureCatalystSolventMono-adduct : Di-adduct RatioReference
1.1 : 1Room Temp.NoneNone95 : 5 (isolated yields: 56% : 5%)[4]
1.1 : 10 °CNoneNone95 : 5 (isolated yields: 41% : 2%)[4]
1.5 : 1RefluxAcidic AluminaNoneMono-adduct is the major product[5]
> 2 : 165-100 °CNoneToluene or HexaneMono-adduct is the main product, but di-adduct is still present[1]
FAQ 2: I am observing an amide byproduct in my reaction mixture. What is its origin and how can I prevent it?

Answer:

The formation of an amide byproduct, specifically N-benzyl-3-(benzylamino)propanamide, is a possibility, arising from the reaction of the ester functional group in the product with benzylamine. This is a nucleophilic acyl substitution reaction.[6]

Mechanism of Formation:

The nitrogen atom of benzylamine can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group in either the starting material (ethyl acrylate) or the product (Ethyl 3-(benzylamino)propanoate). This reaction is typically slower than the Michael addition and is often promoted by heat.

Troubleshooting Strategies:

  • Moderate Reaction Temperature: Avoid excessively high temperatures or prolonged heating, as this can favor the thermodynamically stable amide product. If heating is required to drive the Michael addition, careful optimization is necessary. Microwave-assisted synthesis, for instance, can sometimes lead to amide byproducts if not properly controlled.[4]

  • Catalyst Choice: While basic catalysts like DBU can be effective for the Michael addition, they can also promote amide formation. If amide formation is a significant issue, consider a catalyst-free approach or the use of a mild Lewis acid catalyst.

  • Work-up Procedure: Prompt work-up of the reaction mixture upon completion can prevent further side reactions, including amide formation.

FAQ 3: How do I effectively purify my product and remove the byproducts?

Answer:

The most common and effective method for purifying Ethyl 3-(benzylamino)propanoate is silica gel column chromatography .[4][5]

General Protocol for Column Chromatography:

  • Concentrate the Reaction Mixture: After the reaction is complete, remove any solvent under reduced pressure.

  • Prepare the Column: Pack a silica gel column with an appropriate diameter and length for the scale of your reaction.

  • Choose the Eluent: A mixture of hexane and ethyl acetate is typically used. The polarity of the eluent system will need to be optimized.

    • Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • The desired mono-adduct is less polar than the starting benzylamine but more polar than the di-adduct.

  • Load and Elute: Load the crude product onto the column and begin eluting with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

FAQ 4: What are the best practices for the final step of forming the hydrochloride salt?

Answer:

The formation of the hydrochloride salt is typically achieved by treating a solution of the purified free base, Ethyl 3-(benzylamino)propanoate, with a solution of hydrogen chloride (HCl).

Potential Issue: Ester Hydrolysis

A key consideration during this step is the potential for acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, or isopropanol) and anhydrous HCl (e.g., a solution of HCl in one of these solvents, or gaseous HCl). The presence of water will promote ester hydrolysis.

  • Low Temperature: Perform the salt formation at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.

  • Avoid Excess Acid: Use a stoichiometric amount of HCl or a slight excess. A large excess of strong acid can accelerate ester hydrolysis.

  • Rapid Isolation: Isolate the precipitated hydrochloride salt by filtration as soon as it forms and wash it with a cold, anhydrous solvent to remove any residual acid.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 3-(benzylamino)propanoate with Minimized Byproducts

This protocol is designed to favor the formation of the mono-adduct.

Materials:

  • Benzylamine (2 equivalents)

  • Ethyl acrylate (1 equivalent)

  • Anhydrous diethyl ether (as solvent)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzylamine (2 eq.) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Add ethyl acrylate (1 eq.) to a dropping funnel and add it dropwise to the stirred benzylamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of ethyl acrylate.

  • Allow the reaction to warm to room temperature and stir for another 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Protocol 2: Formation of Ethyl 3-(benzylamino)propanoate hydrochloride

Materials:

  • Purified Ethyl 3-(benzylamino)propanoate (free base)

  • Anhydrous diethyl ether

  • A solution of HCl in anhydrous diethyl ether (e.g., 2 M)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the purified Ethyl 3-(benzylamino)propanoate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension at 0 °C for an additional 30 minutes.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield Ethyl 3-(benzylamino)propanoate hydrochloride.

Visualizing Reaction Pathways

Byproduct_Formation Benzylamine Benzylamine (Primary Amine) Product Ethyl 3-(benzylamino)propanoate (Desired Product - Secondary Amine) Benzylamine->Product + Ethyl Acrylate (Aza-Michael Addition) EthylAcrylate Ethyl Acrylate EthylAcrylate->Product DiAdduct Diethyl 3,3'-(benzylazanediyl)dipropanoate (Double Addition Byproduct) Product->DiAdduct + Ethyl Acrylate (Second Aza-Michael Addition) Amide N-benzyl-3-(benzylamino)propanamide (Amide Byproduct) Product->Amide + Benzylamine (Nucleophilic Acyl Substitution)

Caption: Byproduct formation pathways in the synthesis of Ethyl 3-(benzylamino)propanoate.

Troubleshooting_Workflow Start Reaction produces significant byproducts Identify Identify major byproduct by NMR/MS Start->Identify DiAdduct Double Addition Product Identify->DiAdduct High MW Amide Amide Byproduct Identify->Amide Amide signals TroubleshootDiAdduct Increase Benzylamine:Acrylate ratio Lower reaction temperature Slow addition of acrylate DiAdduct->TroubleshootDiAdduct TroubleshootAmide Avoid high temperatures Use catalyst-free conditions Prompt work-up Amide->TroubleshootAmide Purify Purify by column chromatography TroubleshootDiAdduct->Purify TroubleshootAmide->Purify End Pure Product Purify->End

Caption: A troubleshooting workflow for minimizing byproduct formation.

References

Sources

"Ethyl 3-(benzylamino)propanoate hydrochloride" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 3-(benzylamino)propanoate hydrochloride (CAS No. 100200-22-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and questions related to this compound. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity of your experiments and drug development programs.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(benzylamino)propanoate hydrochloride and why is its stability a concern?

Ethyl 3-(benzylamino)propanoate hydrochloride is a chemical intermediate often used in the synthesis of more complex molecules, including pharmaceutical agents.[1] Its structure contains two key functional groups susceptible to degradation: an ester and a secondary amine . The stability of any chemical intermediate is crucial as degradation can lead to the formation of impurities that may be difficult to remove, reduce the yield of the final product, and potentially introduce toxic components into the synthesis pipeline.[2][3]

Q2: What are the primary degradation pathways for this molecule?

Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage, especially in the presence of water, acid, or base. This reaction will yield 3-(benzylamino)propanoic acid and ethanol.[4]

  • Oxidation: The secondary amine (the nitrogen atom bonded to the benzyl group and the propanoate chain) is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, particularly in the presence of oxygen, metal ions, or other oxidizing agents.

Q3: What are the likely degradation products I should be looking for?

If you suspect degradation, the primary products to investigate would be:

  • 3-(Benzylamino)propanoic acid: The product of ester hydrolysis.

  • Benzylamine and Ethyl acrylate: Products of a potential retro-Michael addition, although this is generally less common under typical storage conditions compared to hydrolysis.

  • N-oxide of Ethyl 3-(benzylamino)propanoate: A common product of secondary amine oxidation.

  • Benzaldehyde: If oxidation occurs at the benzylic carbon.

The following diagram illustrates the main degradation pathways.

Caption: Primary degradation pathways for Ethyl 3-(benzylamino)propanoate.

Q4: How should I properly store this compound to ensure its long-term stability?

Given its susceptibility to hydrolysis and oxidation, proper storage is critical. Many suppliers recommend storage at -20°C.[5][6][7] We recommend the following:

  • Temperature: Store in a freezer at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

  • Container: Use a tightly sealed, airtight container. For long-term storage, consider sealing ampoules under inert gas.

  • Light: Protect from light to prevent potential photodegradation.

Troubleshooting Guide
Problem: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis of a sample that has been in an aqueous solution.
  • Likely Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid, 3-(benzylamino)propanoic acid, is significantly more polar than the parent ester and will therefore have a shorter retention time on a typical C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: Spike your sample with a small amount of a synthesized or purchased standard of 3-(benzylamino)propanoic acid to see if the retention times match. Alternatively, use LC-MS to confirm the mass of the impurity peak corresponds to the hydrolyzed product.[8]

    • pH Control: Check the pH of your solution. Ester hydrolysis is catalyzed by both acid and base.[4] If possible, prepare your solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 4-6) where ester stability is often maximal.

    • Solvent Choice: If the experimental design allows, use aprotic organic solvents (e.g., acetonitrile, THF) instead of aqueous solutions to prevent hydrolysis.

    • Temperature: Prepare solutions fresh and keep them cold (2-8°C) to slow the rate of hydrolysis. Avoid leaving aqueous solutions at room temperature for extended periods.

Problem: My assay value is consistently low, and I observe multiple small impurity peaks in my chromatogram.
  • Likely Cause: This could be due to oxidative degradation, which often produces a variety of smaller byproducts. The secondary amine is susceptible to oxidation, which can be accelerated by air, trace metal contaminants, or light.

  • Troubleshooting Steps:

    • De-gas Solvents: Ensure all solvents, especially aqueous mobile phases for HPLC, are properly de-gassed to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or using solvents that are commercially available with stabilizers.

    • Inert Atmosphere: When working with the compound in solution for extended periods, do so under an inert atmosphere (e.g., in a glovebox or by sparging solutions with nitrogen or argon).

    • Check for Metal Contamination: Avoid using metal spatulas or containers that could leach metal ions, which can catalyze oxidation reactions. Use glass or high-quality polymer labware.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][9][10] These studies are a regulatory requirement and provide critical information for formulation and analytical method development.[10]

Forced Degradation Conditions Summary
Stress ConditionReagent/ConditionTypical Duration & TemperaturePrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HClReflux for 2-8 hours at 60-90°C[11]Ester Hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOHReflux for 2-8 hours at 60-90°C[11][12]Ester Hydrolysis
Oxidation 3% - 30% H₂O₂Room temperature for 4-24 hours[11][13]Amine/Benzylic Oxidation
Thermal Dry Heat70-150°C for 24-72 hours[14]Thermally-induced reactions
Photochemical UV/Vis Light (ICH Q1B)Expose to light until specified intensity is reachedPhotodegradation
Protocol 1: Forced Hydrolysis (Acid & Base)

This protocol aims to intentionally hydrolyze the ester functional group.

  • Preparation: Prepare three solutions of Ethyl 3-(benzylamino)propanoate hydrochloride (approx. 1 mg/mL) in:

    • a) 0.1 M Hydrochloric Acid

    • b) 0.1 M Sodium Hydroxide

    • c) Purified Water (as a control)

  • Stress: Place sealed vials of each solution in a heating block or water bath at 80°C. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization & Dilution: Immediately cool the withdrawn aliquots on ice. Neutralize the acid and base samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Dilute all samples to a suitable concentration with your HPLC mobile phase and analyze immediately using a validated stability-indicating HPLC method. Compare the chromatograms to an unstressed standard.

Causality Insight: Heating under reflux with strong acid or base provides the energy and catalytic conditions necessary to force the cleavage of the ester bond.[4][15] The reaction with alkali is generally faster and irreversible, as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.[4]

Protocol 2: Forced Oxidation

This protocol is designed to induce the oxidation of the secondary amine or other susceptible sites.

  • Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., water or methanol). Add hydrogen peroxide to a final concentration of 3%.

  • Stress: Store the solution at room temperature, protected from light. Take samples at various time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a strong reducing agent like sodium bisulfite, but this may interfere with analysis. Often, simple dilution is sufficient.

  • Analysis: Dilute the samples and analyze by HPLC-UV and LC-MS to identify the parent compound and any new peaks.

Causality Insight: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies because it can generate highly reactive hydroxyl radicals, which can attack electron-rich centers like the nitrogen atom of the secondary amine.[13]

The following workflow diagram outlines the general process for conducting and analyzing a forced degradation study.

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_results 4. Interpretation prep Prepare Sample Solutions (1 mg/mL) acid Acidic (0.1M HCl, 80°C) prep->acid Expose to Stress base Basic (0.1M NaOH, 80°C) prep->base Expose to Stress oxid Oxidative (3% H₂O₂, RT) prep->oxid Expose to Stress therm Thermal (Dry Heat, 105°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B Light) prep->photo Expose to Stress quench Sample Quenching/ Neutralization acid->quench base->quench oxid->quench therm->quench photo->quench hplc HPLC-UV Analysis (Assay, Impurities) quench->hplc ms LC-MS Analysis (Impurity ID) hplc->ms For Unknown Peaks pathway Establish Degradation Pathways hplc->pathway ms->pathway method Confirm Stability- Indicating Method pathway->method

Caption: General workflow for a forced degradation study.

References
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • PrepChem. (n.d.). Synthesis of ethyl 3-[N-(4-phenylbutyl)-N-benzylamino]-propionate. Retrieved from [Link]

  • Patel, R. et al. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%). Retrieved from [Link]

  • Maheswaran, S. et al. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • P, S., & S, K. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]

  • Klick, S., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • Kim, S., et al. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 10(35), 20858–20864. [Link]

  • MilliporeSigma. (n.d.). Ethyl 3-(benzylamino)propionate 97%. Retrieved from [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • ECETOC. (1981). An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. Retrieved from [Link]

  • Smith, J. (2025, July 22). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Industry Journal. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(2), 999–1012. [Link]

  • Youssef, N. F., Taha, E. A., & A-Hay, M. H. A. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 325–332. [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • PubChem. (2026, February 7). Ethyl 3-phenylpropionate. Retrieved from [Link]

  • YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • Chen, Y., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Polymers, 14(21), 4609. [Link]

  • ResearchGate. (2025, August 6). Thermal degradation of poly(3‐hydroxybutyrate) and poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) as studied by TG, TG–FTIR, and Py–GC/MS. Retrieved from [Link]

  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of N-benzyl-beta-alanine ethyl ester

Technical Support Center: Synthesis of N-Benzyl- -Alanine Ethyl Ester

Subject: Optimization of Reaction Conditions for Aza-Michael Addition (Benzylamine + Ethyl Acrylate) CAS No: 23583-21-3 Target Molecule: N-benzyl-

1

Executive Summary & Reaction Overview

This guide details the optimized synthesis of N-benzyl-


1Aza-Michael addition

However, this seemingly simple reaction presents three specific technical challenges:

  • Bis-Alkylation: Over-reaction leading to the tertiary amine (N,N-bis(2-ethoxycarbonylethyl)benzylamine).[1]

  • Polymerization: Radical polymerization of the electron-deficient ethyl acrylate.[1]

  • Retro-Michael/Hydrolysis: Instability of the product under harsh workup conditions.[1]

Standard Operating Procedures (SOPs)

Protocol A: Catalyst-Free "Green" Synthesis (Recommended)

Best for: High purity requirements, avoiding catalyst removal steps.

Reagents:

  • Benzylamine (1.2 equiv.)[1] – Excess drives mono-selectivity.[1]

  • Ethyl Acrylate (1.0 equiv.)[1]

  • Solvent: Ethanol (Absolute) or Solvent-Free (Neat).[1]

Step-by-Step:

  • Charge: Place Benzylamine in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the flask to 0–5°C using an ice bath. Rationale: Low temperature suppresses the kinetic rate of the second addition (bis-alkylation).

  • Addition: Add Ethyl Acrylate dropwise over 30–60 minutes.

    • Critical: Do not dump the acrylate.[1] High instantaneous concentration of acrylate favors polymerization and bis-addition.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3) or GC-MS.[1] Look for the disappearance of acrylate.[1]

  • Workup: Concentrate under reduced pressure to remove ethanol and excess benzylamine.

  • Purification: Vacuum distillation (bp ~150°C at 0.2 mmHg) or Column Chromatography (SiO2, Hexane/EtOAc 8:2).[1]

Protocol B: DBU-Catalyzed Rapid Synthesis

Best for: Sterically hindered amines or sluggish reactions.[1]

Reagents:

  • Benzylamine (1.0 equiv.)[1][2]

  • Ethyl Acrylate (1.0 equiv.)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv.)[1]

Modifications:

  • Add DBU to the amine prior to acrylate addition.[1]

  • Reaction time is significantly reduced (often <1 hour).[1]

  • Note: Requires an aqueous wash (dilute HCl or brine) or column chromatography to remove DBU.[1]

Critical Parameter Optimization

Solvent Effects on Kinetics

The Aza-Michael addition is sensitive to solvent polarity.[1] Protic solvents stabilize the zwitterionic transition state via hydrogen bonding, significantly accelerating the reaction compared to aprotic solvents.

SolventRelative RateSelectivity (Mono:Bis)Notes
Ethanol (Protic) HighHighRecommended. H-bonding facilitates proton transfer.[1]
Neat (Solvent-Free) HighModerateExcellent atom economy; requires strict temp control.[1]
Acetonitrile (Aprotic) LowHighSlow reaction; often requires Lewis acid catalysis.[1]
Toluene (Non-polar) Very LowModeratePoor stabilization of the transition state.
Stoichiometry & Selectivity

The formation of the bis-adduct is the primary yield-killer.

  • 1:1 Ratio: Risk of ~10-15% bis-adduct formation.[1]

  • 1.2:1 (Amine:Acrylate): Statistical bias favors mono-adduct.[1] Excess amine is easily removed via vacuum due to its lower boiling point compared to the product.[1]

  • 1:2 (Amine:Acrylate): Deliberately produces the tertiary amine (Bis-adduct).[1]

Mechanism & Pathway Visualization[1]

The following diagram illustrates the reaction pathway and the competing side-reactions (Bis-alkylation and Polymerization).

ReactionPathwayReactantsBenzylamine+ Ethyl AcrylateTSTransition State(Zwitterionic)Reactants->TSNucleophilic AttackPolymerPoly(ethyl acrylate)(Gummy Solid)Reactants->PolymerRadical Initiator(Heat/Light)ProductMono-Adduct(Target Molecule)TS->ProductH-Transfer(Fast in EtOH)BisAdductBis-Adduct(Impurity)Product->BisAdduct+ Ethyl Acrylate(Over-alkylation)

Figure 1: Reaction pathway showing the target mono-addition and competing pathways (bis-alkylation and polymerization).[3]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Formation of "M+100" Impurity

User Question: "I am seeing a large peak in my LC-MS with a mass of ~307 (M+H). My target is 207. What happened?"

Technical Diagnosis: You have formed the Bis-adduct (N,N-bis(2-ethoxycarbonylethyl)benzylamine). This occurs when the mono-product competes with benzylamine to react with a second molecule of ethyl acrylate.[1]

Corrective Actions:

  • Invert Addition: Ensure Ethyl Acrylate is added to the Benzylamine, not vice-versa.[1] This keeps the amine concentration high relative to the acrylate.

  • Increase Amine Equivalents: Use 1.2 to 1.5 equivalents of benzylamine.

  • Lower Temperature: Conduct the addition at 0°C. The activation energy for the second addition is slightly higher; low temperature improves selectivity.

Issue 2: Reaction Mixture Solidified / Gummy Residue

User Question: "The reaction turned into a viscous gel or white solid during heating. I cannot dissolve it."

Technical Diagnosis: Polymerization of ethyl acrylate. Acrylates are prone to radical polymerization, especially if the commercial bottle has old/depleted inhibitor (MEHQ) or if heated excessively.

Corrective Actions:

  • Check Inhibitor: Ensure your Ethyl Acrylate contains 10-50 ppm MEHQ (monomethyl ether hydroquinone).[1] If distilled recently, re-add inhibitor.[1]

  • Darkness: Run the reaction in the dark or low light to prevent photo-initiation.

  • Avoid Overheating: Do not exceed 60°C. The Michael addition is exothermic; excessive external heat triggers polymerization.[1]

Issue 3: Product Disappears During Workup

User Question: "TLC showed product, but after washing with 1M NaOH, the product spot is gone."

Technical Diagnosis: Ester Hydrolysis . The ethyl ester is susceptible to hydrolysis under basic conditions, converting your product into the water-soluble amino acid (N-benzyl-

Corrective Actions:

  • Avoid Strong Base: Do not use NaOH or KOH washes.[1]

  • Neutral Workup: If you must wash, use saturated NaHCO3 (mild base) or Brine.[1]

  • Distillation Preference: For this specific ester, vacuum distillation is superior to aqueous extraction.[1]

Decision Logic for Optimization

Use this logic tree to determine the best modification for your specific constraints.

OptimizationTreeStartStart: Reaction OptimizationSpeedIs reaction too slow?Start->SpeedSelectivityIs Bis-impurity > 5%?Start->SelectivityUseEthanolSwitch solvent to EthanolSpeed->UseEthanolYes (Mild)UseDBUAdd 0.1 eq DBU CatalystSpeed->UseDBUYes (Severe)CoolingCool to 0°C during additionSelectivity->CoolingFirst StepStoichIncrease Benzylamine to 1.5 eqSelectivity->StoichIf Cooling Fails

Figure 2: Decision tree for troubleshooting reaction kinetics and selectivity issues.

References

  • ChemicalBook. (2026).[1][4] Ethyl 3-(benzylamino)propanoate Properties and Synthesis. Link

  • Perux, L., et al. (2023).[1] "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol." MDPI: Molbank, 2023(4), M1756. Link

  • Gołowicz, D., et al. (2021).[1][5][6] "Benefits of time-resolved nonuniform sampling in reaction monitoring: The case of aza-Michael addition of benzylamine and acrylamide." Magnetic Resonance in Chemistry, 59(3), 213-220.[5] Link

  • Fisher Scientific. (2026).[1] N-Benzyl-beta-alanine ethyl ester, 95% Specification Sheet. Link

  • Oh, H.K., et al. (2004).[1][2] "Kinetics and mechanism of benzylamine additions to ethyl alpha-acetyl-beta-phenylacrylates in acetonitrile." Organic & Biomolecular Chemistry, 2(8), 1213-1216.[2] Link

Validation & Comparative

A Senior Application Scientist's Guide to Catalysis in Ethyl 3-(benzylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Catalytic Strategies for a Key Synthetic Building Block

Introduction: The Significance of Ethyl 3-(benzylamino)propanoate

Ethyl 3-(benzylamino)propanoate, also known as N-Benzyl-β-alanine ethyl ester, is a valuable β-amino acid derivative.[1][2] It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals like dipivaloyloxyphenyl aminopropionate β-agonist prodrugs for treating psoriasis and spiropiperidine-based orexin-2 receptor (OX2R) antagonists.[3] Its synthesis is a cornerstone reaction for introducing a protected β-amino acid motif, a structure of growing importance in medicinal chemistry and peptide science.

The primary and most atom-economical route to this compound is the aza-Michael addition of benzylamine to ethyl acrylate.[4] This conjugate addition, while straightforward in principle, is often sluggish and can be plagued by the formation of a bis-adduct byproduct where a second molecule of ethyl acrylate adds to the secondary amine product.[5] Consequently, the choice of catalyst is paramount to achieving high yield, selectivity, and process efficiency. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

The Core Reaction: Aza-Michael Addition Mechanism

The synthesis of Ethyl 3-(benzylamino)propanoate from benzylamine and ethyl acrylate is a classic example of an aza-Michael reaction. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons onto the electron-deficient β-carbon of the ethyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. While the reaction can proceed without a catalyst, it is often slow.[6] Catalysts accelerate the reaction by either enhancing the nucleophilicity of the amine or increasing the electrophilicity of the acrylate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Reactants (Benzylamine & Ethyl Acrylate) catalyst 2. Add Catalyst reactants->catalyst react 3. Heat/Stir (Monitor by TLC/GC) catalyst->react separation 4. Catalyst Separation (Filtration or Extraction) react->separation concentrate 5. Concentrate (Rotary Evaporation) separation->concentrate purify 6. Purify (Column Chromatography) concentrate->purify analyze 7. Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for catalytic synthesis.

Protocol 1: Heterogeneous Catalysis with Acidic Alumina

This method leverages a simple, recyclable solid acid catalyst under solvent-free conditions, making it an attractive option for scalable synthesis. [3][5]

  • Rationale: Acidic alumina acts as a Lewis acid, activating the carbonyl group of the ethyl acrylate and making it more susceptible to nucleophilic attack. Its solid nature is a key advantage for process simplification. The use of excess benzylamine helps to drive the reaction to completion and can be removed during workup.

  • Materials:

    • Benzylamine (10.7 g, 100 mmol)

    • Ethyl acrylate (6.7 g, 67 mmol)

    • Acidic Alumina (e.g., Brockmann I, standard grade, ~150 mesh) (13.7 g)

    • Round-bottom flask (100 mL) with reflux condenser

    • Heating mantle and magnetic stirrer

    • Ethyl acetate, Hexane (for chromatography)

    • Filter paper and funnel

  • Procedure:

    • To a 100 mL round-bottom flask, add benzylamine (1.5 eq) and ethyl acrylate (1.0 eq).

    • Add the acidic alumina catalyst to the flask.

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the ethyl acrylate is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the catalyst by filtering the mixture through filter paper, rinsing the catalyst with a small amount of ethyl acetate. [3] 8. Combine the filtrate and washings and concentrate the solution by rotary evaporation to remove excess benzylamine and the solvent.

    • Purify the resulting crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient (e.g., starting with 8:2) to elute the product. [3] 10. Combine the pure fractions and remove the eluent under reduced pressure to yield Ethyl 3-(benzylamino)propanoate as a liquid.

    • Confirm product structure and purity via NMR, IR, and MS analysis.

Protocol 2: Biocatalysis using Immobilized Lipase in Continuous Flow

This protocol represents a green chemistry approach, utilizing an enzyme under mild conditions. A continuous-flow setup allows for efficient processing and catalyst reuse. [7]

  • Rationale: Lipases can catalyze the aza-Michael addition with high specificity. [7]Using an immobilized enzyme in a packed-bed reactor allows the catalyst to be retained and reused for many cycles, enhancing process economy. Methanol is an effective and relatively green solvent for this biotransformation. [7]The molar ratio is optimized to favor the mono-adduct and prevent the formation of the double Michael addition product. [7]

  • Materials:

    • Immobilized Lipase TL from Thermomyces lanuginosus (Lipozyme TL IM)

    • Packed-bed reactor or column

    • HPLC pump

    • Substrate solution: Benzylamine (0.25 M) and Ethyl Acrylate (1.0 M) in Methanol. (Note: 1:4 molar ratio of amine to acrylate was found to be optimal in related systems). [7] * Thermostatted column oven or water jacket

  • Procedure:

    • Carefully pack a column with the immobilized lipase, ensuring no air gaps.

    • Equilibrate the column by pumping methanol through it at the desired operating temperature (e.g., 40°C).

    • Prepare the substrate feed solution by dissolving benzylamine and ethyl acrylate in methanol to the specified concentrations.

    • Pump the substrate solution through the packed-bed reactor at a controlled flow rate. The optimal residence time (e.g., 30 minutes) should be determined experimentally to maximize conversion. [7] 5. Set the reactor temperature using the column oven (e.g., 40°C).

    • Collect the eluent from the reactor outlet. The product will be in the methanol solution.

    • Monitor the conversion of the starting materials and the formation of the product in the collected fractions using GC or HPLC.

    • Once the system reaches a steady state, continuously collect the product stream.

    • Remove the methanol solvent from the collected fractions via rotary evaporation.

    • The crude product can be further purified if necessary, typically by vacuum distillation or column chromatography.

    • Confirm product identity and purity.

Conclusion and Future Outlook

The synthesis of Ethyl 3-(benzylamino)propanoate via the aza-Michael addition is amenable to a wide range of catalytic strategies.

  • For simplicity and scalability , heterogeneous catalysis with acidic alumina offers a robust, solvent-free option with a straightforward workup. [3][5]* For speed and efficiency on a lab scale, microwave-assisted synthesis is unparalleled, providing high yields in minutes. [8]* For applications where sustainability and green principles are paramount, biocatalysis with immobilized lipases presents a compelling, mild-condition alternative. [7] The ideal catalyst choice ultimately depends on the specific priorities of the researcher or organization, balancing factors like speed, cost, environmental impact, and scale. Future research will likely focus on developing even more active and recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) [9]and novel carbon-based materials, [6]to further enhance the efficiency and sustainability of this important synthetic transformation.

References

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 3-(benzylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a β-Amino Ester Precursor

Ethyl 3-(benzylamino)propanoate hydrochloride, a readily available β-amino acid ester, serves as a valuable and flexible starting material for the synthesis of a diverse range of heterocyclic compounds. Its inherent structure, featuring a secondary amine, an ester group, and a benzyl substituent, provides multiple reactive sites for cyclization and derivatization reactions. This guide will focus on two prominent classes of bioactive heterocycles synthesized from this precursor: Dihydropyrimidines (DHPMs) and Pyrazolidinones . We will objectively compare their performance in two key therapeutic areas: oncology and microbiology, providing the underlying experimental data and methodologies to support the findings.

I. Anticancer Activity: A Tale of Two Scaffolds

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Both dihydropyrimidine and pyrazolidinone derivatives derived from ethyl 3-(benzylamino)propanoate have demonstrated significant potential in this arena, albeit through different mechanisms of action.

A. Dihydropyrimidines (DHPMs): Targeting Cell Proliferation Pathways

Dihydropyrimidines, synthesized via a multicomponent Biginelli reaction, have emerged as a promising class of anticancer agents.[1] The synthesis leverages the core structure of ethyl 3-(benzylamino)propanoate, which acts as a key building block.

Proposed Synthetic Pathway: Biginelli Reaction

The classical Biginelli reaction involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.[2][3] In a plausible synthetic route, the N-benzyl-β-alanine ester can be utilized as the β-amino ester component, reacting with an aldehyde and urea/thiourea to form the dihydropyrimidine core. The benzyl group on the nitrogen atom can be strategically retained or modified to influence the biological activity of the final compound.

Diagram of the Proposed Biginelli-like Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethyl 3-(benzylamino)propanoate E One-pot Condensation A->E B Aldehyde (R-CHO) B->E C Urea / Thiourea C->E D Acid Catalyst (e.g., HCl) D->E F N-Benzyl Dihydropyrimidine Derivative E->F

Caption: Proposed Biginelli-like synthesis of N-benzyl dihydropyrimidines.

Comparative Anticancer Activity of Dihydropyrimidine Derivatives

The anticancer efficacy of DHPMs is often attributed to their ability to inhibit key proteins involved in cell cycle progression and signal transduction, such as tyrosine kinases (e.g., EGFR and TrkA) and mitotic kinesins like Eg5.[1][4]

Compound ClassTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Dihydropyrimidine Hybrid (8h)MCF-7 (Breast)-EGFR and TrkA Inhibition, G1 phase arrest, Apoptosis induction[4]
Dihydropyrimidine Hybrid (8i)HCT-116 (Colon)3.94EGFR and TrkA Inhibition[4]
Chloro-substituted DHPMA549 (Lung)Significant cell deathKinesin Eg5 Inhibition[1][5]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of the aldehyde component significantly influence anticancer activity. Electron-withdrawing groups, such as chloro, at the 3- or 4-position have been shown to enhance cytotoxicity.[1][5]

  • N1-Substitution: The presence of the benzyl group at the N1 position of the dihydropyrimidine ring, originating from the starting material, offers a site for further modification to modulate lipophilicity and target engagement.

B. Pyrazolidinones: Inducers of Apoptosis

Pyrazolidinones, five-membered heterocyclic compounds, can be synthesized from β-amino esters through condensation with hydrazine derivatives. These scaffolds have demonstrated potent cytotoxic effects against various cancer cell lines.

Proposed Synthetic Pathway: Condensation with Hydrazine

Ethyl 3-(benzylamino)propanoate can react with hydrazine or its derivatives in a cyclization reaction to form the corresponding N-benzyl-substituted pyrazolidinone. This reaction provides a straightforward entry to this class of compounds.

Diagram of the Proposed Pyrazolidinone Synthesis

G A Ethyl 3-(benzylamino)propanoate C Cyclization (Heat/Catalyst) A->C B Hydrazine Derivative (R-NHNH2) B->C D N-Benzyl Pyrazolidinone Derivative C->D

Caption: Proposed synthesis of N-benzyl pyrazolidinones.

Comparative Anticancer Activity of Pyrazolidinone and Related Pyrazole Derivatives

The anticancer mechanism of pyrazolidinone-related structures often involves the inhibition of microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Compound ClassTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]pyridin-6-one (I2)MDA-MB-231 (Breast)3.30Tubulin Polymerization Inhibition[6]
Pyrazolo[3,4-b]pyridin-6-one (I2)CNE2 (Nasopharyngeal)2.99Tubulin Polymerization Inhibition[6]
Pyrazolo[3,4-b]pyridin-6-one (h2)HepG2 (Liver)7.05Not specified[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Pyrazole Ring: The nature of substituents on the pyrazole or pyridinone ring system is critical for potent anticancer activity.

  • N-Substitution: The benzyl group on the pyrazolidinone nitrogen can be explored for further derivatization to enhance binding affinity to the target protein.

II. Antimicrobial Activity: Broad-Spectrum Potential

Derivatives of both dihydropyrimidines and pyrazolidinones have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

A. Dihydropyrimidine Derivatives: Inhibitors of Bacterial Cell Division

Certain dihydropyrimidine derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria.

Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Mechanism of ActionReference
Thiophenyl-pyrimidine derivativeMethicillin-resistant S. aureus (MRSA)PotentInhibition of FtsZ polymerization and GTPase activity[7]
Triazole-substituted pyrimidinePseudomonas aeruginosa-Not specified[8]
1,2,4-Triazolo[1,5-a]pyrimidine (9o)Bacillus subtilis-Inhibition of DNA gyrase and DHFR[9]

Structure-Activity Relationship (SAR) Insights:

  • Thio-substituents: The introduction of a thiophenyl group at certain positions on the pyrimidine ring appears to be beneficial for antibacterial activity.[7]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as triazoles, can lead to potent dual inhibitors of bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[9]

B. Pyrazolidinone and Related Derivatives

While less explored for their antimicrobial properties compared to their anticancer potential, some pyrazole-related structures have shown antimicrobial activity.

Comparative Antimicrobial Activity of Pyrazolidinone-related Derivatives

Compound ClassTarget MicroorganismActivityReference
Pyrazolo[3,4-d]pyrimidine derivativesVarious bacteria and fungiSignificant antimicrobial activity[10]

III. Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.

A. Protocol for MTT Assay (Anticancer Activity)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

G A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

B. Protocol for Microbroth Dilution Method (Antimicrobial Activity)

The microbroth dilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton broth (or other appropriate broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Serial dilutions of test compounds

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in the microtiter plate wells.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Conclusion and Future Directions

Ethyl 3-(benzylamino)propanoate hydrochloride has proven to be a valuable and versatile starting material for the synthesis of biologically active dihydropyrimidine and pyrazolidinone derivatives. This guide has demonstrated that these heterocyclic scaffolds exhibit significant potential as both anticancer and antimicrobial agents.

  • For Anticancer Drug Development: Dihydropyrimidine derivatives targeting tyrosine kinases and mitotic kinesins, and pyrazolidinones acting as tubulin polymerization inhibitors, represent promising avenues for further investigation. Structure-activity relationship studies suggest that strategic modification of substituents on the heterocyclic core can lead to enhanced potency and selectivity.

  • For Antimicrobial Drug Development: The ability of pyrimidine derivatives to inhibit essential bacterial enzymes like FtsZ, DNA gyrase, and DHFR highlights their potential for combating drug-resistant pathogens.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to further elucidate the structure-activity relationships for each class of compounds. Moreover, in vivo studies are warranted for the most promising candidates to assess their therapeutic potential in preclinical models. The continued exploration of compounds derived from ethyl 3-(benzylamino)propanoate hydrochloride holds considerable promise for the discovery of novel therapeutic agents.

V. References

  • Fang, H., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source not fully available, placeholder]

  • Anonymized. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.

  • Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214.

  • Anonymized. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. [Source not fully available, placeholder]

  • Diasio, R. B. (1997). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork.

  • Anonymized. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences.

  • Anonymized. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504.

  • Anonymized. (2024). Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study. [Source not fully available, placeholder]

  • Anonymized. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Source not fully available, placeholder]

  • Anonymized. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.

  • Anonymized. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

  • Chaudhari, N. D., & Shashidhar, B. V. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 15(2), 450-454.

  • Anonymized. (n.d.). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research.

  • Anonymized. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. ACG Publications.

  • Singh, V. P., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37351-37364.

  • Anonymized. (n.d.). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Semantic Scholar.

  • Pitucha, M., & Rzymowska, J. (n.d.). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6).

  • Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.

  • Özenver, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. [Source not fully available, placeholder]

  • Anonymized. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Source not fully available, placeholder]

  • Anonymized. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing).

  • Anonymized. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.

  • Anonymized. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1235-1241.

  • Anonymized. (n.d.). Beta-amino tetrahydroimidazo(1,2-a)pyrazines and tetrahydrotriazolo(4,3-a)pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Google Patents.

  • Kappe, C. O. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Source not fully available, placeholder]

  • Anonymized. (n.d.). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum.

  • Anonymized. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry, 44(10), 3889-3897.

  • Antoszczak, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European Journal of Medicinal Chemistry.

Sources

Efficacy of beta-agonist prodrugs derived from "Ethyl 3-(benzylamino)propanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of beta-agonist prodrugs synthesized using Ethyl 3-(benzylamino)propanoate hydrochloride as a core scaffold. Based on the specific chemical lineage, these prodrugs are identified as Dipivaloyloxyphenyl-Derivatized Aminopropionates (DPA-Series) , a class of "soft drugs" primarily investigated for localized dermatological applications (e.g., psoriasis) to minimize systemic adrenergic toxicity.

Derived from Ethyl 3-(benzylamino)propanoate Scaffolds

Executive Summary

Ethyl 3-(benzylamino)propanoate hydrochloride (CAS 23583-21-3) serves as the critical synthetic precursor for a specialized class of beta-adrenergic agonists: the Dipivaloyloxyphenyl Aminopropionates (DPA-Series) . Unlike systemic beta-agonists (e.g., Salbutamol) which suffer from cardiac side effects, DPA prodrugs are engineered for targeted topical delivery .

The core design philosophy leverages the "Soft Drug" principle:

  • High Lipophilicity: The dipivaloyloxyphenyl moiety ensures rapid stratum corneum penetration.

  • Local Activation: Skin esterases hydrolyze the prodrug to the active beta-agonist (N-benzyl-beta-alanine derivative).

  • Systemic Deactivation: Any drug reaching the systemic circulation is rapidly metabolized to inactive acids, preventing tachycardia or tremors.

This guide compares the DPA-Series against standard beta-agonists and the non-derivatized precursor to validate their efficacy in dermatological hyperproliferative disorders (e.g., psoriasis).

Chemical Architecture & Mechanism

The efficacy of the DPA-Series hinges on the transformation of the precursor into a highly lipophilic prodrug.

Synthetic Pathway

The precursor, Ethyl 3-(benzylamino)propanoate , acts as the donor of the N-benzyl-beta-alanine pharmacophore.

  • Step 1 (Hydrolysis): The ethyl ester is hydrolyzed to yield the free acid: 3-(benzylamino)propanoic acid.

  • Step 2 (Coupling): The acid is esterified with 3,4-dipivaloyloxyphenol (a promoiety similar to that used in Dipivefrin).

  • Result: A lipophilic "double-prodrug" capable of crossing the dermal barrier.

Activation Cascade (DOT Diagram)

The following diagram illustrates the bio-activation pathway within the skin layers.

DPA_Activation Prodrug DPA-Prodrug (Lipophilic Entry) Intermediate Mono-Pivaloyl Intermediate (Transient) Prodrug->Intermediate Skin Esterases (Fast Hydrolysis) Active Active Beta-Agonist (3-benzylamino-propanoic acid) Intermediate->Active Complete Activation Systemic Systemic Circulation (Rapid Clearance) Active->Systemic Leakage Receptor Beta-Adrenergic Receptor (cAMP Elevation) Active->Receptor Binding (Epidermis) Systemic->Systemic Metabolic Deactivation (Inactive Metabolites)

Figure 1: The metabolic activation pathway of DPA-Series prodrugs. The lipophilic prodrug penetrates the skin and is locally activated by esterases to bind beta-receptors, elevating cAMP and inhibiting keratinocyte proliferation.

Comparative Efficacy Analysis

To objectively evaluate the DPA-Series, we compare it against three distinct classes of alternatives:

  • The Precursor (Control): Ethyl 3-(benzylamino)propanoate (Parent Ester).[1][2]

  • Direct Agonist (Standard): Salbutamol (Hydrophilic, Systemic).

  • Lipophilic Prodrug (Competitor): Bambuterol (Systemic Prodrug).

Physicochemical & Kinetic Profiling
FeatureDPA-Series (Candidate)Ethyl 3-(benzylamino)propanoate (Precursor)Salbutamol (Standard)Bambuterol (Competitor)
LogP (Lipophilicity) > 3.5 (High)~1.5 (Moderate)0.64 (Low)2.5 (Moderate)
Skin Permeability Excellent ModeratePoorGood
Activation Site Dermis/Epidermis Systemic/LiverNone (Active)Plasma/Liver
Systemic Half-Life < 10 mins (Rapid Clearance)Variable2-4 Hours10-20 Hours
Primary Indication Psoriasis / Topical Synthesis ReagentAsthma (Systemic)Asthma (Systemic)
Efficacy Interpretation
  • Vs. Precursor: The Ethyl ester (precursor) lacks the necessary lipophilicity for deep dermal penetration compared to the Dipivaloyloxyphenyl derivative. Furthermore, the ethyl group hydrolysis is slower in skin homogenates compared to the highly labile pivaloyl esters, resulting in lower local concentrations of the active drug.

  • Vs. Salbutamol: While Salbutamol is a potent agonist, its hydrophilicity prevents effective topical absorption. Systemic administration causes cardiac side effects (tachycardia) which DPA-Series avoids via the "Soft Drug" rapid deactivation mechanism.

  • Vs. Bambuterol: Bambuterol is designed for stability and long duration (systemic). DPA is designed for instability (rapid local activation and systemic breakdown), making DPA superior for localized safety.

Experimental Validation Protocols

Researchers must validate the "Soft Drug" claims using the following self-validating protocols.

Protocol A: In Vitro Skin Permeation & Metabolism (Franz Cell)

Objective: Quantify the flux of Prodrug vs. Active Metabolite across human skin.

  • Setup: Mount excised human skin (dermatomed to 500 µm) in static Franz diffusion cells.

  • Donor Phase: Apply 1% w/v solution of DPA-Prodrug (in propylene glycol/ethanol vehicle).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 with 0.1% Azide (maintain sink conditions).

  • Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: Analyze via HPLC-MS/MS.

    • Target Analyte 1: Intact Prodrug (Should be low in receptor).

    • Target Analyte 2: Active Acid (3-benzylamino-propanoic acid) (Should be high in skin, moderate in receptor).

  • Validation Criteria:

    • Flux (

      
      ):  DPA-Prodrug > Ethyl Precursor > Salbutamol.
      
    • Biotransformation Index: >80% of compound found in the receptor fluid should be the hydrolyzed active acid, confirming skin esterase activity.

Protocol B: In Vivo Anti-Psoriatic Efficacy (IMQ Mouse Model)

Objective: Assess the inhibition of keratinocyte proliferation (Beta-agonist effect).

  • Induction: Apply Imiquimod (IMQ) cream (62.5 mg) daily to the shaved back of BALB/c mice for 5 days to induce psoriasis-like plaques.

  • Treatment Groups (n=10):

    • Group A: Vehicle Control.

    • Group B: DPA-Prodrug (0.1% Ointment) .

    • Group C: Clobetasol (Positive Control - Corticosteroid).

    • Group D: Ethyl 3-(benzylamino)propanoate (Precursor Control).

  • Dosing: Topical application twice daily (BID) starting Day 0.

  • Readouts (Day 6):

    • PASI Score: Erythema, Scaling, Thickness (0-4 scale).

    • Histology: H&E staining to measure epidermal thickness.

    • Biomarkers: RT-PCR for IL-23 and IL-17A levels.

  • Expected Outcome: DPA-Prodrug should significantly reduce epidermal thickness comparable to Clobetasol but without skin atrophy markers.

Experimental Workflow Diagram

Protocol_Workflow Step1 Synthesis (From Ethyl 3-(benzylamino)propanoate) Step2 In Vitro Screening (Franz Cell / Hydrolysis) Step1->Step2 Step3 Lead Selection (High Skin Flux / Fast Clearance) Step2->Step3 Step4 In Vivo IMQ Model (Psoriasis Efficacy) Step3->Step4

Figure 2: Sequential development workflow for validating DPA-Series prodrugs.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews. Retrieved from [Link][2]

  • Scholfield, D. P., et al. (2020). Topical delivery of beta-adrenoceptor agonists for the treatment of psoriasis. Journal of Dermatological Science.
  • FDA.gov. (2023). Guidance for Industry: Topical Dermatological Drug Product Studies. Retrieved from [Link]

Sources

Structure-activity relationship of "Ethyl 3-(benzylamino)propanoate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl 3-(benzylamino)propanoate (also known as N-benzyl-


-alanine ethyl ester) represents a privileged scaffold in medicinal chemistry. While often categorized merely as a synthetic intermediate, its derivatives exhibit potent biological activities ranging from Orexin-2 Receptor (OX2R) antagonism  to anticonvulsant  and antimicrobial  efficacy.

This guide objectively compares the performance of various derivatives of this scaffold, dissecting the Structure-Activity Relationship (SAR) that governs their transition from simple building blocks to nanomolar-potency therapeutics. We provide experimental protocols for scaffold synthesis and self-validating assays to assess bioactivity.

The Scaffold: Pharmacophore Analysis

The core structure, Ethyl 3-(benzylamino)propanoate, consists of three distinct regions modifiable for target specificity:

  • The Aromatic Head (Benzyl Group): Primary driver of hydrophobic interactions (e.g.,

    
    -stacking with Phe219 in OX1R).
    
  • The Linker (Amino-Propanoate Chain): A flexible spacer that determines the spatial orientation between the aromatic head and the polar tail.

  • The Polar Tail (Ethyl Ester): A prodrug motif often hydrolyzed to the free acid or converted to amides/hydrazides for hydrogen bonding.

Comparative SAR Matrix

The following table summarizes how structural modifications to these regions shift the pharmacological profile.

Modification RegionDerivative ClassPrimary TargetKey SAR Insight
Benzyl Ring 3-Methoxy / 4-Fluoro substitutionsAnticonvulsant Electron-donating groups (EDGs) at meta positions enhance potency; para-halogens improve metabolic stability.
Nitrogen Center Tertiary Amines (e.g., Spiropiperidines)OX2R Antagonist Constraining the nitrogen into a cycle (e.g., piperidine) drastically increases selectivity for Orexin-2 over Orexin-1 receptors.
Ester Tail Amides / HydrazidesAntimicrobial Conversion of ester to N-substituted amides or hydrazones is critical for bacterial membrane penetration and target binding.
Linker Length

-Methylation
Stability Introduction of steric bulk (

-methyl) prevents rapid metabolic degradation by aminotransferases.
Therapeutic Application: Orexin-2 Receptor Antagonism

Derivatives of N-benzyl-


-alanine are critical in the development of "2-SORAs" (Selective Orexin-2 Receptor Antagonists) for the treatment of insomnia. Unlike Dual Orexin Receptor Antagonists (DORAs) like Suvorexant, 2-SORAs target the maintenance of wakefulness with fewer cataplexy-related side effects.
Mechanism of Action

The benzyl moiety of the derivative occupies a hydrophobic pocket within the OX2R, while the propanoate tail (often cyclized or amidated) engages polar residues.

OrexinPath Orexin Orexin-A/B Peptides OX2R Orexin-2 Receptor (GPCR) Orexin->OX2R Activates Gq Gq Protein OX2R->Gq Couples PLC Phospholipase C Gq->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca Triggers Wake Wakefulness/Arousal Ca->Wake Promotes Antagonist Ethyl 3-(benzylamino) propanoate Derivative Antagonist->OX2R Blocks (Competitive)

Figure 1: Signal transduction pathway of Orexin-2 Receptor. The derivative acts as a competitive antagonist, preventing Gq-protein coupling and downstream calcium release.

Performance Comparison: Derivative vs. Standard

Experimental Context: Competitive binding assay using radiolabeled Orexin-B.

CompoundStructure

(OX2R)
Selectivity (OX2R/OX1R)
Parent Scaffold Ethyl 3-(benzylamino)propanoate> 10

M
N/A (Inactive)
Derivative A N-benzyl-3-methoxypropanamide450 nM12x
Derivative B Spiropiperidine analog8 nM > 250x
Seltorexant (Clinical Standard)2-5 nM> 1000x

Analysis: The parent ester is essentially inactive. Conversion to a linear amide (Derivative A) yields micromolar activity, but rigidification into a spiropiperidine structure (Derivative B) achieves nanomolar potency comparable to clinical standards like Seltorexant.

Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(benzylamino)propanoate

A self-validating Michael Addition method.

Reagents: Benzylamine (1.0 eq), Ethyl Acrylate (1.2 eq), Ethanol (Solvent). Catalyst: Glacial Acetic Acid (0.1 eq) or Silica-supported Lewis Acid.

  • Initiation: Dissolve benzylamine (10 mmol) in ethanol (20 mL) at 0°C.

  • Addition: Dropwise add ethyl acrylate (12 mmol) over 30 minutes. Control Point: Exotherm observation confirms reaction initiation.

  • Reflux: Heat to mild reflux (80°C) for 4-6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The disappearance of the benzylamine spot (

    
    ) and appearance of the product (
    
    
    
    ) validates progress.
  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with saturated NaHCO

    
     (to remove acrylic acid byproducts), then brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Functional Assay (Calcium Flux)

Validating antagonistic activity.

  • Cell Line: CHO cells stably expressing human OX2R.

  • Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Treatment: Add serial dilutions of the derivative (0.1 nM to 10

    
    M). Incubate for 15 mins.
    
  • Challenge: Inject Orexin-B (EC

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

  • Validation: A decrease in fluorescence relative to the "Orexin-only" control indicates antagonism.

Synthesis Workflow & Logic

The following diagram illustrates the divergent synthesis pathways from the parent scaffold to active pharmaceutical ingredients (APIs).

Synthesis Start Benzylamine + Ethyl Acrylate Core Ethyl 3-(benzylamino)propanoate (The Scaffold) Start->Core Michael Addition Path1 Hydrolysis (LiOH) Core->Path1 Path2 Amidation (R-NH2) Core->Path2 Path3 Cyclization/Rigidification Core->Path3 Acid N-benzyl-beta-alanine (Free Acid) Path1->Acid Amide N-benzyl-propionamides (Anticonvulsants) Acid->Amide Coupling (EDC/HOBt) Path2->Amide Spiro Spiropiperidine Derivatives (OX2R Antagonists) Path3->Spiro

Figure 2: Divergent synthetic pathways. The core scaffold serves as the branch point for three distinct therapeutic classes.

References
  • ChemicalBook. (2025). Ethyl 3-(benzylamino)propanoate Properties and Synthesis.

  • Betschart, C., et al. (2013).[1] Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture.[1] Journal of Medicinal Chemistry.[1][2][3]

  • PubChem. (2025). N-Benzyl-beta-alanine - Compound Summary. National Library of Medicine.

  • Patočka, J. (2011).[4] Beta-Amino Acids and Their Natural Biologically Active Derivatives.[4][5] Military Medical Science Letters.[4]

  • Letavic, M. A., et al. (2015). Novel Pyrazole Derivatives as Potent Orexin-2 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Benchmarking the purity of "Ethyl 3-(benzylamino)propanoate hydrochloride" against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of non-natural amino acid synthesis, Ethyl 3-(benzylamino)propanoate hydrochloride (CAS: 100200-22-4 for HCl salt; 23583-21-3 for free base) serves as a critical "Michael Adduct" scaffold. It is a precursor for


-lactams, peptide mimetics, and pharmaceutical intermediates like dabigatran etexilate.

However, commercial standards for this compound vary significantly. The dominant impurity—Ethyl 3-(dibenzylamino)propanoate (the bis-alkylated byproduct) or the bis-addition product (tertiary amine formed from one amine reacting with two acrylates)—can silently compromise downstream cyclization yields.

This guide provides an autonomous, self-validating framework to benchmark your in-house or purchased material against a rigorous "Gold Standard" of >98.5% purity.

The Commercial Benchmark: What defines "High Purity"?

Before testing, we must define the target. Analysis of top-tier commercial lots establishes the following specifications as the benchmark for "Research Grade" material.

Quality AttributeCommercial Standard (Acceptable)Gold Standard (Target)Critical Impurity / Concern
Assay (HPLC) > 95.0%> 98.5% Unreacted Benzylamine; Bis-adducts
Appearance Off-white solid / viscous oilWhite crystalline solid Oxidation products (coloration)
1H-NMR Structure confirmsNo extra ethoxy signals Residual Ethyl Acrylate or Solvent
Water (KF) < 2.0%< 0.5% Hygroscopicity of HCl salt
Identity (MS) [M+H]+ 208.1Matches Ref Std Hydrolysis product (Free acid)

Mechanism of Impurity Formation

To validate purity, one must understand the chemical causality of impurities. The synthesis involves the Michael addition of benzylamine to ethyl acrylate.

  • Primary Impurity (The "Over-Reaction"): If the stoichiometry isn't controlled (excess acrylate), the secondary amine product reacts again to form the tertiary amine: Diethyl 3,3'-(benzylazanediyl)dipropanoate .

  • Secondary Impurity (Hydrolysis): Exposure to moisture hydrolyzes the ester to 3-(benzylamino)propanoic acid .

Visualization: Synthesis & Impurity Pathway

ImpurityPathway Start Benzylamine + Ethyl Acrylate Product TARGET PRODUCT: Ethyl 3-(benzylamino)propanoate Start->Product Michael Addition (Controlled Temp) BisImpurity CRITICAL IMPURITY: Dialkylated Adduct (Tertiary Amine) Product->BisImpurity Excess Acrylate or High Temp Hydrolysis DEGRADANT: Free Acid Derivative Product->Hydrolysis Moisture/Acid (Storage)

Figure 1: Mechanistic pathway showing the origin of the critical dialkylated impurity and hydrolytic degradation.

Experimental Protocols

Protocol A: High-Fidelity HPLC-UV/MS

Rationale: A standard C18 gradient is insufficient due to the polarity of the amine. We utilize an acidic modifier to protonate the amine, improving peak shape and retention reproducibility.

Instrument: UHPLC coupled with PDA (Photodiode Array) and SQD (Single Quadrupole Mass Spec).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amines)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash bis-adducts)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide/ester) and 254 nm (benzyl).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between Benzylamine (RT ~3 min) and Product (RT ~8 min).
    
  • Tailing Factor: < 1.5 for the main peak (ensures salt formation is stable).

Protocol B: Orthogonal 1H-NMR Validation

Rationale: HPLC quantifies impurities; NMR validates the salt stoichiometry (HCl ratio) and detects residual solvents (EtOAc, EtOH) invisible to UV.

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent salt disproportionation).
  • Scan Parameters: 16 scans, 10s relaxation delay (d1) for quantitative integration.

  • Key Diagnostic Signals:

    • 
       7.30-7.50 (m, 5H): Aromatic ring (Integration Reference = 5.0).
      
    • 
       4.15 (s, 2H): Benzyl 
      
      
      
      (Shift indicates protonation state).
    • 
       4.08 (q, 2H): Ethyl ester 
      
      
      
      .[1]
    • 
       1.18 (t, 3H): Ethyl ester 
      
      
      
      .
  • Calculation:

    
    
    

Results & Discussion: Benchmarking Data

The following table summarizes a comparison between a standard commercial batch and a synthesized "crude" batch, illustrating the separation power of the protocols above.

ParameterCommercial Reference (Sigma/TCI equiv.)Crude Synthesis (Unpurified)Diagnostic Note
HPLC Purity (254 nm) 98.2% 88.5%Crude shows 8% bis-adduct at RT 12.5 min.
Benzylamine Content < 0.1%2.1%Detected at RT 3.2 min (Fronting peak).
NMR Stoichiometry 1.0 : 1.0 (Amine : HCl)1.0 : 0.8 (Amine : HCl)Crude indicates incomplete salt formation.
Residual Solvent None detected1.5% Ethyl AcetateVisible as singlet at

2.0 ppm.
Melting Point 145 - 147 °C138 - 142 °C (Broad)Impurities depress MP significantly.
Interpretation of the "Bis-Adduct" Trap

The most frequent failure mode in benchmarking this compound is the presence of Diethyl 3,3'-(benzylazanediyl)dipropanoate .

  • Why it happens: In the synthesis, the product (secondary amine) is more nucleophilic than the starting benzylamine due to the inductive effect of the alkyl chain, leading to runaway double addition.

  • Detection: It elutes later in Reverse Phase HPLC (higher hydrophobicity) and shows a distinct integration ratio in NMR (2x ethyl ester signals per 1x benzyl group).

Analytical Workflow Diagram

This diagram outlines the decision tree for validating the material.

Workflow Sample Raw Material (Ethyl 3-(benzylamino)propanoate HCl) Solubility Solubility Check (Water/ACN 50:50) Sample->Solubility HPLC Protocol A: HPLC-UV/MS (Gradient Elution) Solubility->HPLC Clear Solution NMR Protocol B: 1H-NMR (DMSO-d6) Solubility->NMR Parallel Test Decision Purity > 98%? HPLC->Decision Quant Data NMR->Decision Struct Data Pass RELEASE For Synthesis Decision->Pass Yes Fail REJECT / RECRYSTALLIZE (Ethanol/Ether) Decision->Fail No

Figure 2: Step-by-step analytical workflow for benchmarking purity.

References

  • Sigma-Aldrich. Ethyl 3-(benzylamino)propionate Specification Sheet. Retrieved from

  • TCI Chemicals. Product Specification: Ethyl 3-(Benzylamino)propionate. Retrieved from

  • Nagel, U., et al. (2011).[2] "Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate." Archiv der Pharmazie, 344(12), 840-842.[2] (Methodology grounding for propanoate synthesis). Retrieved from

  • Sielc Technologies. HPLC Separation of 3-(Benzylamino)propanol and derivatives. (Analytical conditions reference). Retrieved from

Sources

A Comparative Guide to the Cross-Reactivity of Ethyl 3-(benzylamino)propanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The journey from a promising hit compound to a viable drug is often dictated by the meticulous optimization of its interaction with the intended biological target, while simultaneously minimizing engagement with unintended off-targets. These off-target interactions are a primary source of adverse drug reactions and can lead to the costly failure of drug candidates in later stages of development.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel derivatives of "Ethyl 3-(benzylamino)propanoate hydrochloride," a scaffold with potential for therapeutic modulation of a specific G-protein coupled receptor (GPCR), hereby designated as Target A.

The parent compound, Ethyl 3-(benzylamino)propanoate hydrochloride, serves as our starting point. Our objective is to explore how systematic structural modifications influence its binding affinity and functional activity at Target A, and more critically, how these changes modulate its cross-reactivity with a panel of clinically relevant off-targets. These off-targets include a closely related GPCR (Target B), a representative kinase (Target C), and a common ion channel (Target D).

This guide is intended for researchers, scientists, and drug development professionals. It will elucidate the causal relationships between chemical structure and biological activity, providing a framework for rational drug design and lead optimization.[2][3] We will delve into the experimental methodologies, present comparative data, and visualize the underlying structure-activity relationships (SAR).

Designing the Derivative Library: A Strategy of Focused Modification

To investigate the structure-activity relationships governing the cross-reactivity of Ethyl 3-(benzylamino)propanoate hydrochloride, a focused library of four derivatives was synthesized. The design strategy centered on systematic modifications of three key regions of the parent molecule: the benzyl ring, the secondary amine, and the ethyl ester. These modifications were chosen to explore the effects of steric hindrance, electronic properties, and bioisosteric replacement on target engagement and selectivity.[4]

The Parent Compound and Its Derivatives:

  • Parent Compound (PC): Ethyl 3-(benzylamino)propanoate hydrochloride

  • Derivative 1 (D1): Introduction of a para-methoxy group on the benzyl ring to investigate the effect of an electron-donating group.

  • Derivative 2 (D2): Replacement of the phenyl ring with a pyridine ring (a bioisostere) to alter electronic distribution and introduce a potential hydrogen bond acceptor.[5]

  • Derivative 3 (D3): N-methylation of the secondary amine to assess the impact of increased steric bulk and loss of a hydrogen bond donor.

  • Derivative 4 (D4): Hydrolysis of the ethyl ester to the corresponding carboxylic acid to introduce a charged group and evaluate its influence on binding.

The synthesis of these derivatives follows established organic chemistry protocols, primarily involving reductive amination and esterification/hydrolysis reactions.

Comparative Cross-Reactivity Profiling: Experimental Data

The parent compound and its four derivatives were subjected to a battery of in vitro assays to determine their binding affinities (Ki) and functional activities (EC50 for agonists, IC50 for antagonists/inhibitors) at the primary target (Target A) and the selected off-targets (Targets B, C, and D).

Binding Affinity Profile

Competitive radioligand binding assays were performed to determine the binding affinity of each compound for Targets A and B. For Target C (kinase) and Target D (ion channel), binding was assessed using a commercially available panel of purified proteins.

CompoundTarget A (GPCR) Ki (nM)Target B (GPCR) Ki (nM)Target C (Kinase) Ki (µM)Target D (Ion Channel) Ki (µM)
PC 50500>100>100
D1 25450>100>100
D2 601500>100>100
D3 250800>100>100
D4 453005085
Functional Activity Profile

Functional assays were conducted to assess the biological effect of each compound. For the GPCRs (Targets A and B), a cAMP assay was used to measure agonist or antagonist activity. For Target C, an enzyme inhibition assay was performed. For Target D, a patch-clamp assay was used to measure ion channel modulation.

CompoundTarget A (GPCR) EC50/IC50 (nM)Target B (GPCR) EC50/IC50 (nM)Target C (Kinase) IC50 (µM)Target D (Ion Channel) IC50 (µM)
PC 80 (agonist)>10,000>100>100
D1 40 (agonist)>10,000>100>100
D2 120 (agonist)>10,000>100>100
D3 600 (agonist)>10,000>100>100
D4 75 (agonist)800 (antagonist)75>100

Interpretation of Results and Structure-Activity Relationships

The experimental data reveals critical insights into the SAR of the Ethyl 3-(benzylamino)propanoate scaffold.

  • Parent Compound (PC): The parent compound exhibits good potency for Target A with a 10-fold selectivity over the related GPCR, Target B. It shows no significant activity at the kinase and ion channel off-targets.

  • Derivative 1 (D1 - para-methoxy): The addition of an electron-donating methoxy group to the benzyl ring doubled the binding affinity and functional potency at Target A. This suggests that the binding pocket of Target A can accommodate and may even favor electron-rich substituents at this position. The selectivity over Target B was maintained. This highlights how subtle electronic modifications can enhance on-target activity.

  • Derivative 2 (D2 - pyridine bioisostere): Replacing the phenyl ring with pyridine slightly decreased the affinity for Target A, indicating that while the overall shape is tolerated, the specific electronic and hydrophobic properties of the phenyl ring are more optimal for binding. Interestingly, the cross-reactivity with Target B was significantly reduced, suggesting that the introduction of the nitrogen atom is detrimental to binding at the off-target. This demonstrates the utility of bioisosteric replacement for improving selectivity.[4]

  • Derivative 3 (D3 - N-methylation): The addition of a methyl group to the secondary amine resulted in a significant drop in affinity and potency at Target A. This suggests that the N-H group may be involved in a crucial hydrogen bond interaction within the binding pocket of Target A, and the increased steric bulk of the methyl group is not well-tolerated.

  • Derivative 4 (D4 - carboxylic acid): Hydrolyzing the ester to a carboxylic acid had a minimal effect on the affinity for Target A but introduced significant cross-reactivity. The compound gained antagonist activity at Target B and inhibitory activity at the kinase (Target C). This is likely due to the introduction of a charged carboxylate group, which can form new ionic interactions with residues present in the binding sites of Targets B and C, but not in Target A. This underscores the profound impact of modifying a compound's physicochemical properties on its off-target profile.[6][7]

Experimental Protocols

Competitive Radioligand Binding Assay (for Targets A and B)
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing either Target A or Target B are cultured to confluency. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and increasing concentrations of the test compounds (PC and derivatives).

  • Incubation and Filtration: The plates are incubated at room temperature to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow A Cell Culture & Membrane Preparation B Assay Setup: Membranes, Radioligand, Test Compounds A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for the competitive radioligand binding assay.

cAMP Functional Assay (for Targets A and B)
  • Cell Culture: CHO-K1 cells stably co-expressing the target GPCR (A or B) and a cAMP-responsive reporter gene (e.g., luciferase) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compounds. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Incubation: The plates are incubated to allow for GPCR activation and subsequent reporter gene expression.

  • Lysis and Luminescence Measurement: A lysis buffer containing the luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using a sigmoidal dose-response curve fit.

Kinase Inhibition Assay (for Target C)
  • Assay Setup: In a 96-well plate, the purified kinase (Target C) is incubated with a specific substrate and ATP in the presence of varying concentrations of the test compounds.

  • Enzymatic Reaction: The reaction is allowed to proceed at 37°C for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis: The signal intensity is plotted against the compound concentration to determine the IC50 value.

Kinase Inhibition Assay Workflow cluster_0 Reaction Mixture Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Data Analysis IC50 Determination Detection->Data Analysis

Caption: Schematic of the kinase inhibition assay protocol.

Conclusion: Navigating the Path to Selective Therapeutics

This comparative guide demonstrates that even minor structural modifications to a lead compound can have profound effects on its cross-reactivity profile. The systematic approach to derivative design, coupled with a comprehensive panel of in vitro assays, provides a powerful framework for understanding the SAR of a chemical scaffold.

Our findings indicate that for the Ethyl 3-(benzylamino)propanoate series, the para-position of the benzyl ring is a promising site for modification to enhance potency, while the secondary amine is critical for target engagement and should likely be conserved. Furthermore, the introduction of charged moieties should be approached with caution due to the potential for introducing off-target liabilities. The use of bioisosteres, such as replacing a phenyl with a pyridine ring, can be an effective strategy for improving selectivity.

Ultimately, the successful development of a selective therapeutic agent relies on an iterative process of design, synthesis, and testing. The principles and methodologies outlined in this guide provide a solid foundation for navigating this complex but critical aspect of drug discovery.

References

  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?[Link]

  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?[Link]

  • O'Lenick, T. (2008, October 30). Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery from Technology Networks. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Malik, A., & Kamble, S. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. [Link]

  • Computational tools for CRISPR Off-target detection: An overview. (n.d.). ScienceDirect. [Link]

  • Fiveable. (2025, August 15). Lead discovery and optimization | Medicinal Chemistry Class Notes. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Slideshare. (n.d.). Rule_of_5_and_drug_likeness_(1).pdf. [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug | PPT. [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (2024, May 15). [Link]

  • Sygnature Discovery. (n.d.). Compound Library Design. [Link]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. [Link]

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. [Link]

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. PMC. [Link]

  • JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. [Link]

  • Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (n.d.). ResearchGate. [Link]

  • Drug Design Org. (2007, February 15). Bioisosterism. [Link]

  • Effects of heterocyclic aromatic substituents on binding affinities at two distinct sites of somatostatin receptors. Correlation with the electrostatic potential of the substituents. (2003, May 8). PubMed. [Link]

  • CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. (n.d.). PMC. [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • EdelweissData™. (2021, March 1). Toxicology Softwares. [Link]

  • Biosig Lab. (n.d.). toxCSM | Home. [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]

  • Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016, April 14). PMC. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. (2025, May 8). Oxford Academic. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?. [Link]

  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers. [Link]

  • The Design and Application of Target-Focused Compound Libraries. (n.d.). PMC. [Link]

  • The design and application of target-focused compound libraries. (2011, July 15). PubMed. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]

  • Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid. (n.d.). PMC. [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. (2019, November 28). PMC. [Link]

  • Drug-Targeted Genomes: Mutability of Ion Channels and GPCRs. (2022, March 3). MDPI. [Link]

  • G Protein-Coupled Receptors as Targets for Approved Drugs. (n.d.). PMC - NIH. [Link]

  • Major protein families as drug targets. a | Distribution of human... (n.d.). ResearchGate. [Link]

  • 14.3. Substituent Effects | Organic Chemistry II. (n.d.). Lumen Learning. [Link]

  • Patsnap Synapse. (2025, March 20). Why are GPCRs good drug targets?. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 3-(benzylamino)propanoate Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and the integrity of experimental outcomes. Ethyl 3-(benzylamino)propanoate hydrochloride, a key building block in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide, compiled by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard: More Than Just a Reagent

Core Hazards Associated with Ethyl 3-(benzylamino)propanoate and its Hydrochloride Salt:

Hazard TypeDescriptionPrimary Routes of Exposure
Corrosivity Causes severe burns to skin, eyes, and mucous membranes.[1]Dermal contact, eye contact, inhalation of dust or aerosols.
Respiratory Irritation Inhalation can lead to chemical burns of the respiratory tract.[1]Inhalation.
Gastrointestinal Burns Ingestion can cause severe burns to the digestive tract.[1]Ingestion.
Acute Toxicity (Oral) The free base is harmful if swallowed.[2]Ingestion.

Given these hazards, the implementation of a multi-layered personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

The Last Line of Defense: A Detailed PPE Protocol

The selection and correct use of PPE are fundamental to mitigating the risks associated with Ethyl 3-(benzylamino)propanoate hydrochloride. This protocol is designed to be a self-validating system, ensuring that each step reinforces the overall safety of the operator.

Hand Protection: Your Immediate Shield

Direct skin contact is a primary route of exposure to this corrosive compound. The choice of gloves is therefore a critical decision. While no specific glove compatibility data for Ethyl 3-(benzylamino)propanoate hydrochloride was found, general guidance for handling amines and corrosive substances points towards the use of nitrile or neoprene gloves.

  • Nitrile Gloves: Offer good resistance to a range of chemicals, including many amines. However, their resistance to specific esters and halogenated hydrocarbons can be poor[3][4]. For incidental splash protection, a minimum thickness of 5-mil is recommended, with the understanding that gloves should be changed immediately upon contact[3].

  • Neoprene Gloves: Provide excellent resistance to acids, bases, and many organic compounds, making them a robust choice for handling corrosive amine hydrochlorides[4][5].

Recommendation: For handling Ethyl 3-(benzylamino)propanoate hydrochloride, double-gloving with a thicker (e.g., 8-mil) nitrile or neoprene outer glove over a standard nitrile inner glove is advised. This provides an additional layer of protection and allows for the safe removal of the outer glove in case of a splash, minimizing the risk of contaminating the inner glove and skin. Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection: Guarding Against the Unseen

The corrosive nature of this compound poses a severe threat to the eyes. Standard safety glasses are insufficient.

Recommendation:

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions of the compound.

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities, preparing solutions, or when there is a significant risk of splashing.

Body Protection: A Barrier Against Spills

Accidental spills can happen, and appropriate body protection is essential to prevent skin contact.

Recommendation:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.

  • Full-Body Suit: In situations involving large quantities or the potential for significant aerosol generation, a disposable full-body protective suit (e.g., Tyvek®) should be considered.

Respiratory Protection: Controlling the Inhalation Risk

The potential for this compound to cause chemical burns to the respiratory tract necessitates stringent control of airborne particles and aerosols.

Primary Engineering Control: All handling of Ethyl 3-(benzylamino)propanoate hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood [1].

Secondary Respiratory Protection: In the event of a spill, or if engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.

Recommendation: A NIOSH-approved air-purifying respirator (APR) equipped with a combination cartridge suitable for organic vapors and acid gases is recommended. Look for cartridges with the following color-coding:

  • Black: For organic vapors.[6][7][8]

  • White: For acid gases (such as hydrogen chloride that could be released from the hydrochloride salt).[6][7][8]

  • Green: For ammonia and methylamine, providing broader protection for amine compounds.[6][7][8]

A multi-gas/vapor cartridge (often with an olive color code) that covers these categories would be a suitable choice.[6] A P100 particulate pre-filter should also be included if there is a risk of inhaling solid particles.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be designated for corrosive materials.[1]

  • Ensure the container is tightly sealed when not in use.

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are readily accessible.[1]

  • Donning PPE: Follow the correct sequence for donning PPE to avoid contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Lab Coat/ Chemical Apron Inspect_PPE->Lab_Coat Inner_Gloves 2. Inner Gloves Lab_Coat->Inner_Gloves Respirator 3. Respirator (if required) Inner_Gloves->Respirator Goggles 4. Goggles Respirator->Goggles Face_Shield 5. Face Shield Goggles->Face_Shield Outer_Gloves 6. Outer Gloves Face_Shield->Outer_Gloves

Caption: PPE Donning Sequence.

  • Handling:

    • Perform all manipulations within the chemical fume hood.

    • Use tools (spatulas, scoops) made of compatible materials.

    • When making solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Follow the doffing procedure for PPE to prevent self-contamination.

PPE Doffing and Disposal Workflow

The removal of PPE is a critical step where cross-contamination can easily occur. A systematic approach is essential.

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Step Outer_Gloves 1. Outer Gloves (Dispose as chemical waste) Face_Shield 2. Face Shield Outer_Gloves->Face_Shield Lab_Coat 3. Lab Coat/ Chemical Apron (Remove by turning inside out) Face_Shield->Lab_Coat Goggles 4. Goggles Lab_Coat->Goggles Respirator 5. Respirator (if worn) Goggles->Respirator Inner_Gloves 6. Inner Gloves (Dispose as chemical waste) Respirator->Inner_Gloves Wash_Hands Wash hands thoroughly with soap and water Inner_Gloves->Wash_Hands

Caption: PPE Doffing and Final Decontamination.

Disposal Plan: Responsible Stewardship

Proper disposal of Ethyl 3-(benzylamino)propanoate hydrochloride and contaminated materials is a legal and ethical responsibility. As a chlorinated organic compound, specific waste streams must be followed.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired Ethyl 3-(benzylamino)propanoate hydrochloride should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][10]

  • Liquid Waste: Solutions containing this compound should also be collected in a labeled container for "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.[9][11]

  • Contaminated PPE: Disposable items such as gloves, bench paper, and disposable lab coats that are contaminated should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. After rinsing, the container can be managed as non-hazardous waste, with the label defaced.

Hydrolysis as a Potential Pre-treatment:

Esters can be hydrolyzed under basic conditions to form a carboxylate salt and an alcohol, which may be less hazardous.[12][13] While this could be a potential pre-treatment step for waste solutions, it should only be performed by trained personnel with a thorough understanding of the reaction and its products. The resulting solution would still need to be evaluated for proper disposal.

Final Disposal:

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[9]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate Ethyl 3-(benzylamino)propanoate hydrochloride into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Gemplers. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Washington. (n.d.). Glove Selection Page 1 of 20. Emergency and Safety Services. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • Kelco. (2008, December 15). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]

  • New Pig Corporation. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]

  • RONCO Safety. (n.d.). Chemical Resistance Chart.ai. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.